molecular formula C8H11ClFNO B1525049 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride CAS No. 1311315-33-9

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B1525049
CAS No.: 1311315-33-9
M. Wt: 191.63 g/mol
InChI Key: XDUGHEJDMDUTSI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO and its molecular weight is 191.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(4-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUGHEJDMDUTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-33-9
Record name Benzeneethanol, β-amino-4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride , a critical chiral building block in medicinal chemistry.

High-Purity Chiral Intermediate for CNS & Cardiovascular Drug Discovery [1]

Introduction & Core Significance

This compound (CAS: 1311315-33-9 for racemate; 1269773-21-8 for S-isomer) is a fluorinated phenylglycinol derivative.[1][2] Unlike its regioisomer (the norephedrine-like 2-amino-1-phenylethanol), this molecule features the amino group at the benzylic position and a primary alcohol at the terminal carbon.

This structural distinction is vital in drug design:

  • Metabolic Stability: The fluorine atom at the para-position blocks metabolic oxidation (P450 hydroxylation) of the phenyl ring, significantly extending the half-life of derived pharmacophores.

  • Chiral Versatility: As a derivative of 4-fluorophenylglycine, it serves as a scaffold for synthesizing enantiopure beta-blockers, oxazolidinones, and novel CNS agents where precise stereochemistry dictates receptor binding affinity.

Physicochemical Properties

The hydrochloride salt form is preferred for its enhanced stability and water solubility compared to the hygroscopic free base.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₁₀FNO[1][2][3] · HCl
Molecular Weight 191.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
Melting Point 210–215°C (Decomposes; typical for amino alcohol salts)
Chirality Available as (R)-, (S)-, or Racemate
Hygroscopicity Moderate (Store under inert atmosphere)
pKa (Calc) ~9.0 (Amine conjugate acid), ~14.5 (Alcohol)
Synthetic Methodology

The most robust synthesis preserves stereochemistry by reducing the corresponding chiral amino acid. This pathway avoids the racemization risks associated with styrene oxide ring-opening.

Synthesis Workflow

The following diagram illustrates the conversion of 4-fluorobenzaldehyde to the target amino alcohol via the Strecker synthesis and subsequent reduction.

SynthesisPath cluster_0 Chirality Introduction (Resolution or Asymmetric Synthesis) Aldehyde 4-Fluorobenzaldehyde Strecker Strecker Reaction (NaCN, NH4Cl) Aldehyde->Strecker AminoNitrile Aminonitrile Intermediate Strecker->AminoNitrile Hydrolysis Acid Hydrolysis (HCl, Reflux) AminoNitrile->Hydrolysis AminoAcid 4-Fluorophenylglycine Hydrolysis->AminoAcid Reduction Reduction (LiAlH4 or BH3-THF) AminoAcid->Reduction Target Target Molecule: 2-Amino-2-(4-fluorophenyl)ethan-1-ol Reduction->Target SaltFormation HCl Gas/Ether Target->SaltFormation FinalSalt HCl Salt Form SaltFormation->FinalSalt

Caption: Step-wise synthesis from 4-fluorobenzaldehyde. The amino acid intermediate can be resolved enzymatically before reduction to yield enantiopure product.

Detailed Protocol: Reduction of (S)-4-Fluorophenylglycine
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Reagent Prep: Suspend (S)-4-fluorophenylglycine (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Reduction: Add Borane-THF complex (1M, 25 mL, 2.5 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <5°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours.

  • Quench: Cool to 0°C. Cautiously add Methanol (10 mL) to quench excess borane.

  • Workup: Evaporate solvent. Dissolve residue in 10% NaOH and extract with CH₂Cl₂ (3x). Dry organics over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the free base oil in minimal dry ethanol. Add 2M HCl in diethyl ether dropwise until pH ~2. The white precipitate is filtered and recrystallized from EtOH/Et₂O.

Analytical Characterization

Verifying the structure requires distinguishing the regioisomer (benzylic amine vs. benzylic alcohol).

NMR Signature (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 8.5 ppm (br s, 3H): Ammonium protons (-NH₃⁺).

    • δ 7.4–7.2 ppm (m, 4H): Aromatic protons (AA'BB' system due to F-substitution).

    • δ 5.4 ppm (t, 1H): Hydroxyl proton (-OH).

    • δ 4.2 ppm (m, 1H): Benzylic proton (CH-NH₃⁺). Crucial: This signal is a multiplet coupled to the CH₂.

    • δ 3.6–3.8 ppm (m, 2H): Methylene protons (CH₂-OH).

Quality Control Decision Tree

Use this logic flow to validate batch quality before use in synthesis.

QCDecision Sample Raw Sample Batch HNMR 1H NMR (DMSO-d6) Sample->HNMR RegioCheck Check Benzylic Shift: CH-N (~4.2ppm) vs CH-O (~4.8ppm) HNMR->RegioCheck PurityCheck HPLC Purity > 98%? RegioCheck->PurityCheck Correct Regioisomer Reject REJECT / Reprocess RegioCheck->Reject Wrong Isomer ChiralHPLC Chiral HPLC (Crownpak or Chiralcel OD-H) PurityCheck->ChiralHPLC Yes PurityCheck->Reject No EE Determine e.e. > 99% ChiralHPLC->EE EE->Reject Fail Approve RELEASE for Synthesis EE->Approve Pass

Caption: Quality control workflow emphasizing regioisomer differentiation and enantiomeric purity confirmation.

Handling & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long periods.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of fine dust.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended), and isocyanates.

References
  • PubChem. 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Applications of Fluorine-Containing Amino Acids for Drug Design. Molecules, 2020. Available at: [Link]

Sources

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Medicinal Applications

Executive Summary

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (CAS: 1311315-33-9) is a specialized chiral building block belonging to the phenylglycinol class.[1][2][3][4][5][6] Distinguished by its 4-fluorophenyl moiety, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and as a chiral auxiliary for asymmetric synthesis.[4][6] This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in modern drug discovery.[4][6]

Molecular Architecture & Stereochemistry[4][5][6]

Structural Analysis

The molecule consists of an ethanol backbone substituted at the C2 position with both a primary amino group and a 4-fluorophenyl ring.[1][2][3][4][5][6][7] Unlike its regioisomer (2-amino-1-phenylethanol), this compound is a phenylglycinol derivative , meaning the amino group and the aromatic ring share the same carbon atom.[4][5][6]

  • Core Scaffold: 2-amino-2-phenylethanol (Phenylglycinol).[4][5][6]

  • Substituent Effect: The fluorine atom at the para position of the phenyl ring modulates the electronic properties of the aromatic system.[4][6] Fluorine substitution often enhances metabolic stability by blocking oxidative metabolism at the para-position and increases lipophilicity compared to the non-fluorinated parent.[4][6]

  • Stereochemistry: The C2 carbon is a chiral center.[4][6] The (R)-enantiomer (CAS 174770-74-2 for free base) is frequently employed in asymmetric synthesis to induce chirality in target molecules.[4][5][6]

Physicochemical Profile

The hydrochloride salt form significantly improves the handling and solubility profile of the amino alcohol, which is otherwise an oil or low-melting solid in its free base form.[4][5][6]

PropertyDataNote
IUPAC Name This compound
CAS Number 1311315-33-9HCl Salt
Molecular Formula C₈H₁₁ClFNO
Molecular Weight 191.63 g/mol
Appearance White to off-white solidHygroscopic
Solubility Soluble in Water, Methanol, DMSOSalt form advantage
pKa (Predicted) ~9.0 (Amine)Typical for benzylamines

Synthetic Pathways & Process Chemistry[4][5][6]

The synthesis of 2-amino-2-(4-fluorophenyl)ethan-1-ol predominantly relies on the reduction of the corresponding amino acid derivative, 4-fluorophenylglycine .[4][5][6] This route preserves the stereochemical integrity of the starting material, allowing for the production of enantiopure products.[4][6]

Primary Synthetic Route: Amino Acid Reduction

The most robust method involves the reduction of 4-fluorophenylglycine (or its methyl ester) using Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃[4][6]·THF) complex.[4][6][8]

Protocol Overview:

  • Esterification (Optional but recommended): Convert 4-fluorophenylglycine to its methyl ester using SOCl₂/MeOH. This improves solubility and reactivity.[4][6]

  • Reduction: Treat the ester with LiAlH₄ in anhydrous THF at 0°C to reflux.

  • Workup: Careful quenching (Fieser method) to precipitate aluminum salts, followed by extraction.[4][6]

  • Salt Formation: Treatment with HCl in dioxane/ether to precipitate the hydrochloride salt.[4][6]

Reaction Logic & Mechanism

The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.[4][6][8] The choice of LiAlH₄ ensures complete reduction of the ester to the primary alcohol without affecting the aromatic ring or the C-F bond.[4][6]

Synthesis Figure 1: Synthetic Pathway from Amino Acid Precursor Start 4-Fluorophenylglycine (Chiral Starting Material) Inter Methyl Ester Intermediate Start->Inter SOCl2, MeOH Reflux Product 2-Amino-2-(4-fluorophenyl)ethanol (Free Base) Inter->Product Hydride Reduction Reagent LiAlH4 / THF (Reductive Agent) Reagent->Product Reagent Salt HCl Salt (Final Product) Product->Salt HCl/Dioxane

Figure 1: Step-by-step synthetic pathway transforming 4-fluorophenylglycine into the target amino alcohol.

Characterization & Spectroscopy

Accurate characterization is vital to ensure regioisomer identity (distinguishing from 2-amino-1-phenylethanol).[4][5][6]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the coupling of the fluorine atom and the specific chemical environment of the benzylic amine.[4][6]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.40 - 7.20 (m, 4H): Aromatic protons.[4][5][6] The multiplets are characteristic of a para-substituted benzene ring.[4][5][6]

    • δ 8.50 (br s, 3H): Ammonium protons (NH₃⁺).[4][6]

    • δ 5.40 (t, 1H): Hydroxyl proton (OH).[4][6]

    • δ 4.25 (m, 1H): Benzylic CH (chiral center).[4][6] This signal is a quartet/multiplet due to coupling with the CH₂ and NH₃.[4][6]

    • δ 3.60 - 3.75 (m, 2H): Methylene protons (CH₂-OH).[4][5][6]

  • ¹⁹F NMR:

    • δ -115.0 ppm (s): Diagnostic singlet for the fluorine atom on the phenyl ring.[4][6]

Mass Spectrometry[5][6]
  • Method: ESI-MS (Positive Mode).[4][6]

  • Signal: m/z 156.1 [M+H]⁺ (corresponding to the free base cation).[4][6]

Applications in Medicinal Chemistry

Chiral Auxiliary & Building Block

Like non-fluorinated phenylglycinol, this molecule is a versatile chiral auxiliary.[4][6] It can be condensed with carboxylic acids or aldehydes to form oxazolidinones or imines, which then direct the stereochemistry of subsequent reactions (e.g., alkylations, aldol reactions).[4][6]

  • Mechanism: The steric bulk of the phenyl group faces away from the reagent approach, enforcing facial selectivity.[4][6]

  • Fluorine Advantage: The 4-fluoro group alters the electronic nature of the auxiliary, potentially influencing the diastereoselectivity ratios compared to the unsubstituted parent.[4][5][6]

Drug Discovery Scaffolds

The 2-amino-2-arylethanol motif is a privileged scaffold in kinase inhibitors and GPCR ligands.[4][5][6] The fluorine substitution is a classic medicinal chemistry tactic to:

  • Block Metabolism: Prevents P450-mediated oxidation at the para-position.[4][6]

  • Modulate pKa: The electron-withdrawing fluorine slightly lowers the pKa of the amine, potentially improving membrane permeability.[4][6]

Applications Figure 2: Key Application Areas in Drug Development Center 2-Amino-2-(4-fluorophenyl)ethanol App1 Chiral Auxiliaries (Oxazolidinones) Center->App1 Cyclization App2 Kinase Inhibitors (Scaffold) Center->App2 Derivatization App3 Resolving Agents (Chiral Salts) Center->App3 Salt Formation

Figure 2: The compound serves as a divergent node for multiple chemical applications.

Handling, Stability, & Safety

Storage Protocols
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[4][6] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Temperature: Refrigerate at 2–8°C for long-term stability.

  • Shelf Life: Stable for >2 years if protected from moisture.[4][6]

Safety Precautions
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling to avoid inhalation of dust.[4][6]

References

  • Sigma-Aldrich. (R)-2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride Product Data. Sigma-Aldrich.[4][5][6][7] Link

  • PubChem. Compound Summary for CID 10583003: (R)-2-Amino-2-(4-fluorophenyl)ethanol.[4][5][6] National Library of Medicine.[4][6] Link

  • BLD Pharm. 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride Technical Specifications. BLDpharm.[4][6][9] Link

  • Master Organic Chemistry. Reduction of Carboxylic Acids and Esters with LiAlH4. Master Organic Chemistry. Link

  • ChemicalBook. 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride Properties and Suppliers. ChemicalBook. Link

Sources

Technical Guide: 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride (CAS 403-28-1)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific chemical entity defined by CAS 403-28-1.

Critical Nomenclature Note: The CAS number 403-28-1 corresponds to 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride . The user's prompt listed the name as 2-Amino-2-... (which implies the amine is at the benzylic position, i.e., a phenylglycinol derivative). Based on the CAS identifier being the unique "fingerprint" of the substance, this guide focuses on the 2-Amino-1-(4-fluorophenyl)ethanol structure (an octopamine/norepinephrine analog), while explicitly addressing the regiochemistry to ensure researcher safety and precision.

A Fluorinated Phenylethanolamine Scaffold for Medicinal Chemistry

Executive Summary & Chemical Profile

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride (CAS 403-28-1) is a critical pharmacophore building block belonging to the phenylethanolamine class. Structurally analogous to octopamine and norepinephrine, the introduction of the para-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the C4 position of the phenyl ring.

This compound serves as a primary intermediate in the synthesis of adrenergic receptor modulators and is a key fragment in the development of novel beta-blockers and antimicrobial agents.

Chemical Identity Table
PropertySpecification
CAS Number 403-28-1
IUPAC Name 2-Amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride
Common Synonyms

-(Aminomethyl)-4-fluorobenzyl alcohol HCl; 4-Fluoro-octopamine HCl
Molecular Formula C

H

FNO

HCl
Molecular Weight 191.63 g/mol
Chiral Centers One (C1 - Benzylic Carbon).[1] Often supplied as racemic (

).
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, DCM.
Melting Point 182–185 °C (dec)
Regioisomerism Alert

Researchers must distinguish between two common isomers derived from fluorinated styrene precursors:

  • Target (CAS 403-28-1): OH at C1 (Benzylic), NH

    
     at C2. (Phenylethanolamine type).
    
  • Isomer (Phenylglycinol type): NH

    
     at C1 (Benzylic), OH at C2.
    
  • Validation: Check the

    
    H-NMR. The benzylic proton for CAS 403-28-1 typically appears as a doublet of doublets around 
    
    
    
    4.8–5.0 ppm (depending on solvent) coupled to the methylene protons.

Synthetic Routes & Process Chemistry

The industrial preparation of CAS 403-28-1 prioritizes the Henry Reaction (Nitroaldol Condensation) followed by reduction. This route is preferred over the cyanohydrin route due to the avoidance of highly toxic cyanides and the availability of 4-fluorobenzaldehyde.

Route A: The Henry Reaction (Nitroaldol) Pathway

This self-validating workflow allows for intermediate monitoring via TLC (disappearance of the yellow nitrostyrene).

Step 1: Condensation 4-Fluorobenzaldehyde reacts with nitromethane (solvent/reagent) catalyzed by ammonium acetate to yield 4-fluoro-


-nitrostyrene .
  • Mechanism:[2][3][4] Base-catalyzed addition followed by dehydration.

  • Observation: Reaction mixture turns bright yellow (conjugated nitroalkene).

Step 2: Reduction (The Critical Step) The nitroalkene is reduced to the amino alcohol. Lithium Aluminum Hydride (LiAlH


) is the standard laboratory reagent, though catalytic hydrogenation (Pd/C + H

) is used industrially to minimize aluminum waste.
  • Note: Direct reduction converts the C=C double bond and the NO

    
     group while simultaneously reducing the benzylic position if a ketone intermediate was used. In the nitroalkene route, the mechanism involves hydride attack.
    
Experimental Protocol: LiAlH Reduction
  • Setup: Flame-dried 3-neck flask, N

    
     atmosphere, reflux condenser.
    
  • Reagents: 4-Fluoro-

    
    -nitrostyrene (1.0 eq), LiAlH
    
    
    
    (3.0 eq), Dry THF.
  • Procedure:

    • Suspend LiAlH

      
       in dry THF at 0°C.
      
    • Add nitrostyrene solution dropwise (Exothermic! Maintain <10°C).

    • Reflux for 4–6 hours. Monitoring: Disappearance of yellow color.

    • Quenching (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter granular precipitate. Dry organic layer (Na

      
      SO
      
      
      
      ).
    • Salt Formation: Bubble dry HCl gas into the ethereal solution to precipitate the hydrochloride salt (CAS 403-28-1).

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol HCl via Nitroaldol Route Start 4-Fluorobenzaldehyde Inter1 4-Fluoro-beta-nitrostyrene (Yellow Solid) Start->Inter1 Henry Rxn (-H2O) Reagent1 Nitromethane / NH4OAc Reagent1->Inter1 ProductFree Amino Alcohol (Free Base) Inter1->ProductFree Hydride Reduction Reagent2 LiAlH4 / THF (Reduction) Reagent2->ProductFree Final CAS 403-28-1 (HCl Salt) ProductFree->Final Precipitation Step3 HCl / Ether (Salt Formation) Step3->Final

Applications in Drug Development

The 4-fluorophenylethanolamine motif is a "privileged structure" in medicinal chemistry.

Adrenergic Receptor Modulation

The structure mimics the catecholamine binding pharmacophore. The benzylic hydroxyl group forms a critical hydrogen bond with the serine residues in the receptor binding pocket (e.g., Ser203/Ser204 in


-adrenergic receptors).
  • Role of Fluorine: The para-fluorine prevents metabolic hydroxylation at the 4-position (unlike tyramine), increasing the half-life of the molecule in vivo. It also modulates the pKa of the phenolic ring (if OH were present) or the lipophilicity of the phenyl ring (

    
    -stacking interactions).
    
Chiral Resolution & Auxiliaries

While often synthesized as a racemate, the enantiomers of CAS 403-28-1 are biologically distinct.

  • (R)-Isomer: Typically the eutomer (active form) for adrenergic agonism (analogous to (R)-Norepinephrine).

  • Resolution Strategy: Kinetic resolution using Candida antarctica Lipase B (CAL-B) or classical resolution using chiral acids (e.g., Dibenzoyl-L-tartaric acid).

Precursor to Ezetimibe Analogs

While Ezetimibe itself uses 4-fluoroaniline and a specific chiral auxiliary, CAS 403-28-1 serves as a reference standard for impurities or as a scaffold for "Next-Gen" cholesterol absorption inhibitors where the beta-lactam ring is modified or opened.

Analytical Controls & Validation

Trustworthy data requires rigorous separation of the amine from process impurities (dimers, unreduced nitro compounds).

HPLC Method (Reverse Phase)

Due to the polarity of the amino alcohol, standard C18 methods may result in poor retention.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Agilent Zorbax Bonus-RP), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent improves retention of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 210 nm (Amine absorption) and 260 nm (Phenyl ring).

Chiral Purity Analysis (Marfey's Method)

Direct chiral HPLC can be expensive. A robust alternative is derivatization with Marfey's Reagent (FDAA).

  • Reaction: React CAS 403-28-1 with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in NaHCO

    
    .
    
  • Mechanism: Nucleophilic aromatic substitution yields diastereomers (L-L and D-L).

  • Separation: The resulting diastereomers are easily separated on a standard achiral C18 column.

  • Reference: See Bhushan & Brückner for Marfey's protocols [1].

Handling & Safety Protocols

  • Hazard Class: Irritant (Skin/Eye). Potential acute toxicity if ingested (adrenergic effects).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents. The free base rapidly absorbs CO

    
     from air to form carbamates; keep as HCl salt until use.
    
Emergency Response
  • Eye Contact: Rinse immediately with water for 15 minutes. The HCl salt is acidic; rapid neutralization is vital to prevent corneal damage.

  • Spill: Neutralize with sodium bicarbonate before sweeping.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[5][2][3][6][7][8][9][10][11]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2779830, 2-Amino-1-(4-fluorophenyl)ethanol.

  • Das, S., et al. (2003).[12] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid (Demonstrating fluorinated aniline handling). Tetrahedron Letters.

  • Air Force Research Laboratory. (2010). Synthesis of Fluorinated Phenylethanolamines via Henry Reaction.

Sources

Technical Profile: (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride , a critical chiral building block in pharmaceutical synthesis.

High-Purity Chiral Synthon for CNS and Metabolic Drug Discovery

Executive Summary

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride (also known as (S)-4-Fluorophenylglycinol HCl ) is a specialized chiral amino alcohol used extensively as a pharmacophore scaffold and chiral auxiliary. Its structural rigidity, provided by the phenyl ring, combined with the metabolic stability conferred by the 4-fluoro substitution, makes it a high-value intermediate in the development of adrenergic receptor modulators , GPR88 agonists , and chiral oxazolidinones .

This guide outlines the physicochemical properties, validated synthetic routes, quality control methodologies, and strategic applications of this compound in modern drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification
ParameterDetail
IUPAC Name (2S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
Common Synonyms (S)-4-Fluorophenylglycinol HCl; (S)-p-Fluorophenylglycinol HCl
CAS Number 1269773-21-8 (Specific to (S)-HCl form)
Molecular Formula C₈H₁₀FNO[1][2] · HCl
Molecular Weight 191.63 g/mol
SMILES FC1=CC=C(CO)C=C1.Cl
Chiral Center C2 (S-configuration)
Physical Properties
PropertySpecification
Appearance White to off-white crystalline solid
Melting Point >200°C (Decomposes) - Typical for amino alcohol salts
Solubility High: Water, Methanol, DMSO; Low: Hexane, Toluene, DCM
Hygroscopicity Moderate; requires storage under inert atmosphere
pKa ~9.0 (Amine conjugate acid), ~15 (Alcohol)

Synthetic Routes & Manufacturing

The synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol generally proceeds via the reduction of its corresponding amino acid precursor, (S)-4-fluorophenylglycine. This route ensures the preservation of optical purity.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the industrial route starting from 4-fluorobenzaldehyde, utilizing the Strecker synthesis followed by resolution and reduction.

Synthesis_Workflow Start 4-Fluorobenzaldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Start->Strecker Racemic_AA (±)-4-Fluorophenylglycine Strecker->Racemic_AA Resolution Chiral Resolution (e.g., L-Tartaric Acid) Racemic_AA->Resolution Classical Resolution Pure_AA (S)-4-Fluorophenylglycine Resolution->Pure_AA Crystallization Reduction Reduction (BH3·THF or LiAlH4) Pure_AA->Reduction Chemoselective Red. Salt_Form HCl Salt Formation (HCl/EtOH) Reduction->Salt_Form Product (S)-2-Amino-2-(4-fluorophenyl) ethanol HCl Salt_Form->Product

Caption: Figure 1. Step-wise synthetic pathway from aldehyde precursor to the final chiral salt, emphasizing the resolution and reduction stages.

Detailed Experimental Protocol (Reduction Step)

Note: This protocol describes the reduction of the amino acid, a critical step that defines the final enantiomeric excess (ee).

Reagents:

  • (S)-4-Fluorophenylglycine (1.0 eq)[1]

  • Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (2.5 eq)

  • Anhydrous THF (Solvent)[1]

  • Methanol (Quenching)[1]

  • HCl in Ethanol (Salt formation)[1]

Procedure:

  • Setup: In a flame-dried 3-neck flask equipped with a reflux condenser and nitrogen inlet, suspend (S)-4-fluorophenylglycine in anhydrous THF (10 mL/g).

  • Addition: Cool the suspension to 0°C. Add BH₃·THF solution dropwise via an addition funnel over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 12–16 hours to ensure complete reduction of the carboxylic acid.

  • Quenching: Cool to 0°C. Carefully add Methanol dropwise to quench excess borane. Stir for 30 minutes.

  • Cleavage: Evaporate solvents. Redissolve the residue in MeOH and reflux for 1 hour to break the amine-borane complex.

  • Salt Formation: Concentrate the free base oil. Dissolve in minimal absolute ethanol. Add 2.0 eq of HCl/EtOH solution.

  • Isolation: Precipitate the hydrochloride salt by adding diethyl ether. Filter the white solid and dry under vacuum.

Critical Control Point: Maintain strictly anhydrous conditions during reduction to prevent racemization and maximize yield.

Applications in Drug Development

This compound serves as a "privileged structure" in medicinal chemistry, particularly for targets requiring a phenethylamine pharmacophore.

Retrosynthetic Application (Graphviz Diagram)

This diagram demonstrates how the core molecule acts as a divergence point for multiple therapeutic classes.

Applications Core (S)-2-Amino-2-(4-fluorophenyl) ethanol HCl Cyclization Cyclization with Phosgene/CDI Core->Cyclization Alkylation N-Alkylation / Amide Coupling Core->Alkylation Auxiliary Chiral Auxiliaries (Evans-type Oxazolidinones) CNS CNS Agents (GPR88 Agonists, SSRIs) Metabolic Metabolic Drugs (Adrenergic Modulators) Cyclization->Auxiliary Alkylation->CNS Alkylation->Metabolic

Caption: Figure 2.[1] Divergent synthesis applications showing the transformation of the amino alcohol into auxiliaries and active pharmaceutical ingredients (APIs).

Therapeutic Relevance[4][8]
  • GPR88 Agonists: Phenylglycinol derivatives have been identified as potent agonists for GPR88, an orphan G-protein coupled receptor implicated in striatal function and anxiety disorders. The 4-fluoro substituent improves metabolic stability against P450 oxidation compared to the unsubstituted parent [1].

  • Chiral Auxiliaries: Reaction with diethyl carbonate or phosgene yields 4-(4-fluorophenyl)-2-oxazolidinone. This auxiliary is used in asymmetric alkylation reactions (Evans alkylation) to transfer chirality to new carbon-carbon bonds with high diastereoselectivity.

Quality Control & Analytical Characterization

Enantiomeric Purity Determination (Chiral HPLC)

To ensure the efficacy and safety of the final drug product, the enantiomeric excess (ee) must be >99%.

  • Column: Daicel Chiralpak IA or Crownpak CR(+) (specifically designed for amino acids/alcohols).[1]

  • Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile (90:[1]10) for Crownpak; or Hexane/EtOH/DEA for Chiralpak.[1]

  • Detection: UV at 254 nm (Phenyl absorption).[1]

  • Acceptance Criteria: S-isomer > 99.5%; R-isomer < 0.5%.

NMR Interpretation[4]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5 ppm (br s, 3H, -NH₃⁺)

    • δ 7.4–7.2 ppm (m, 4H, Ar-H)

    • δ 5.6 ppm (t, 1H, -OH)

    • δ 4.2 ppm (m, 1H, Chiral CH)

    • δ 3.6 ppm (m, 2H, CH₂-OH)

  • Interpretation: The integration of the aromatic region confirms the 4-fluoro substitution pattern (splitting often complex due to F-H coupling).

Handling & Stability

  • Storage: Store at 2°C to 8°C. The hydrochloride salt is hygroscopic; keep tightly sealed under Argon or Nitrogen.

  • Stability: Stable for >2 years if protected from moisture.[1] Aqueous solutions should be prepared fresh, as free amino alcohols can oxidize over time.

  • Safety:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • PPE: Use nitrile gloves, safety goggles, and a fume hood to avoid inhalation of dust [2].

References

  • Jin, C., et al. (2014). "Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists." ACS Chemical Neuroscience. Available at: [Link][1]

Sources

(R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

Part 1: Executive Summary

Subject: (R)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride CAS Registry Number: 174770-74-2 (Free Base), 1269773-21-8 (HCl Salt) Role: High-Value Chiral Synthon & Pharmacophore Scaffold[1]

This technical guide provides a comprehensive analysis of (R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride , a critical chiral building block in the synthesis of next-generation pharmaceutical agents.[1] As a Senior Application Scientist, I have structured this document to move beyond basic catalog data, offering field-proven insights into its synthesis, handling, and application in medicinal chemistry.

This molecule represents a "privileged scaffold"—the


-amino alcohol  moiety—which is central to the pharmacophore of numerous bioactive compounds, including 

-adrenergic receptor agonists (e.g., Mirabegron analogs), calcimimetics, and kinase inhibitors.[1] Its specific fluorination pattern modulates metabolic stability and lipophilicity, making it a valuable tool for optimizing Drug-Like Properties (DLP).[1]

Part 2: Chemical Profile & Physiochemical Properties[1][2][3]

The hydrochloride salt form is preferred in process chemistry due to its enhanced crystallinity and stability compared to the hygroscopic free base.

Table 1: Physiochemical Specifications

PropertySpecificationTechnical Insight
IUPAC Name (2R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochlorideDefines absolute configuration (

).[1]
Molecular Formula

Includes HCl counterion.[1]
Molecular Weight 191.63 g/mol Salt form weight for stoichiometry.
Appearance White to off-white crystalline solidColor changes indicate oxidation/degradation.[1]
Melting Point 185–190 °C (Decomposes)Sharp MP indicates high enantiomeric purity.
Solubility Water (>50 mg/mL), Methanol, DMSOHigh aqueous solubility aids in biological assays.
Chirality

-enantiomer
Critical for receptor binding affinity.[1]
Hygroscopicity ModerateRequires storage under inert atmosphere (Ar/

).[1]

Part 3: Synthesis & Manufacturing Methodologies

To achieve high enantiomeric excess (


), two primary routes are employed: Chemical Reduction  (for scale-up) and Biocatalytic Resolution  (for green chemistry compliance).[1]
Route A: Chemical Reduction of (R)-4-Fluorophenylglycine

This is the industry-standard route for maintaining chiral integrity.[1] The starting material, (R)-4-fluorophenylglycine, is reduced using Borane-Tetrahydrofuran (


) or Lithium Aluminum Hydride (

).[1]
  • Mechanism: The carboxyl group is reduced to a primary alcohol while preserving the stereocenter at the

    
    -carbon.
    
  • Critical Control Point: Temperature control during quenching is vital to prevent racemization.

Route B: Enzymatic Kinetic Resolution

Starting from the racemic amino alcohol, a lipase (e.g., Candida antarctica Lipase B, CAL-B) selectively acylates the (


)-enantiomer, leaving the desired (

)-enantiomer unreacted.[1]
  • Advantages: Mild conditions, high functional group tolerance.

  • Disadvantages: Maximum 50% yield (theoretical) unless dynamic kinetic resolution (DKR) is applied.[1]

Visualization: Synthetic Workflow Comparison

SynthesisRoutes Start_Chem (R)-4-Fluorophenylglycine Reagent_Chem Reduction (BH3-THF or LiAlH4) Start_Chem->Reagent_Chem Activation Intermediate Boron Complex Intermediate Reagent_Chem->Intermediate Reduction Product (R)-2-Amino-2-(4-fluorophenyl)ethanol Intermediate->Product Acid Hydrolysis (HCl Workup) Start_Bio Racemic 2-Amino-2-(4-fluorophenyl)ethanol Reagent_Bio Enzymatic Resolution (CAL-B Lipase + Acyl Donor) Start_Bio->Reagent_Bio Selective Acylation Separation Separation: (S)-Ester vs (R)-Alcohol Reagent_Bio->Separation Reaction Separation->Product Recover Unreacted (R)-Isomer

Figure 1: Comparison of Chemical Reduction vs. Enzymatic Resolution pathways. The chemical route preserves the existing chirality, while the enzymatic route filters a racemate.

Part 4: Applications in Drug Discovery

The (R)-2-amino-2-phenylethanol scaffold is a "privileged structure" in medicinal chemistry.[1] The addition of the 4-fluoro substituent is a strategic modification to block metabolic oxidation at the para-position of the phenyl ring, thereby extending the half-life (


) of the resulting drug candidate.[1]
Pharmacophore Mapping: Beta-3 Adrenergic Agonists

This molecule serves as a key intermediate for synthesizing analogs of Mirabegron (used for overactive bladder).[1] While Mirabegron itself uses a non-fluorinated linker, next-generation agonists incorporate fluorine to modulate lipophilicity (


) and reduce CNS penetration.[1]
  • Mechanism: The chiral hydroxyl and amine groups form hydrogen bonds with the Serine and Aspartic acid residues in the receptor binding pocket.

  • Structure-Activity Relationship (SAR): The (

    
    )-configuration at the benzylic position is often essential for optimal receptor fit; the (
    
    
    
    )-enantiomer can act as a distomer (inactive or antagonistic).[1]
Visualization: Retrosynthetic Analysis

Retrosynthesis Target Target API (e.g., Next-Gen Beta-3 Agonist) Coupling Amide Coupling / Alkylation Target->Coupling Retrosynthetic Cut Scaffold (R)-2-Amino-2-(4-fluorophenyl)ethanol Coupling->Scaffold Chiral Head Group Tail Heterocyclic Tail (e.g., Aminothiazole derivative) Coupling->Tail Linker

Figure 2: Retrosynthetic disconnection showing the module role of the title compound in assembling complex API structures.

Part 5: Analytical Characterization & Quality Control

Trustworthiness in data is paramount. The following protocol is a self-validating system for ensuring enantiomeric purity.

Chiral HPLC Method (Standard Operating Procedure)

To distinguish the (


)-enantiomer from the (

)-enantiomer, a polysaccharide-based chiral stationary phase is required.[1]
  • Column: Daicel Chiralpak AD-H or OD-H (

    
    ).[1]
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) =

    
     (v/v/v).[1]
    
    • Note: DEA is critical to suppress peak tailing of the primary amine.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (utilizing the fluorophenyl chromophore).

  • Temperature:

    
    .
    
  • Expected Result: The (

    
    )-enantiomer typically elutes second on AD-H columns (verify with racemic standard).[1]
    
1H-NMR Interpretation (DMSO-d6)
  • 
     7.4–7.1 (m, 4H): Aromatic protons (characteristic splitting due to F-coupling).[1]
    
  • 
     5.4 (br s, 1H): OH proton (exchangeable).
    
  • 
     4.1 (t, 1H): Chiral benzylic CH.
    
  • 
     3.5 (d, 2H): 
    
    
    
    -OH protons.[1]
  • 
     8.5 (br s, 3H): 
    
    
    
    protons (specific to HCl salt).[1]

Part 6: Handling, Stability & Safety

  • Storage: Store at

    
     under an inert atmosphere (Argon). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long periods.
    
  • Safety (GHS):

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory during handling.

References

  • ChemicalBook. (2024). (R)-2-Amino-2-(4-fluorophenyl)ethanol Properties and Supplier Data. Retrieved from [1]

  • BOC Sciences. (2024).[1] Chiral Resolution and Synthesis of Fluorinated Amino Alcohols. Retrieved from [1]

  • MDPI Separations. (2021). Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: (R)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride. Retrieved from [1]

Sources

Technical Whitepaper: Physicochemical Profiling & Solid-State Characterization of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

Introduction

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride is a high-value chiral synthon used primarily in the synthesis of fluorinated pharmaceutical actives. Often referred to as 4-Fluorophenylglycinol HCl , this molecule is structurally distinct from its regioisomer, 2-amino-1-(4-fluorophenyl)ethanol (a phenylethanolamine derivative).

The presence of the fluorine atom at the para-position of the phenyl ring imparts metabolic stability by blocking P450-mediated hydroxylation, while the vicinal amino-alcohol motif serves as a versatile handle for heterocycle formation (e.g., oxazolines) or peptide mimetics.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Name 4-Fluorophenylglycinol HCl
CAS Number (Racemic) 1311315-33-9
CAS Number (S-Isomer) 1269773-21-8
Molecular Formula C₈H₁₁ClFNO (Salt) / C₈H₁₀FNO (Free Base)
Molecular Weight 191.63 g/mol (Salt) / 155.17 g/mol (Free Base)
Chiral Center C2 (Benzylic position attached to Nitrogen)
SMILES Cl.OCC(N)c1ccc(F)cc1
Structural Distinction (Critical)

Researchers must distinguish this compound from its regioisomer to avoid synthetic failure.

  • Target Molecule (Glycinol Type): OH on C1 (primary), NH₂ on C2 (benzylic).

  • Regioisomer (Ethanolamine Type): OH on C1 (benzylic), NH₂ on C2 (primary).

Synthesis & Manufacturing Logic

The synthesis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol typically follows a Strecker Synthesis pathway followed by reduction. This route is preferred for its scalability and access to enantiomerically pure forms via resolution or asymmetric catalysis.

Synthetic Pathway Diagram

The following diagram outlines the conversion of 4-fluorobenzaldehyde to the target hydrochloride salt.

SynthesisPathway Start 4-Fluorobenzaldehyde Step1 Aminonitrile Intermediate Start->Step1 NaCN, NH4Cl (Strecker) Step2 4-Fluorophenylglycine (Acid Hydrolysis) Step1->Step2 HCl/H2O Reflux Step3 Reduction (LiAlH4 or BH3) Step2->Step3 Reduction Final Target HCl Salt (Crystallization) Step3->Final HCl/IPA Precipitation

Figure 1: Synthetic workflow from aldehyde precursor to hydrochloride salt.

Physicochemical Properties[2][4][5][6][7]

Solid-State Characterization

The hydrochloride salt significantly alters the physical handling properties compared to the free base, primarily by increasing the melting point and water solubility.

  • Appearance: White to off-white crystalline powder.

  • Melting Point (DSC): Typically 180°C – 210°C (with decomposition).

    • Note: Phenylglycinol salts have high lattice energy. A sharp endotherm followed by an exotherm indicates melt-decomposition.

  • Hygroscopicity: Moderate. The HCl salt can form hydrates. Storage under desiccant is required to prevent deliquescence, which complicates weighing for quantitative analysis.

  • Polymorphism: Solvent-mediated polymorphism is possible.[1] Recrystallization from Isopropanol (IPA) vs. Ethanol may yield different crystal habits (needles vs. plates).

Solution-State Properties
  • Solubility Profile:

    • Water:[1] High (>50 mg/mL).

    • Methanol/Ethanol:[1] Soluble.[2][3][4]

    • Dichloromethane/Hexanes: Insoluble.[4]

  • pKa Values (Predicted):

    • Amine (–NH₃⁺): ~8.8 – 9.1.

      • Mechanistic Insight: The electron-withdrawing nature of the para-fluorine atom (Hammett σ ≈ 0.06) slightly reduces the basicity of the amine compared to the non-fluorinated phenylglycinol (pKa ~9.4).

    • Alcohol (–OH): >15 (Negligible in aqueous range).

  • LogP (Distribution Coefficient):

    • Free Base: ~0.8 (Lipophilic).

    • HCl Salt (at pH 7.4): <0 (Hydrophilic).

Analytical Protocols & Quality Control

To ensure the integrity of this chiral building block, a self-validating analytical workflow is required.

High-Performance Liquid Chromatography (HPLC)

Because the molecule lacks a strong chromophore aside from the phenyl ring, detection at low UV wavelengths is necessary.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Flow Rate: 1.0 mL/min.

Chiral Purity Determination (Critical)

Since the biological activity of downstream drugs (e.g., beta-blockers) depends on stereochemistry, enantiomeric excess (ee%) must be quantified.

Chiral HPLC Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Rationale: The diethylamine acts as a modifier to sharpen the peak of the basic amine, preventing tailing.

Analytical Logic Diagram

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity Assessment Sample Raw Sample (HCl Salt) HNMR 1H NMR (D2O) Confirm F-Ph & CH-CH2 Sample->HNMR HPLC_RP RP-HPLC (Chemical Purity) Sample->HPLC_RP FTIR FT-IR Amine/OH Stretch HPLC_Chiral Chiral HPLC (Enantiomeric Excess) HPLC_RP->HPLC_Chiral If Chemically Pure Decision Release Criteria: >98% Chem Purity >99% ee HPLC_Chiral->Decision

Figure 2: Quality control decision tree for chiral amino-alcohol validation.

Stability & Handling Guidelines

Thermal Stability

The HCl salt is thermally stable up to its melting point. However, the free base is prone to Schmidt rearrangement or oxidation if heated without protection.

  • Recommendation: Do not heat the bulk solid above 60°C during drying; use vacuum desiccation.

Chemical Stability
  • Acyl Migration: In solution (especially basic pH), the amino group can attack esters or activated acids intended for the alcohol, or vice versa (N->O or O->N acyl migration).

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless N-protection is intended).

Safety (HSE)
  • GHS Classification: Warning.[5]

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use a fume hood. The fluorinated nature implies potential persistence; avoid release into water drains.

References

  • PubChem. (2023). Compound Summary: (2R)-2-amino-2-(4-chlorophenyl)ethanol (Analogous Structure Data).[6] National Library of Medicine.[2] [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

[1]

Executive Summary & Molecular Identity[1]

This technical guide provides an in-depth analysis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride , a critical chiral building block used in the synthesis of fluorinated pharmaceutical actives.[1] It is structurally distinct from its regioisomer (2-amino-1-(4-fluorophenyl)ethanol), a common intermediate for beta-blockers like Nebivolol.[1]

This compound belongs to the 4-fluorophenylglycinol class.[1] The presence of the fluorine atom at the para-position enhances metabolic stability and lipophilicity compared to the non-fluorinated parent, while the hydrochloride salt form ensures water solubility for aqueous reaction media.

Structural Disambiguation (Critical)

Researchers often confuse two regioisomers. It is vital to verify your target structure before proceeding with solubility studies.

FeatureTarget Molecule (This Guide) Common Regioisomer
IUPAC Name 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl 2-Amino-1-(4-fluorophenyl)ethan-1-ol HCl
Common Name 4-Fluoro-phenylglycinol HCl4-Fluoro-phenyl-ethanolamine HCl
Structure Amine is Benzylic (on C2 next to Phenyl)Alcohol is Benzylic (on C1 next to Phenyl)
CAS (Generic) 140373-17-7 (Free Base) / 1269773-21-8 (S-isomer HCl)403-28-1 (HCl)
Primary Use Chiral Auxiliary, PeptidomimeticsAdrenergic Beta-Blockers (e.g., Nebivolol)

Solubility Profile

The solubility of this compound is governed by the competition between its crystal lattice energy (ionic interactions between the protonated amine and chloride ion) and the solvation energy of the solvent.[1]

Solvent Compatibility Table[1]

The following data summarizes the solubility behavior based on polarity and dielectric constants.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Protogenic (Polar) Water (pH 7)High (>50 mg/mL)Strong ion-dipole interactions overcome lattice energy.[1]
Protogenic (Polar) Methanol / EthanolModerate - High Good solubility; decreases as alkyl chain length of alcohol increases.[1]
Aprotic (Polar) DMSO / DMFHigh Excellent solvation of the cation; useful for stock solutions.[1]
Aprotic (Polar) Acetonitrile (ACN)Low Poor solvation of chloride anions; often acts as an anti-solvent.[1]
Non-Polar Hexane / TolueneInsoluble Lack of dipole moment prevents disruption of the ionic salt lattice.[1]
Chlorinated Dichloromethane (DCM)Very Low The HCl salt is generally insoluble; Free base is soluble.[1]
The "Common Ion Effect" in Process Chemistry

Expert Insight: When isolating this compound from aqueous acidic mixtures, adding concentrated HCl decreases solubility drastically due to the Common Ion Effect (

  • Recommendation: Use isopropanol (IPA) or ACN as an anti-solvent to crystallize the salt from concentrated aqueous solutions.

Self-Validating Solubility Protocol (Saturation Shake-Flask)

To determine exact solubility for your specific batch (which varies with polymorph and particle size), follow this protocol.

SolubilityProtocolFigure 1: Standardized Saturation Shake-Flask WorkflowStartExcess Solid Addition(>100 mg per 1 mL solvent)EquilibrateOrbital Shaking(24h @ 25°C)Start->Equilibrate SaturationFilterSyringe Filtration(0.22 µm PVDF)Equilibrate->Filter Remove UndissolvedDiluteDilution(Mobile Phase)Filter->Dilute Prevent Precip.AnalyzeHPLC Quantification(vs. Standard Curve)Dilute->Analyze Calc mg/mL

Stability & Degradation Pathways

While the hydrochloride salt is significantly more stable than the free base, specific environmental stressors can induce degradation.

Solid-State Stability[1]
  • Hygroscopicity: Like many amine salts, this compound is hygroscopic . Absorption of atmospheric moisture can lead to deliquescence (turning into a liquid), which accelerates hydrolysis or oxidation.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Desiccators are mandatory for long-term storage.[1]

  • Thermal Stability: The melting point is typically high (approx. >180°C for HCl salts of this class), but thermal decomposition often occurs near the melting point. Avoid temperatures >50°C during drying.

Solution Stability & pH Sensitivity

The stability in solution is strictly pH-dependent.[1]

  • Acidic pH (< 4): Highly Stable. The protonated amine (

    
    ) is resistant to oxidation.
    
  • Basic pH (> 8): Unstable. The free base amine is susceptible to:

    • Oxidation: Benzylic amines can oxidize to imines or ketones (4-fluoroacetophenone derivatives) upon exposure to air.[1]

    • Carbamate Formation: Reacts with atmospheric

      
       to form carbamates.
      
Degradation Logic Diagram

DegradationPathwaysFigure 2: pH-Dependent Stability and Degradation RisksSalt2-Amino-2-(4-F-phenyl)ethan-1-ol HCl(Stable Solid)SolnAqueous SolutionSalt->Soln DissolutionBaseFree Base (pH > 8)Soln->Base NaOH/Base additionOxidationOxidative Deamination(Forms 4-Fluoroacetophenone)Base->Oxidation O2 / Air ExposureCyclizationOxazolidinone Formation(With Carbonate sources)Base->Cyclization CO2 / Carbonates

[1]

Analytical Methodology

To monitor stability and solubility, a robust HPLC method is required. Standard C18 columns may struggle with retention of this polar amine.

Recommended HPLC Conditions:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) to prevent phase collapse in high aqueous content.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring). Note: The 4-Fluoro substitution provides a distinct UV signature compared to non-fluorinated standards.[1]

Handling and Safety

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Weighing: Must be performed in a fume hood or powder containment enclosure to prevent inhalation of fine dust.

  • Spill Cleanup: Do not sweep dry dust (aerosol risk). Wet with water/methanol and wipe up.

References

  • PubChem. (n.d.).[2] Compound Summary: 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Search via CAS 1269773-21-8 for specific isomer data).

  • Science of Synthesis. (2022).[3] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds. (Contextual reference for synthesis pathways of fluorinated phenylglycinols).

Technical Guide: Biological Activity & Application of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (CAS: 403-28-1 for racemate; specific enantiomers differ) is a high-value chiral building block belonging to the phenylethanolamine class.[1] In medicinal chemistry, it serves as a critical pharmacophore scaffold for synthesizing adrenergic receptor ligands (beta-blockers), monoamine reuptake inhibitors, and specific kinase inhibitors.

This guide analyzes the compound's biological relevance not merely as a reagent, but as a bioisostere of norepinephrine , detailing its intrinsic receptor affinity, metabolic advantages conferred by the 4-fluoro substituent, and its application in high-affinity ligand synthesis.

Part 1: Chemical Identity & Pharmacophore Analysis

Structural Properties

The compound features a phenyl ring substituted at the para-position with fluorine, attached to a chiral ethyl backbone bearing an amine and a primary alcohol.

PropertySpecification
IUPAC Name This compound
Common Name 4-Fluoro-phenylglycinol HCl
Molecular Formula C₈H₁₀FNO[2] · HCl
Molecular Weight 191.63 g/mol
Chirality Available as (R)- and (S)- enantiomers (Crucial for receptor selectivity)
Solubility High in water, methanol; Low in non-polar solvents
Pharmacophore Mapping

The biological activity of this scaffold is dictated by its structural mimicry of endogenous catecholamines (norepinephrine/epinephrine).

  • The Ethanolamine Tail: The 1,2-amino alcohol motif forms a rigid hydrogen-bonding network within the binding pockets of G-Protein Coupled Receptors (GPCRs), specifically

    
    -adrenergic receptors. The hydroxyl group acts as an H-bond donor/acceptor to Serine residues (e.g., Ser203/Ser204/Ser207 in 
    
    
    
    -AR).
  • The 4-Fluoro Substituent:

    • Metabolic Blocking: The fluorine atom replaces the para-hydroxyl group found in norepinephrine. Since the para-position is a primary site for oxidative metabolism (CYP450 hydroxylation) and glucuronidation, the fluorine substitution significantly extends the half-life (

      
      ) of derived drugs.
      
    • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This alters the

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor binding site, often enhancing affinity.

Pharmacophore Compound 2-Amino-2-(4-fluorophenyl)ethanol OH_Group Hydroxyl Group (H-Bond Donor/Acceptor) Compound->OH_Group Amine_Group Amine Group (Ionic Bond to Asp113) Compound->Amine_Group Fluoro_Group 4-Fluoro Substituent (Blocks p-Hydroxylation) Compound->Fluoro_Group Receptor Adrenergic Receptor Binding Pocket Metabolism Metabolic Stability OH_Group->Receptor Binds Serine Residues Amine_Group->Receptor Salt Bridge Fluoro_Group->Receptor Modulates Pi-Stacking Fluoro_Group->Metabolism Prevents CYP450 Attack

Figure 1: Pharmacophore map illustrating the structural basis for biological activity and metabolic stability.

Part 2: Biological Activity & Therapeutic Applications[4]

Intrinsic Activity (Toxicology & Pharmacology)

While primarily an intermediate, the free base of this compound possesses intrinsic sympathomimetic activity .

  • Mechanism: It can act as a "false neurotransmitter." It is taken up by monoamine transporters and stored in synaptic vesicles. Upon release, it binds to adrenergic receptors with lower efficacy than norepinephrine, potentially acting as a weak partial agonist or antagonist.

  • Safety Implication: In high doses, it may cause transient hypertension or tachycardia. Researchers must handle it as a bioactive agent, not just an inert chemical.

Derived Activity: Drug Synthesis Applications

The scaffold is pivotal in synthesizing two major classes of therapeutics:

A. Beta-Adrenergic Antagonists (Beta-Blockers)

The (S)-enantiomer of phenylethanolamines typically exhibits higher affinity for


-receptors.
  • Workflow: The amine is coupled with an epoxide or alkyl halide to attach a lipophilic tail (e.g., isopropyl or tert-butyl group).

  • Result: A "Next-Generation" beta-blocker with enhanced lipophilicity (CNS penetration) and metabolic resistance compared to traditional phenols like Sotalol.

B. Kinase Inhibitors (Aurora B & EGFR)

Recent medicinal chemistry campaigns utilize the 4-fluorophenylglycinol motif to target the ATP-binding pocket of kinases.

  • Role: The chiral amino alcohol serves as a hinge-binding motif. The fluorine atom occupies a hydrophobic pocket, improving selectivity against off-target kinases.

Part 3: Experimental Protocols

Protocol: Enantioselective Synthesis of a Beta-Blocker Analog

Objective: To synthesize a bioactive ligand by coupling 2-Amino-2-(4-fluorophenyl)ethanol with a lipophilic tail.

Reagents:

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl (1.0 eq)

  • Isopropyl bromide (1.2 eq) or Epichlorohydrin derivative

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetonitrile (ACN, anhydrous)

Methodology:

  • Free Base Liberation: Dissolve the HCl salt in water and adjust pH to 10 using 1M NaOH. Extract with Ethyl Acetate (3x).[3] Dry over

    
     and concentrate to yield the free amine.
    
  • Nucleophilic Substitution:

    • Dissolve the free amine in anhydrous ACN.

    • Add

      
       and the alkyl halide.
      
    • Reflux at 80°C for 12–16 hours under Nitrogen atmosphere.

    • Note: Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Purification:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via

    
    -NMR and Chiral HPLC to ensure no racemization occurred (Target ee > 98%).
    
Protocol: In Vitro Adrenergic Binding Assay (Screening)

Objective: To determine the binding affinity (


) of the synthesized derivative.

Workflow:

  • Membrane Preparation: Use CHO cells overexpressing human

    
     or 
    
    
    
    adrenergic receptors.
  • Radioligand:

    
    -CGP12177 (a hydrophilic beta-antagonist).
    
  • Incubation:

    • Mix membrane preparation (10 µg protein) with radioligand (0.5 nM) and increasing concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

AssayWorkflow Start Start: Synthesized Ligand Step1 Prepare CHO Membranes (hBeta1 / hBeta2 AR) Start->Step1 Step2 Add Radioligand ([3H]-CGP12177) Step1->Step2 Step3 Incubate 60 min @ 37°C Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5 End Calculate Ki Value Step5->End

Figure 2: Workflow for validating the biological activity of derivatives synthesized from the scaffold.

Part 4: Safety & Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Use a fume hood. The compound is hygroscopic; store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides unless acylation is intended.

References

  • PubChem. (n.d.). 2-amino-1-(4-fluorophenyl)ethanol hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Discovery of Selective Glucocorticoid Receptor Antagonists. (Contextual reference for fluorophenyl scaffolds).
  • European Journal of Medicinal Chemistry. (2025). Discovery of quinazoline derivatives as Aurora Kinase B inhibitors.
  • MySkinRecipes. (n.d.). 2-Amino-2-(4-fluorophenyl)ethanol Technical Data. Retrieved from [Link]

Sources

Pharmacological Potential and Synthetic Utility of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Drug Discovery & Development

Executive Summary

This technical guide profiles 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (also known as 4-fluorophenylglycinol), a privileged scaffold in medicinal chemistry. While structurally related to endogenous neurotransmitters, its primary value lies in its role as a chiral building block and bioisostere in Fragment-Based Drug Discovery (FBDD).

This guide analyzes the molecule’s physiochemical properties, its potential pharmacological interactions as a standalone fragment, and its validated utility in synthesizing antibiotics (Florfenicol analogs) and GPCR modulators. We provide actionable protocols for enantiomeric validation and metabolic stability assessment, essential for researchers integrating this scaffold into lead optimization campaigns.

Structural & Physiochemical Profiling

The molecule is a


-amino alcohol featuring a para-fluorinated phenyl ring. This structure combines two critical medicinal chemistry concepts: the privileged 1,2-amino alcohol motif  and the fluorine bioisostere effect .
The Fluorine Effect (Metabolic Blocking)

The introduction of a fluorine atom at the para-position of the phenyl ring is a strategic design choice.

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. In non-fluorinated phenylglycinols, the para-position is a primary site for Cytochrome P450-mediated hydroxylation (Phase I metabolism). Fluorination blocks this metabolic "soft spot," extending the half-life (

    
    ) of the parent compound.
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ) without significantly increasing steric bulk (Van der Waals radius of F is 1.47 Å vs. 1.20 Å for H), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
The Chiral Center

The C2 position is a stereogenic center. The biological activity of derivatives synthesized from this scaffold is strictly stereodependent.

  • (R)-Enantiomer: Often associated with higher potency in Substance P antagonists and C5a receptor modulators.

  • (S)-Enantiomer: Frequently utilized in the synthesis of specific antibiotic classes.

Pharmacophore Analysis & Target Prediction

While primarily an intermediate, the standalone pharmacophore exhibits potential biological interactions based on structural homology.

Adrenergic & Trace Amine Overlap

The structure mimics the phenylethylamine backbone of neurotransmitters like Octopamine and Norepinephrine , albeit with a shortened alkyl chain (glycinol vs. ethanolamine).

  • Target Prediction: Trace Amine-Associated Receptors (TAAR1) and

    
    -adrenergic receptors.
    
  • Mechanism: The amino group acts as a protonated anchor (at physiological pH) interacting with Aspartate residues in the GPCR transmembrane domain (TM3), while the hydroxyl group engages in H-bonding with Serine residues in TM5.

Protease Transition State Mimicry

-amino alcohols are classic transition-state isosteres for the hydrolysis of peptide bonds.
  • Mechanism: The -CH(NH2)-CH2(OH)- motif mimics the tetrahedral intermediate formed during peptide bond cleavage.

  • Application: This scaffold serves as the "warhead" or core fragment for designing inhibitors of aspartyl proteases (e.g., HIV protease, Renin).

Visualization: Pharmacophore Interactions

The following diagram maps the molecule's structural features to potential biological targets.

PharmacophoreMap Molecule 2-Amino-2-(4-fluorophenyl) ethan-1-ol HCl Fluorine 4-Fluoro Substituent (Metabolic Blocker) Molecule->Fluorine Contains AminoAlcohol 1,2-Amino Alcohol (Chiral Motif) Molecule->AminoAlcohol Contains Target_Antibiotic Antibiotic Synthesis (Florfenicol Analogs) Molecule->Target_Antibiotic Key Intermediate Target_GPCR GPCR Binding (Adrenergic/TAAR1) Fluorine->Target_GPCR Increases Lipophilicity (BBB Penetration) AminoAlcohol->Target_GPCR H-Bonding (Serine) Ionic Bond (Aspartate) Target_Enzyme Protease Inhibition (Transition State Mimic) AminoAlcohol->Target_Enzyme Tetrahedral Intermediate Mimic

Figure 1: Pharmacophore mapping of 4-fluorophenylglycinol, highlighting structural features that drive GPCR binding, enzyme inhibition, and synthetic utility.

Validated Synthetic Utility

The primary industrial application of this molecule is as a precursor for high-value therapeutics.

Antibiotics (Florfenicol Class)

This molecule is a chain-shortened analog of the Florfenicol side chain. It is used to synthesize next-generation phenicol antibiotics where the propanediol chain is modified to reduce resistance. The fluorine atom is critical for preventing bacterial acetylation (a common resistance mechanism against chloramphenicol).

C5a Receptor Antagonists (Avacopan Analogs)

Recent FDA approvals (e.g., Avacopan ) utilize chiral phenylglycinol fragments to construct the piperidine core. The 4-fluoro derivative is used in SAR (Structure-Activity Relationship) studies to optimize the metabolic stability of the phenyl ring in the hydrophobic pocket of the C5a receptor.

Experimental Protocols

To utilize this molecule effectively in drug development, researchers must validate its enantiomeric purity and metabolic profile.

Protocol A: Enantiomeric Purity Determination (Chiral HPLC)

Context: As a chiral building block, the optical purity of the starting material dictates the potency of the final drug.

Materials:

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

Methodology:

  • Sample Prep: Dissolve 1 mg of 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl in 1 mL of Ethanol. Add 10 µL of triethylamine (to neutralize the HCl salt and improve peak shape).

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

  • Injection: Inject 5 µL of the sample.

  • Analysis: The (R)-enantiomer typically elutes before the (S)-enantiomer (confirm with reference standards). Calculate Enantiomeric Excess (

    
    ) using the formula:
    
    
    
    
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Context: Verifying the "Fluorine Effect" by comparing intrinsic clearance against the non-fluorinated analog (Phenylglycinol).

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate Buffer (pH 7.4).

  • Test Compounds: 4-Fluorophenylglycinol (Test) vs. Phenylglycinol (Control).

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in buffer containing microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (to quench).
    
  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).
    • Success Criteria: The fluorinated analog should exhibit a

      
       at least 2x longer than the non-fluorinated control due to blocked para-hydroxylation.
      

Data Summary: Comparative Properties

PropertyNon-Fluorinated (Phenylglycinol)4-Fluoro Analog (Subject)Pharmacological Implication
C-4 Bond Energy 110 kcal/mol (C-H)116 kcal/mol (C-F)Increased metabolic stability against CYP450.
Log P (Lipophilicity) ~0.6~1.1Enhanced BBB penetration and membrane permeability.
pKa (Amine) ~9.5~9.2Slightly reduced basicity due to inductive effect of F; affects receptor binding kinetics.
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal steric clash; "Stealth" substitution in binding pockets.

Synthesis & Application Workflow

The following diagram illustrates the validated synthetic pathways originating from this scaffold.

SynthesisWorkflow Start Start: 4-Fluorobenzaldehyde Intermediate Intermediate: 2-Amino-2-(4-fluorophenyl)ethan-1-ol Start->Intermediate Strecker Synthesis or Nitro-Aldol + Reduction Path1 Pathway A: Cyclization with Dichloroacetate Intermediate->Path1 Path2 Pathway B: Reductive Amination / Coupling Intermediate->Path2 Product1 Florfenicol Analogs (Antibiotics) Path1->Product1 Bioisosteric Replacement Product2 Substance P / C5a Antagonists (CNS/Anti-inflammatory) Path2->Product2 Chiral Auxiliary Usage

Figure 2: Synthetic tree demonstrating the divergence of the 4-fluorophenylglycinol scaffold into antibiotic and CNS therapeutic classes.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Validates the metabolic stability and lipophilicity effects of fluorine substitution].
  • Inoue, M., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Discusses Avacopan and phenylglycinol intermediates]. Retrieved from [Link]

Mechanism & Utility of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chiral Anchor" in Precision Medicine

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride is not merely a reagent; it is a privileged scaffold in modern medicinal chemistry. While rarely used as a monotherapy, this chiral


-amino alcohol serves as a critical pharmacophore in the synthesis of next-generation Aurora Kinase B inhibitors , CNS-active agents , and adrenergic receptor modulators .

Its mechanism of action is defined by its role as a stereochemical director and a metabolic shield . The 4-fluorophenyl moiety blocks rapid oxidative metabolism (specifically para-hydroxylation) while enhancing lipophilicity for blood-brain barrier (BBB) penetration. Simultaneously, the amino-ethanol "head" mimics the transition states of peptide hydrolysis or acts as a bidentate hydrogen-bond donor/acceptor in the ATP-binding pockets of kinase enzymes.

Chemical Identity & Structural Logic[1]

This compound acts as a bioisostere of phenylglycinol. The introduction of fluorine at the para position fundamentally alters the electronic and steric landscape of the molecule without significantly changing its size (van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).

PropertySpecificationMechanistic Implication
Systematic Name 2-Amino-2-(4-fluorophenyl)ethan-1-ol HClCore scaffold identity.
Molecular Formula C

H

ClFNO
Fluorine adds metabolic stability.
Chirality (R)- or (S)- enantiomersCritical: Dictates binding affinity. (e.g., (S)-isomers often favored for adrenergic mimicry).
pKa (Amine) ~8.5 - 9.5Exists as protonated cation at physiological pH; key for electrostatic anchoring.
Role Chiral Synthon / PharmacophorePrecursor for quinazoline-based kinase inhibitors.

Mechanism of Action: The Pharmacophore Effect

The biological activity of drugs derived from this scaffold relies on three specific mechanistic pillars.

Kinase Inhibition (Aurora Kinase B Targeting)

In the context of oncology, this scaffold is frequently incorporated into quinazoline or pyrimidine cores to target Aurora Kinase B (AURKB), a regulator of chromosomal segregation during mitosis.

  • Hinge Region Binding: The amino group of the ethanolamine tail forms a critical hydrogen bond with the backbone carbonyls of the kinase hinge region (e.g., Glu/Leu residues).

  • Hydrophobic Pocket Occupation: The 4-fluorophenyl ring inserts into the hydrophobic back-pocket (Gatekeeper region). The fluorine atom can engage in multipolar interactions with amide carbonyls or orthogonal C-F···H-C interactions, increasing potency 5-10 fold compared to the non-fluorinated analog.

Metabolic Blockade (The Fluorine Effect)

The para-position of a phenyl ring is the primary site for Cytochrome P450-mediated oxidation.

  • Mechanism: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the C-H bond with C-F at the para position effectively blocks metabolic clearance, significantly extending the half-life (

    
    ) of the final drug candidate.
    
CNS Penetration & Adrenergic Mimicry

Structurally, the molecule resembles a "stripped-down" norepinephrine or phenylethanolamine.

  • Transport: The lipophilic fluorine atom increases the LogP, facilitating passive diffusion across the Blood-Brain Barrier (BBB).

  • Receptor Interaction: In CNS applications, the hydroxyl group often mimics the

    
    -hydroxyl of catecholamines, engaging Serine residues in GPCR transmembrane domains.
    

Visualizing the Mechanism

Diagram 1: Pharmacophore Binding Mode (Aurora Kinase B Context)

This diagram illustrates how the scaffold anchors a larger inhibitor molecule within the ATP-binding site.

Pharmacophore Scaffold 2-Amino-2-(4-fluorophenyl) ethan-1-ol Moiety Amino Amine Group (-NH2) Scaffold->Amino Phenyl 4-Fluorophenyl Ring Scaffold->Phenyl Hydroxyl Hydroxyl Group (-OH) Scaffold->Hydroxyl Target Aurora Kinase B (ATP Binding Pocket) Effect Inhibition of Mitotic Progression Target->Effect Prevents Phosphorylation of Histone H3 Amino->Target H-Bond to Hinge Region (Backbone Carbonyls) Phenyl->Target Hydrophobic Interaction (Gatekeeper Pocket) Hydroxyl->Target Solvent Exposure / H-Bond Acceptor

Caption: Structural dissection of the pharmacophore's interaction within the kinase active site.

Experimental Protocols

Synthesis Validation (Chiral Purity Check)

Before biological testing, the enantiomeric purity of the scaffold must be validated, as the (R) and (S) isomers often have opposing biological activities.

Protocol: Chiral HPLC Analysis

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Standard: Inject racemic 2-amino-2-(4-fluorophenyl)ethanol to establish retention times for (R) and (S) peaks.

  • Calculation: Calculate Enantiomeric Excess (

    
    ).
    
In Vitro Aurora B Kinase Assay

To verify the mechanism of a drug derived from this intermediate:

  • Reagents: Recombinant human Aurora B kinase, Histone H3 (substrate), ATP (10 µM), and test compound (derived from scaffold).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT.
    
  • Reaction:

    • Incubate Kinase + Test Compound for 15 min at RT.

    • Add ATP/Substrate mix to initiate.

    • Incubate for 60 min at 30°C.

  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent readout.

  • Analysis: Plot Log[Inhibitor] vs. Relative Luminescence to determine IC

    
    . Note: High-potency derivatives typically show IC
    
    
    
    nM.

Biological Pathway Context

The inhibition of Aurora B by compounds containing this scaffold leads to the "Mitotic Catastrophe" phenotype in cancer cells.

AuroraPathway Drug Inhibitor (Scaffold Derivative) AuroraB Aurora Kinase B (Active Complex) Drug->AuroraB Blocks ATP Binding Outcome Cytokinesis Failure & Polyploidy / Apoptosis Drug->Outcome Induces Mitotic Catastrophe Substrates Phosphorylation of: Histone H3 (Ser10) CENP-A AuroraB->Substrates Normal Function Checkpoint Spindle Assembly Checkpoint (SAC) Substrates->Checkpoint Chromosome Alignment

Caption: Pathway impact of Aurora B inhibition leading to cancer cell death.

References

  • BenchChem. (2024). 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride: Chemical Properties and Applications.Link

  • Tran, P., et al. (2025). "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry, 294:117735. Link

  • BOC Sciences. (2024). Chiral Building Blocks: (R)-2-Amino-2-(4-fluorophenyl)ethanol.[1][]

  • Frontiers in Pharmacology. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.[3]Link

  • MDPI Pharmaceuticals. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.Link

Sources

Technical Guide: Role of Fluorine Substitution in 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (also known as 4-fluorophenylglycinol hydrochloride).[1] As a chiral amino alcohol, this compound serves as a critical building block in the synthesis of pharmaceutical intermediates, particularly for neuroprotective agents, antibiotics, and receptor modulators.

The central focus of this analysis is the fluorine substitution at the para-position of the phenyl ring.[1] This specific modification is not merely structural but functional, imparting metabolic stability by blocking cytochrome P450-mediated oxidation, modulating lipophilicity, and altering the electronic environment of the adjacent amine. This guide details the physicochemical profile, mechanistic impact of fluorination, and a validated synthetic protocol for researchers in drug development.

Physicochemical Profile

The incorporation of fluorine into the phenylglycinol scaffold alters its physicochemical landscape. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (-I), while its resonance effect (+R) is weak in this non-conjugated system regarding the amine, primarily affecting the aromatic ring's electron density.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionSignificance in Drug Design
CAS Number 1269773-21-8 (S-isomer HCl)174770-74-2 (R-isomer base)Unique identifier for regulatory filing.[1]
Molecular Formula C₈H₁₁ClFNO (HCl salt)Core scaffold for stoichiometry calculations.[1]
Molecular Weight 191.63 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Predicted LogP ~0.2 (Base)Low lipophilicity indicates high water solubility; requires modification for BBB penetration if used as-is.[1]
pKa (Amine) ~8.8 - 9.2 (Est.)[1]Slightly lower than non-fluorinated analog (~9.5) due to electron withdrawal, reducing lysosomal trapping potential.
H-Bond Donors/Acceptors 3 / 2Critical for binding site interactions (e.g., serine proteases, GPCRs).[1]
Solubility High (Water, Methanol)Excellent for aqueous formulations and biological assays.

Mechanistic Insight: The "Fluorine Effect"[1][2]

The strategic placement of fluorine at the C4 position of the phenyl ring provides three distinct advantages in medicinal chemistry.

Metabolic Blockade (Para-Oxidation)

The most significant role of the fluorine atom in this scaffold is the inhibition of oxidative metabolism. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially target the electron-rich para-position of phenyl rings for hydroxylation.[1]

  • Mechanism: The C–F bond is significantly stronger (approx. 116 kcal/mol) than the C–H bond (approx. 99 kcal/mol). This high bond dissociation energy renders the C4 position resistant to the radical abstraction mechanisms employed by P450 enzymes.

  • Outcome: This "metabolic blocking" extends the half-life (

    
    ) of the drug molecule and improves bioavailability.
    
Electronic Modulation

Fluorine acts as an electron-withdrawing group (EWG) via induction.[1] This withdrawal pulls electron density away from the benzylic carbon (C2), thereby reducing the electron density on the nitrogen atom of the amino group.

  • Effect: This lowers the pKa of the amine compared to the non-fluorinated phenylglycinol. A lower pKa can reduce the energy penalty for desolvation upon protein binding and improve passive permeability by increasing the fraction of the neutral species at physiological pH.

Visualization of Metabolic Stability

The following diagram illustrates the metabolic fate of the non-fluorinated analog versus the fluorinated compound.

MetabolicBlockadeSubstrate_HPhenylglycinol(Para-H)CYP450CYP450 Enzyme(Oxidation)Substrate_H->CYP450High AffinityMetabolitePara-HydroxyMetabolite(Rapid Clearance)CYP450->MetaboliteRapid TurnoverBlockedMetabolically Stable(No Hydroxylation)CYP450->BlockedBlocked PathSubstrate_F4-F-Phenylglycinol(Para-F)Substrate_F->CYP450Steric/ElectronicResistance

Figure 1: Mechanism of metabolic stabilization via para-fluorine substitution, preventing CYP450-mediated hydroxylation.[1]

Synthetic Methodology

To ensure high enantiomeric purity, the synthesis typically proceeds via the reduction of the corresponding chiral amino acid (4-fluorophenylglycine). The following protocol describes the reduction using Lithium Aluminum Hydride (LiAlH₄), which preserves the stereochemistry at the chiral center.

Synthetic Pathway

The synthesis begins with 4-fluorobenzaldehyde, converting it to the amino acid via a Strecker synthesis (or using commercially available chiral amino acid), followed by reduction.

SynthesisPathStart4-FluorobenzaldehydeStep1Strecker Synthesis(KCN, NH4Cl, Chiral Aux)Start->Step1Inter1(S)-4-FluorophenylglycineStep1->Inter1Step2Reduction(LiAlH4 / THF, 0°C)Inter1->Step2COOH -> CH2OHProduct(S)-2-Amino-2-(4-fluorophenyl)ethan-1-olStep2->ProductSaltHCl Salt Formation(HCl in Dioxane)Product->SaltFinalFinal Product (HCl)Salt->Final

Figure 2: Synthetic route from 4-fluorobenzaldehyde to the final amino alcohol hydrochloride.

Detailed Experimental Protocol (Reduction Step)

Objective: Reduction of (S)-4-fluorophenylglycine to (S)-2-amino-2-(4-fluorophenyl)ethan-1-ol.

Reagents:

  • (S)-4-Fluorophenylglycine (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 V)

  • 15% NaOH solution (for quenching)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Solubilization: Charge the flask with anhydrous THF and cool to 0°C using an ice bath. Carefully add LiAlH₄ pellets/powder.[1]

  • Addition: Add (S)-4-fluorophenylglycine portion-wise (solid) or as a slurry in THF over 30 minutes, maintaining the internal temperature below 10°C. Note: Gas evolution (H₂) will occur.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: MeOH/DCM 1:9) or LC-MS.[1]

  • Quenching (Fieser Method): Cool the mixture to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄). Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter the mixture through a Celite pad. Wash the cake with warm THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

  • Salt Formation: Dissolve the crude oil in minimal ethanol/diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. Collect the white precipitate via filtration and dry under vacuum.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the carbonyl peak and appearance of methylene protons (-CH₂OH) around 3.5–3.8 ppm.[1]

  • Chiral HPLC: Ensure enantiomeric excess (ee) > 98%.

Applications in Drug Development[3][4][5][6]

Chiral Auxiliaries and Scaffolds

This compound is extensively used as a chiral auxiliary in asymmetric synthesis. The steric bulk of the phenyl ring combined with the coordination ability of the amino and hydroxyl groups allows it to direct stereoselective formation of C-C bonds in aldol reactions or alkylations.

Therapeutic Intermediates[1]
  • Neuroprotective Agents: The 4-fluorophenylglycinol motif appears in inhibitors of monoamine transporters.[1] The fluorine atom enhances CNS penetration and metabolic stability.

  • Antibiotics: Analogues of this structure are investigated in the synthesis of next-generation amphenicols (related to Florfenicol), where the fluorine substitution prevents deactivation by bacterial enzymes.

  • Receptor Modulators: Used in the synthesis of allosteric modulators for GPCRs, where the fluorine atom provides a specific dipole interaction with the receptor binding pocket (orthogonal multipolar interaction).

References

  • National Institutes of Health (NIH). (2025). On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[1] Retrieved January 28, 2026, from [Link]

  • PubChem. (2025). 2-Amino-2-(4-fluorophenyl)ethanol Compound Summary. Retrieved January 28, 2026, from [Link]

  • University of Luxembourg. (2025).[2] 2-amino-2-(4-fluorophenyl)ethanol Mass Spectrometry Data. Retrieved January 28, 2026, from [Link]

Strategic Utilization of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride in Medicinal Chemistry

[1][2]

Executive Summary

In the landscape of modern drug discovery, 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (often referred to as 4-fluorophenylglycinol HCl) serves as a high-value chiral building block.[1][2] Its structural duality—combining a benzylic amine with a primary alcohol—makes it a versatile "chiral pool" precursor for synthesizing privileged heterocyclic scaffolds such as oxazolines, oxazolidinones, and morpholines. Furthermore, the para-fluorine substitution provides critical modulation of metabolic stability (blocking P450 oxidation at the para-position) and lipophilicity, essential for optimizing pharmacokinetics (PK) in lead optimization.

This technical guide outlines the physicochemical profile, synthetic access, and medicinal chemistry applications of this synthon, providing a validated experimental protocol for its integration into drug development pipelines.

Chemical Identity & Technical Profile

This compound exists primarily as a stable hydrochloride salt, which prevents oxidation of the amine and facilitates handling. It is structurally distinct from its regioisomer, 2-amino-1-(4-fluorophenyl)ethanol (a norephedrine analog), a crucial differentiation in retrosynthetic planning.[1][2]

PropertySpecification
IUPAC Name This compound
Common Name 4-Fluorophenylglycinol HCl
CAS Number 1391376-63-8 (S-isomer); 1311315-33-9 (Racemic)
Molecular Formula C₈H₁₁ClFNO
Molecular Weight 191.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, MeOH, DMSO; sparingly soluble in DCM
Chirality Available as (R) and (S) enantiomers (essential for stereoselective synthesis)
The "Fluorine Effect" in MedChem

The incorporation of the fluorine atom at the para-position of the phenyl ring is not merely decorative. It serves two specific mechanistic functions:

  • Metabolic Blocking: It prevents para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the parent drug.
    
  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the benzylic amine (compared to the non-fluorinated analog), potentially altering the binding affinity to receptors requiring specific protonation states.

Synthetic Access & Scalability[1][2]

The most robust route to 2-Amino-2-(4-fluorophenyl)ethan-1-ol is the reduction of 4-fluorophenylglycine .[1][2] While lithium aluminum hydride (LiAlH₄) is a classic reductant, it is often avoided in large-scale process chemistry due to safety concerns. The NaBH₄/I₂ system or Borane-DMS are preferred for their chemoselectivity and safety profile.[1][2]

Mechanistic Pathway (Graphviz Visualization)[2]

SynthesisPathSM4-FluorobenzaldehydeInter14-Fluorophenylglycine(via Strecker Synthesis)SM->Inter11. KCN, (NH4)2CO32. HydrolysisProduct2-Amino-2-(4-fluorophenyl)ethan-1-ol(Free Base)Inter1->ProductReductionReagentReduction System(NaBH4/I2 or BH3-DMS)Reagent->ProductFinalTarget HCl SaltProduct->FinalHCl/DioxaneSaltHCl Salt Formation

Figure 1: Synthetic pathway from commodity starting materials to the target hydrochloride salt.[1][2]

Medicinal Chemistry Applications

Divergent Scaffold Synthesis

The 1,2-aminoalcohol motif allows for rapid cyclization into heterocycles that define many bioactive classes.

  • Oxazolidinones (Antibacterials/MAO Inhibitors): Reaction with phosgene equivalents (CDI or triphosgene) yields the oxazolidinone core, a pharmacophore found in Linezolid derivatives.

  • Oxazolines (Ligands/Modulators): Condensation with nitriles or carboxylic acids generates oxazolines, often used as chiral ligands in asymmetric catalysis or as bioisosteres for amides in drug design.

  • Morpholines: N-alkylation followed by cyclization offers access to 2-phenylmorpholines, a scaffold prevalent in NK1 antagonists and antidepressants.[1][2]

Case Study: Kinase Inhibitors

In the development of Aurora Kinase inhibitors, the 4-fluorophenylglycinol motif has been utilized to bind to the ATP-binding pocket. The hydroxyl group often forms a critical H-bond with the hinge region residues, while the fluorophenyl group occupies the hydrophobic pocket II, providing selectivity over other kinases.

Divergent Application Map (Graphviz Visualization)

ApplicationsCore2-Amino-2-(4-fluorophenyl)ethan-1-olOxazOxazolidinones(Antibacterials)Core->Oxaz+ CDI / TriphosgeneOxazolineOxazolines(Chiral Ligands)Core->Oxazoline+ R-CN / ZnCl2Morph2-Aryl Morpholines(CNS Agents)Core->Morph+ Chloroacetyl chloride then Red. CyclizationAmidePeptidomimetics(Protease Inhibitors)Core->Amide+ Carboxylic Acid / HATU

Figure 2: Divergent synthesis demonstrating the versatility of the amino-alcohol core.[1][2]

Experimental Protocol: Reduction & Isolation

Objective: Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol from (S)-4-fluorophenylglycine via NaBH₄/I₂ reduction. Note: This protocol avoids LiAlH₄, making it safer for scale-up.[1][2]

Reagents
  • (S)-4-Fluorophenylglycine (1.0 eq)[1][2]

  • Sodium Borohydride (NaBH₄) (2.5 eq)[2]

  • Iodine (I₂) (1.0 eq)[2]

  • THF (Anhydrous)[2]

  • HCl (1M aq) and NaOH (10% aq)

Step-by-Step Methodology
  • Activation Phase:

    • In a flame-dried 3-neck flask under N₂, suspend (S)-4-fluorophenylglycine (10 mmol) in anhydrous THF (50 mL).

    • Add NaBH₄ (25 mmol) in one portion.

    • Critical Step: Prepare a solution of Iodine (10 mmol) in THF (15 mL). Add this dropwise to the reaction mixture at 0°C over 30 minutes. (Evolution of H₂ gas will occur; ensure proper venting).

  • Reduction Phase:

    • Once gas evolution subsides, heat the mixture to reflux (66°C) for 12–16 hours. The solution should turn from colorless to a clear/light yellow suspension.

    • Monitor conversion by TLC (Eluent: 10% MeOH in DCM).

  • Quench & Workup:

    • Cool to 0°C. Carefully add MeOH (10 mL) to quench excess borohydride.

    • Evaporate the solvent under reduced pressure to obtain a white paste.

    • Dissolve the paste in 20% aqueous KOH (30 mL) and stir at 60°C for 4 hours (this breaks the boron-amine complex).

  • Extraction & Salt Formation:

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Dry combined organics over Na₂SO₄ and concentrate to yield the crude free base.

    • HCl Salt Formation: Dissolve the free base in minimal ethanol. Add 4M HCl in dioxane dropwise at 0°C until pH ~2.

    • Precipitate the salt by adding diethyl ether. Filter the white solid and dry under vacuum.

Yield Expectation: 75–85% Purity Check: ¹H NMR (DMSO-d₆) should show the benzylic proton doublet of doublets at ~4.1 ppm and the disappearance of the carboxyl signal.

Quality Control & Handling

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0%
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 99% ee (if chiral SM used)
Water Content Karl Fischer< 1.0% (Hygroscopic nature)
Storage Desiccator / Inert GasStore at 2-8°C; protect from moisture

Stability Note: The free base is prone to carbamate formation if exposed to atmospheric CO₂ over long periods. Always store as the HCl salt.

References

  • Sigma-Aldrich. (R)-2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride Product Sheet.Link[2]

  • BLD Pharm. Chemical Safety and Properties of 4-Fluorophenylglycinol Derivatives.Link[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14853201: 2-Amino-2-(4-fluorophenyl)ethanol.[1][2]Link[2]

  • Science of Synthesis.Methods for the Reduction of Alpha-Amino Acids to Amino Alcohols. (General Reference for NaBH4/I2 protocol).
  • European Journal of Medicinal Chemistry. 2-Aminothiazole and Phenylglycinol derivatives in Drug Discovery.Link[2]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride CAS (S-isomer): 1269773-21-8 | Molecular Weight: 191.63 g/mol Core Structure:


-amino alcohol with a benzylic amine and a primary alcohol.
Strategic Route Selection

The synthesis of


-amino alcohols is often approached via two primary routes: the Henry Reaction (Nitroaldol) or the Reduction of Amino Acids. For this specific regioisomer—where the amine is at the benzylic position (C2)—the choice of route is critical to ensure correct regiochemistry.
  • Route A: Henry Reaction (NOT RECOMMENDED for this target) Reaction of 4-fluorobenzaldehyde with nitromethane yields 2-amino-1-(4-fluorophenyl)ethanol (the regioisomer where the alcohol is benzylic). This route fails to produce the target molecule.

  • Route B: Reduction of 4-Fluorophenylglycine (SELECTED) Starting from 4-fluorophenylglycine (or its methyl ester) locks the nitrogen at the benzylic position. Reduction of the carboxylic acid/ester moiety to the primary alcohol preserves this regiochemistry and, critically, maintains stereochemical integrity if starting from chiral material (e.g., L-4-fluorophenylglycine).

Reaction Scheme

The selected protocol proceeds in two distinct steps to maximize yield and purity:

  • Activation: Conversion of the amino acid to the methyl ester hydrochloride.

  • Reduction: Chemoselective reduction of the ester using Lithium Aluminum Hydride (

    
    ).
    

SyntheticRoute cluster_legend Process Logic SM 4-Fluorophenylglycine (Solid) Inter Methyl Ester HCl (Intermediate) SM->Inter SOCl2, MeOH Reflux, 4h Prod Target Amino Alcohol (Free Base) Inter->Prod LiAlH4 (2.5 eq) THF, 0°C to Reflux Salt Final HCl Salt (Crystalline) Prod->Salt HCl (gas) or HCl/Dioxane

Caption: Figure 1. Step-wise synthetic pathway ensuring regiochemical retention.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluorophenylglycine Methyl Ester Hydrochloride

Direct reduction of the free amino acid is often sluggish due to poor solubility in ethereal solvents. Conversion to the methyl ester significantly enhances solubility in THF, facilitating the subsequent hydride reduction.

Reagents:

  • 4-Fluorophenylglycine (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Methanol (Anhydrous) (10 V)

Protocol:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Charge with Methanol (anhydrous) and cool to 0°C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with gas evolution (

    
    ). Ensure vigorous venting/scrubbing.
    
  • Addition: Add 4-Fluorophenylglycine solid in portions to the cold solution. The amino acid will dissolve as it reacts.

  • Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or HPLC.[1]

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess

    
    .
    
  • Isolation: Triturate the resulting residue with cold Diethyl Ether (

    
    ) to induce crystallization. Filter the white solid and dry under vacuum.
    
    • Expected Yield: >90%[2]

    • Checkpoint: Verify formation of the ester by NMR (appearance of methoxy singlet ~3.7 ppm).

Step 2: Reduction to 2-Amino-2-(4-fluorophenyl)ethan-1-ol

This step utilizes


.[3] While Borane-DMS is an alternative, 

on the ester provides a cleaner reaction profile for this specific substrate, avoiding borane-amine complexation issues.

Reagents:

  • 4-Fluorophenylglycine Methyl Ester HCl (from Step 1) (1.0 equiv)

  • Lithium Aluminum Hydride (

    
    ) (2.5 equiv) — Note: Extra equivalents required to neutralize the amine HCl salt.
    
  • Tetrahydrofuran (THF), Anhydrous (15 V)

Protocol:

  • Slurry Preparation: In a dry, nitrogen-purged 3-neck flask, suspend

    
      in anhydrous THF  at 0°C.
    
  • Addition: Carefully add the Methyl Ester HCl solid in small portions (or as a solution in THF if soluble) to the hydride slurry. Critical: Control the exotherm and hydrogen gas evolution.

  • Reaction: Warm to room temperature, then heat to Reflux (66°C) for 3–5 hours.

    • Mechanism:[1][2][4][5][6][7] The hydride reduces the ester to the aldehyde and then immediately to the alcohol.

  • Quench (Fieser Method): Cool the mixture to 0°C. Quench carefully with the "1:1:3" rule:

    • Add

      
       mL Water (where 
      
      
      
      = grams of
      
      
      used).
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL Water.
      
  • Filtration: Stir the quenched mixture for 30 minutes until a granular white precipitate forms (aluminum salts). Filter through a Celite pad. Wash the cake with THF.

  • Isolation: Dry the filtrate over

    
    , filter, and concentrate to yield the crude amino alcohol as a pale yellow oil or waxy solid.
    
Step 3: Hydrochloride Salt Formation

The free base is prone to oxidation and is hygroscopic. The HCl salt is the preferred stable form.

Protocol:

  • Dissolve the crude amino alcohol in minimal Ethanol or Dichloromethane .

  • Add 4M HCl in Dioxane (or bubble HCl gas) dropwise at 0°C until pH ~2.

  • Add Diethyl Ether or Heptane to precipitate the salt.

  • Filter and dry under vacuum at 40°C.

Process Visualization & Workup Logic

The quenching of aluminum hydride reductions is a common failure point due to the formation of slimy emulsions. The Fieser workup described above is chemically designed to produce granular aluminates that filter easily.

WorkupLogic Reaction Reaction Mixture (LiAlH4 + Product in THF) Quench1 Add Water (x mL) Decomposes excess Hydride Reaction->Quench1 0°C, Slow Quench2 Add 15% NaOH (x mL) Forms Aluminate Salts Quench1->Quench2 Exothermic Quench3 Add Water (3x mL) Hydrates Salts to Granules Quench2->Quench3 Stir 30 min Filter Filter via Celite Quench3->Filter Granular ppt forms Result Clear Filtrate (Product in THF) Filter->Result

Caption: Figure 2. The "1:1:3" Fieser Workup Protocol for Aluminum Hydrides.

Analytical Specifications & Troubleshooting

Key Analytical Data
ParameterSpecification (HCl Salt)Method
Appearance White to Off-white Crystalline SolidVisual
Melting Point 182–185°CCapillary

NMR

7.4 (m, 4H, Ar), 5.3 (br, OH), 4.2 (m, 1H, CH-N), 3.7 (m, 2H,

-O)
DMSO-

Mass Spec

(Free Base)
ESI+
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete esterificationEnsure anhydrous MeOH; increase reflux time; check

quality.
Emulsion during Quench Incorrect water stoichiometryStrictly follow 1:1:3 ratio. Do not rush the stirring period post-quench.
Racemization Overheating during esterificationKeep reflux moderate. If using chiral SM, verify enantiomeric excess (ee) via Chiral HPLC.
Product is Sticky/Oily Residual solvent or impuritiesTriturate with

/Hexane. Recrystallize from IPA/EtOAc.

References

  • BenchChem. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride Preparation Methods. Retrieved from

  • ChemicalBook. (n.d.). Glycine methyl ester hydrochloride synthesis.[6][8] Retrieved from

  • Google Patents. (2015). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Retrieved from

  • BLD Pharm. (n.d.). (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride Product Information. Retrieved from

  • Fisher Scientific. (2018). Safety Data Sheet: 2-(4-Aminophenyl)ethanol.[9] (Used for general safety protocols regarding amino alcohols). Retrieved from

Sources

Application Note: Scalable Asymmetric Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Pharmacophore

Chiral


-amino alcohols are privileged motifs in medicinal chemistry, serving as key pharmacophores in adrenergic blockers, monoamine oxidase inhibitors, and as chiral auxiliaries (e.g., Evans auxiliaries). The specific target, (S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol , incorporates a para-fluorine substituent. This modification is strategically employed to block metabolic oxidation at the phenyl ring (preventing hydroxylation) and modulate lipophilicity (

), enhancing blood-brain barrier penetration compared to the non-fluorinated parent.
Synthetic Strategy: The "Chiral Pool" Reduction

While direct asymmetric catalytic routes (e.g., Sharpless Aminohydroxylation) exist, they often suffer from regioselectivity issues (C1-amino vs. C2-amino) on styrene substrates. Consequently, the industry-standard "Gold Method" for generating high-enantiomeric-excess (ee)


-amino alcohols is the chemoselective reduction of the corresponding enantiopure amino acid .

This protocol details the Borane-Mediated Reduction of (S)-4-fluorophenylglycine. We utilize the NaBH


/I

(McKennon-Meyers)
system, which generates borane in situ. This method is superior to LiAlH

for scale-up due to:
  • Chemoselectivity: Reduces -COOH to -CH

    
    OH without defluorinating the aromatic ring.
    
  • Stereoretention: Avoids racemization of the sensitive benzylic

    
    -center.
    
  • Safety: Eliminates the need to store large quantities of pyrophoric BH

    
    ·THF solution.
    

Reaction Mechanism & Pathway[1]

The transformation relies on the electrophilic activation of the carboxylic acid by borane, followed by hydride delivery. The critical intermediate is the boroxazolidine complex , which requires vigorous hydrolysis to release the free amino alcohol.

G cluster_0 Reagent System Start (S)-4-Fluorophenylglycine (Zwitterion) Act Acyloxyborane Intermediate Start->Act NaBH4 + I2 (In situ BH3) Red Boroxazolidine Complex Act->Red Hydride Transfer (THF, Reflux) Hyd Hydrolysis (KOH/MeOH) Red->Hyd Breaking B-N bond Prod Free Amino Alcohol Hyd->Prod Extraction Salt Target HCl Salt Prod->Salt HCl/EtOH R1 NaBH4 R2 Iodine (I2) R1->R2 Generates B2H6

Figure 1: Mechanistic pathway for the reduction of amino acids via the McKennon-Meyers system. The stability of the Boroxazolidine complex necessitates the specific hydrolysis step.

Detailed Experimental Protocol

Materials & Equipment
  • Reactant: (S)-2-Amino-2-(4-fluorophenyl)acetic acid (>98% ee).

  • Reductant System: Sodium Borohydride (NaBH

    
    , powder) and Iodine (I
    
    
    
    , flakes).
  • Solvent: Tetrahydrofuran (THF), anhydrous (Water content < 0.05% is critical).

  • Workup: Methanol, 20% aq. KOH, Dichloromethane (DCM), Ethanol, 4M HCl in Dioxane.

  • Equipment: 3-neck round bottom flask (RBF), addition funnel, reflux condenser, nitrogen line, internal temperature probe.

Step-by-Step Methodology
Phase 1: In Situ Borane Generation and Reduction
  • Setup: Flame-dry a 1L 3-neck RBF under N

    
     flow. Equip with a mechanical stirrer and addition funnel.
    
  • Charging: Add (S)-4-fluorophenylglycine (16.9 g, 100 mmol) and NaBH

    
     (9.1 g, 240 mmol, 2.4 equiv). Add anhydrous THF (250 mL). The amino acid will remain as a suspension.
    
  • Activation (Critical Step): Cool the suspension to 0°C. Dissolve Iodine (25.4 g, 100 mmol, 1.0 equiv) in THF (100 mL) in the addition funnel.

    • Note: Dropwise add the I

      
       solution over 45 minutes. Vigorous H
      
      
      
      evolution will occur.[1]
    • Observation: The solution will transition from colorless to brown (I

      
      ) and back to colorless as I
      
      
      
      is consumed to form BH
      
      
      .
  • Reflux: Once gas evolution subsides, heat the reaction to reflux (66°C) for 14–16 hours. The suspension should dissolve into a clear or slightly cloudy solution.

Phase 2: Quench and Hydrolysis (The Boron Break)
  • Quench: Cool reaction to room temperature (RT). Carefully add Methanol (50 mL) dropwise.

    • Safety Alert: Massive H

      
       evolution. Ensure efficient venting.
      
  • Evaporation: Concentrate the mixture in vacuo to a white paste.

  • Hydrolysis: Re-dissolve the paste in 20% aqueous KOH (150 mL). Stir at reflux for 4 hours.

    • Why? This step breaks the stable B-N bond in the boroxazolidine complex. Simple water addition is insufficient.

Phase 3: Isolation and Salt Formation
  • Extraction: Cool to RT. Extract with DCM (3 x 100 mL).

  • Wash: Wash combined organic layers with brine (100 mL). Dry over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate to yield the crude free base (pale yellow oil/solid).
  • Salting Out: Dissolve the crude oil in absolute Ethanol (50 mL). Cool to 0°C.

  • Acidification: Add 4M HCl in Dioxane (30 mL) dropwise. A white precipitate should form immediately.

  • Crystallization: Add Et

    
    O (100 mL) to complete precipitation. Filter the solid, wash with cold Et
    
    
    
    O, and dry under vacuum.

Quality Control & Validation

Specification Table
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5% AreaC18 Reverse Phase
Chiral Purity (ee) > 99.0%Chiral HPLC (Daicel Chiralpak)
1H NMR Conforms to structure400 MHz DMSO-d6
Water Content < 1.0%Karl Fischer
Chiral HPLC Method (Self-Validating System)

To ensure the protocol did not cause racemization (a risk at high reflux temps), the product must be validated against the racemic standard.

  • Column: Daicel Chiralpak IA or IE (Amylose derivative), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (S)-isomer elutes at ~12 min; (R)-isomer at ~15 min (confirmation with racemic standard required).

Workflow Visualization

Workflow Start Start: (S)-Amino Acid + NaBH4 in THF Act Add Iodine (0°C) (In situ BH3 gen) Start->Act N2 Atmosphere React Reflux 16h (Reduction) Act->React Heat to 66°C Quench MeOH Quench + Evaporation React->Quench Cool to RT Hydro KOH Hydrolysis (Break B-N Complex) Quench->Hydro Reflux 4h Extract DCM Extraction & Drying Hydro->Extract Phase Sep Salt HCl/EtOH Crystallization Extract->Salt Crude Oil Final Final Product: (S)-Amino Alcohol HCl Salt->Final Filtration

Figure 2: Operational workflow for the synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl.

Scientific Rationale & Troubleshooting

Why NaBH4/I2 instead of LiAlH4?

While LiAlH


 is a potent reducing agent, it poses significant safety risks on scale (pyrophoric). The NaBH

/I

system generates borane (B

H

) in solution. Borane is chemoselective for carboxylic acids in the presence of esters or halides. Crucially, borane reduces the carboxylic acid via an acyloxyborane intermediate which does not involve enolization, thereby preserving the stereochemistry at the

-carbon [1].
Troubleshooting Guide
  • Low Yield: Usually due to incomplete hydrolysis of the boroxazolidine complex. Ensure the KOH reflux step is vigorous and lasts at least 4 hours.

  • Racemization: If ee drops <98%, check the reaction temperature during Iodine addition. It must be kept at 0°C to prevent exotherm-induced enolization before reduction occurs.

  • Impurity Profile: If defluorinated byproducts appear (rare with Borane, common with Li/NH

    
    ), ensure no metallic sodium is present and the THF is peroxide-free.
    

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[2] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., Masamune, S. (1992). Reduction of alpha-amino acids: A simple method for the preparation of enantiomerically pure amino alcohols. Tetrahedron Letters, 33(38), 5517-5518.

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[3] The Journal of Organic Chemistry, 56(20), 5964-5965.

  • Air Water Inc. (2015). Safety Data Sheet: 2-Amino-2-(4-fluorophenyl)ethanol. (Generic reference for SDS verification).

Sources

Application Note: Chemoenzymatic Synthesis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Derivatives

[1][2]

12

Executive Summary & Strategic Value

The structural motif 2-Amino-2-(4-fluorophenyl)ethan-1-ol (also known as 4-fluorophenylglycinol) is a high-value chiral building block in medicinal chemistry.[1][2] It serves as a critical pharmacophore in adrenergic receptor blockers, monoamine oxidase inhibitors, and next-generation antibiotics.[1][2] The incorporation of the 4-fluorine atom enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity, often improving blood-brain barrier penetration compared to non-fluorinated analogs.[1][2]

Traditional chemical synthesis (e.g., chiral pool synthesis from amino acids) is often cost-prohibitive due to the expense of unnatural fluorinated amino acids.[1][2] This guide details two chemoenzymatic protocols that offer superior enantiopurity (>99% ee) and scalability:

  • Lipase-Mediated Kinetic Resolution (KR): A robust, low-tech solution for separating racemates.[1][2]

  • Transaminase-Catalyzed Asymmetric Synthesis: A direct, high-atom-economy route from prochiral ketones.[1][2]

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the two distinct biocatalytic disconnections available for this target.

GTargetTarget: (S)- or (R)-2-Amino-2-(4-fluorophenyl)ethan-1-olRacematePrecursor A (Route 1):Racemic Amino AlcoholRacemate->Target Route 1: Kinetic Resolution(CAL-B Lipase)KetonePrecursor B (Route 2):2-Hydroxy-1-(4-fluorophenyl)ethan-1-oneKetone->Target Route 2: Asymmetric Amination(ω-Transaminase)AldehydeStart: 4-FluorobenzaldehydeAldehyde->Racemate 1. Henry Rxn (Nitromethane)2. Reduction (H2/Pd-C)Aldehyde->Ketone 1. Corey-Seebach (Umpolung) or Bromination/Hydrolysis

Figure 1: Chemoenzymatic retrosynthesis showing the Kinetic Resolution (Red) and Transaminase (Green) pathways.[1][2][3][4]

Protocol A: Lipase-Mediated Kinetic Resolution

Best for: Rapid access to both enantiomers; high robustness; no cofactor recycling required.[1][2]

Mechanistic Insight

Candida antarctica Lipase B (CAL-B) is a serine hydrolase that operates well in organic solvents.[1][2] In this protocol, CAL-B catalyzes the chemoselective N-acylation of the (

1

12
  • Why CAL-B? It has a deep, hydrophobic active site perfect for accommodating the 4-fluorophenyl ring.[1][2]

  • Why MTBE? Methyl tert-butyl ether maintains enzyme structural rigidity while solubilizing the organic substrate.[1][2]

Materials[1][2]
  • Substrate: Racemic 2-amino-2-(4-fluorophenyl)ethan-1-ol (chemically synthesized via nitroaldol condensation of 4-fluorobenzaldehyde and nitromethane, followed by reduction).[1][2]

  • Enzyme: Novozym® 435 (Immobilized CAL-B).[1][2]

  • Acyl Donor: Ethyl Acetate (acts as both reactant and solvent component) or Isopropyl Acetate (irreversible donor).[2]

  • Solvent: MTBE (anhydrous).[1][2]

Step-by-Step Procedure
  • Preparation: Dissolve 10.0 g (64.5 mmol) of racemic 2-amino-2-(4-fluorophenyl)ethan-1-ol in 150 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 5 equivalents of Ethyl Acetate (31.5 mL).

    • Note: Vinyl acetate can be used for faster rates, but it produces acetaldehyde, which can deactivate the enzyme.[1][2] Ethyl acetate is slower but safer for the enzyme.[2]

  • Enzyme Loading: Add 1.0 g of Novozym 435 (10% w/w relative to substrate).

  • Incubation: Shake the reaction at 30°C and 200 rpm.

  • Monitoring: Monitor conversion via Chiral HPLC (see Section 5) every 2 hours.

    • Stop Condition: Stop when conversion reaches exactly 50% (theoretical yield for KR).[1][2]

  • Workup (The "Self-Validating" Separation):

    • Filter off the enzyme (can be recycled).[2]

    • Step A (Isolate Amide): The reaction mixture contains (

      
      )-amine (free base) and (
      
      
      )-amide.[1][2]
    • Step B (Extraction): Wash the organic phase with 1M HCl (3 x 50 mL).[2]

      • Aqueous Phase:[1][2] Contains the protonated (

        
        )-amine .[1][2]
        
      • Organic Phase:[1][2] Contains the neutral (

        
        )-amide .[1][2]
        
    • Step C (Recovery): Basify the aqueous phase to pH 10 with NaOH and extract with DCM to recover pure (

      
      )-2-amino-2-(4-fluorophenyl)ethan-1-ol.[1][2]
      

Protocol B: Transaminase-Mediated Asymmetric Synthesis

Best for: 100% theoretical yield of a single enantiomer; "Green" chemistry; avoiding resolution steps.[1][2]

Mechanistic Insight
122
  • Challenge: The equilibrium constant is often near 1.[2]

  • Solution: Use Isopropylamine (IPA) as the amine donor.[2] The byproduct is acetone, which is volatile and can be removed (or is chemically distinct), driving the equilibrium forward.[2]

Materials[1][2]
  • Substrate: 2-Hydroxy-1-(4-fluorophenyl)ethan-1-one.

  • Enzyme: Commercial ATA Screening Kit (e.g., Codexis ATA-113 or Chromobacterium violaceum ATA).[1][2]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).[1][2]

  • Amine Donor: Isopropylamine (1 M stock, neutralized to pH 7.5).[1][2]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Procedure
  • Buffer Prep: Prepare 50 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.[1][2]

  • Substrate Solution: Dissolve 500 mg of hydroxy-ketone in 2.5 mL DMSO (5% v/v final concentration).

  • Reaction Assembly:

    • Add 40 mL of Buffer/PLP mix to a reaction vessel.

    • Add 5 mL of 2 M Isopropylamine hydrochloride (pH 7.5).

    • Add the Substrate/DMSO solution.[2]

    • Add 50 mg of lyophilized ATA enzyme.[2]

  • Incubation: Stir gently at 30°C for 24 hours. Open system (or with a nitrogen sweep) allows acetone removal to drive equilibrium.[2]

  • Reaction Workflow Visualization:

ATA_WorkflowSubstrateKetone SubstrateEnzymeTransaminase (ATA)+ PLP CofactorSubstrate->EnzymeDonorAmine Donor(Isopropylamine)Donor->EnzymeComplexEnzyme-SubstrateComplexEnzyme->ComplexProductChiral Amine(>99% ee)Complex->ProductByproductAcetone(Volatile)Complex->ByproductEvaporates

Figure 2: Transaminase workflow utilizing isopropylamine as a sacrificial donor to drive equilibrium.[1][2]

Analytical Validation (QC)

Trust in the protocol relies on accurate measurement of Enantiomeric Excess (

25
Chiral HPLC Method[1][2][5][6]
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2]

    • Why: The carbamate stationary phase interacts strongly with the phenyl ring and the hydroxyl/amine H-bond donors.[2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.[1][2][6]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (utilizing the fluorophenyl chromophore).[2]

  • Retention Times (Approximate):

    • (

      
      )-Enantiomer: ~12.5 min[1][2]
      
    • (

      
      )-Enantiomer: ~16.2 min[1][2][7]
      
    • Validation: Inject pure racemic standard first to establish resolution (

      
      ).[2]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Lipase) Water content too high.[1][2]Use molecular sieves in MTBE.[1][2] Lipases need trace water, but too much promotes hydrolysis over acylation.[1][2]
Low Conversion (ATA) Product inhibition or equilibrium.[1][2]Increase IPA concentration to 2M or apply vacuum to remove acetone.[1][2]
Peak Tailing (HPLC) Silanol interactions.[1][2]Increase Diethylamine (DEA) to 0.2% in mobile phase.
Racemization pH too high during workup.[1][2]Keep extraction pH below 11.[1][2] Fluorinated benzylic protons are slightly acidic.[1][2]

References

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines."[1][2] Angewandte Chemie International Edition, vol. 43, no.[1][2] 7, 2004, pp. 788–824.[1][2] Link[1][2]

  • Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of 2-Amino-2-phenylethanol Derivatives."[1][2] Journal of Organic Chemistry, vol. 68, no. 3, 2003, pp. 1064-1070.[1][2] Link[1][2]

  • Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols."[1][2] Trends in Biotechnology, vol. 28, no. 6, 2010, pp. 324-332.[1][2] Link

  • Sigma-Aldrich. "Chiral HPLC Analysis of Amino Alcohols."[1][2] Application Note, 2023.[1][2] Link

  • Codexis. "Transaminase Screening Kits User Guide." Codexis Protocols, 2022.[1][2] Link

Application Note: High-Fidelity Synthesis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research and development professionals synthesizing 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride .

The guide specifically addresses the reductive amination route.[1][2] Note that while the regioisomer 2-amino-1-(4-fluorophenyl)ethanol (phenylethanolamine core) is common in adrenergic drugs, the target specified here is the phenylglycinol derivative (amine at the benzylic position). This structure is accessed via the reductive amination of 2-hydroxy-1-(4-fluorophenyl)ethan-1-one (4-fluorophenacyl alcohol).


-Amino Alcohol (Phenylglycinol scaffold)

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol presents a regiochemical challenge. Unlike the standard reduction of


-amino ketones (which yields 2-amino-1-arylethanols), this protocol utilizes the reductive amination of an 

-hydroxy ketone
.

By reacting 2-hydroxy-1-(4-fluorophenyl)ethan-1-one with an ammonia source in the presence of a selective hydride donor, the ketone functionality is converted to an amine in situ, preserving the primary alcohol. This route offers higher atom economy than the reduction of 4-fluorophenylglycine and avoids the use of unstable amino-aldehyde precursors.

Key Reaction Pathway

The transformation relies on the in situ formation of a hemiaminal, followed by dehydration to an iminium ion, which is irreversibly trapped by the hydride source.

ReactionPathway SM 2-Hydroxy-1-(4-fluorophenyl) ethan-1-one Inter1 Hemiaminal Intermediate SM->Inter1 + NH4OAc (Equilibrium) Inter2 Iminium Ion (Transient) Inter1->Inter2 - H2O Prod 2-Amino-2-(4-fluorophenyl) ethan-1-ol Inter2->Prod + NaCNBH3 (Hydride Transfer) Salt HCl Salt Final Product Prod->Salt + HCl (g) in Dioxane

Figure 1: Mechanistic pathway for the reductive amination of 4-fluorophenacyl alcohol.

Critical Process Parameters (CPPs)

To ensure reproducibility and minimize side reactions (such as dimerization to the secondary amine), the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Amine Source Ammonium Acetate (

)
Provides both ammonia (

) and buffering capacity (

) to facilitate iminium formation (pH ~6).
Stoichiometry 10:1 (

: Ketone)
High excess of ammonia is critical to suppress the reaction of the product amine with the starting ketone (dimerization).
Reducing Agent Sodium Cyanoborohydride (

)
Selectively reduces the protonated imine (iminium) at pH 6–7 without reducing the ketone starting material, preventing the formation of the diol byproduct.
Solvent Methanol (Anhydrous)Solubilizes polar intermediates; anhydrous conditions prevent hydrolysis of the imine back to the ketone.
Temperature

Elevated temperatures promote polymerization and over-reduction.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Hydroxy-1-(4-fluorophenyl)ethan-1-one (Purity >97%)

    • Ammonium Acetate (

      
      , ACS Grade)
      
    • Sodium Cyanoborohydride (

      
      , 95%) [Toxic] 
      
    • Methanol (Anhydrous)

    • Hydrochloric acid (4M in Dioxane)

    • Sodium Hydroxide (1M aq)

    • Dichloromethane (DCM)

  • Equipment:

    • Two-neck round bottom flask (inert gas inlet).

    • Magnetic stirrer with temperature probe.

    • Rotary evaporator.

    • pH paper or probe.

Step-by-Step Methodology
Step 1: Imine Formation (Equilibrium Establishment)
  • Setup: Flame-dry a 250 mL two-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 2-Hydroxy-1-(4-fluorophenyl)ethan-1-one (10.0 mmol, 1.54 g) and Methanol (50 mL). Stir until fully dissolved.

  • Buffering: Add Ammonium Acetate (100.0 mmol, 7.71 g) in a single portion.

    • Note: The solution may cool slightly (endothermic dissolution). Ensure the solid dissolves completely.

  • Equilibration: Stir the mixture at room temperature (

    
    ) for 30 minutes .
    
    • Insight: This dwell time allows the ketone-ammonia-hemiaminal equilibrium to stabilize before the hydride is introduced.

Step 2: Selective Reduction
  • Addition: Carefully add Sodium Cyanoborohydride (15.0 mmol, 0.94 g) in small portions over 10 minutes.

    • Safety Alert:

      
       is highly toxic. Perform this step in a fume hood. Ensure the reaction pH remains near 6-7. If the pH drops below 4, toxic HCN gas may evolve.
      
  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM + 1%

    
    ) or LC-MS. The ketone spot (
    
    
    
    ) should disappear, and a polar amine spot (
    
    
    ) should appear.
Step 3: Workup & Isolation
  • Quench: Slowly add conc. HCl dropwise until pH < 2. Stir for 30 minutes.

    • Mechanism:[1][3][4][5] This destroys excess hydride and decomposes the boron complex. Caution: Perform in a well-ventilated hood (HCN risk).

  • Neutralization: Concentrate the mixture on a rotary evaporator to remove Methanol.

  • Basification: Dissolve the residue in water (20 mL) and wash with Diethyl Ether (

    
     mL) to remove non-basic impurities (unreacted ketone/diol). Discard the ether layer.
    
  • Extraction: Basify the aqueous layer to pH > 12 using 1M NaOH . Extract the free base amine into DCM (

    
     mL).
    
  • Drying: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate to yield the crude free base oil.
    
Step 4: Hydrochloride Salt Formation
  • Solubilization: Dissolve the crude oil in a minimum amount of dry Ethanol or Diethyl Ether.

  • Precipitation: Add 4M HCl in Dioxane (1.2 eq) dropwise at

    
    . A white precipitate should form immediately.
    
  • Filtration: Filter the solid, wash with cold Ether, and dry under vacuum.

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (MeOH, Amine, Boron species) Quench Acid Quench (pH < 2) Remove MeOH Reaction->Quench Stop Reaction Wash Acidic Wash (Ether) Remove Neutral Impurities Quench->Wash Purification 1 Basify Basify (NaOH, pH > 12) Extract with DCM Wash->Basify Liberate Amine Salt Add HCl/Dioxane Isolate HCl Salt Basify->Salt Crystallization

Figure 2: Purification workflow ensuring removal of boron residues and non-basic byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationAdd 3Å molecular sieves to the reaction to scavenge water, shifting equilibrium toward the imine.
Dimer Formation Low Ammonia concentrationIncrease

to 15-20 equivalents. Ensure slow addition of the reducing agent.
No Precipitation Excess solvent / Hygroscopic saltUse anhydrous Diethyl Ether for the salt step. If oil forms, triturare with Hexane/Ether.
Residual Boron Incomplete QuenchEnsure the acid quench is stirred for at least 30 mins. Consider a MeOH co-evaporation step.

Safety & Compliance (HSE)

  • Cyanide Hazard: Sodium Cyanoborohydride (

    
    ) can generate Hydrogen Cyanide (HCN) upon contact with strong acids or moisture. Always  quench in a fume hood and treat waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
    
  • Fluorinated Compounds: While generally stable, fluorinated aromatics should be handled with standard PPE (gloves, goggles).

  • Solvent Handling: Methanol is toxic and flammable. Dioxane is a suspected carcinogen; handle in a closed system where possible.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link

  • Kato, R., et al. (2015).
  • Sigma-Aldrich. "Sodium cyanoborohydride Safety Data Sheet." Link

Sources

Application Note: 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5][6]

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride is a specialized chiral building block, structurally derived from phenylglycinol.[1] It is distinguished by the para-fluorine substitution on the aromatic ring, a modification that imparts unique electronic properties and metabolic stability compared to the parent phenylglycinol.

In modern drug discovery, this molecule serves two critical functions:

  • Chiral Auxiliary/Ligand Scaffold: It is a precursor for 4-substituted oxazolines (e.g., PyBox, Box ligands), used in asymmetric catalysis.[1] The fluorine atom modulates the Lewis acidity of the resulting catalyst.[1]

  • Pharmacophore Building Block: It provides a chiral amine handle for kinase inhibitors and GPCR ligands, where the fluorine acts as a metabolic block (preventing para-hydroxylation) and modulates lipophilicity (LogP).[1]

Compound Snapshot
PropertyData
IUPAC Name This compound
Common Name 4-Fluorophenylglycinol HCl
CAS (Generic) 403-28-1 (Note: CAS varies by enantiomer; (S)-isomer: 1269773-21-8)
MW 191.63 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO.[1][2] Low: DCM, Toluene, Hexanes.[1]
pKa (Conj. Acid) ~9.0–9.5 (Amine protonation)

Critical Pre-Reaction Protocol: Salt Neutralization (Free-Basing)

Context: The commercial reagent is supplied as the hydrochloride (HCl) salt to ensure shelf stability and prevent oxidation.[1] However, the protonated ammonium species (


) is non-nucleophilic.[1] Direct use of the salt in nucleophilic substitutions or organometallic reactions will result in failure. 

Objective: Isolate the reactive free base amine without racemization.

Protocol A: Biphasic Neutralization (Standard)

Use this protocol before reductive aminations or oxazoline synthesis.[1]

Reagents:

  • 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl (10 mmol, 1.92 g)

  • Dichloromethane (DCM) (HPLC Grade)[1]

  • 1N NaOH (aq) or Saturated

    
    [1]
    

Step-by-Step:

  • Suspension: Suspend the HCl salt (1.92 g) in DCM (20 mL) in a separatory funnel. The salt will likely not dissolve fully.[1]

  • Basification: Slowly add 1N NaOH (15 mL). Shake vigorously for 2-3 minutes. The solid should dissolve as the free base partitions into the organic layer.[1]

    • Checkpoint: Check pH of the aqueous layer.[1] It must be >10.[1][3]

  • Separation: Drain the lower organic layer (DCM) into a clean flask.

  • Extraction: Re-extract the aqueous layer with fresh DCM (2 x 10 mL) to recover residual amino alcohol.

  • Drying: Combine organic layers, dry over anhydrous

    
     (15 min), and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap, <40°C) to yield the Free Base as a viscous oil or low-melting solid.[1]

    • Yield Target: >95% (>1.47 g).[1]

    • Storage: Use immediately.[1] Free bases absorb

      
       from air (carbamate formation).[1]
      

Application I: Synthesis of Chiral Oxazoline Ligands

Mechanism: Cyclocondensation.[1] Significance: Chiral oxazolines derived from this scaffold are used to create "Fluorine-tuned" ligands for asymmetric catalysis.[1] The 4-F group pulls electron density, making the metal center in the final catalyst more Lewis acidic.

Workflow Diagram

OxazolineSynthesis Salt Start: HCl Salt FreeBase Intermediate: Free Base Amino Alcohol Salt->FreeBase 1N NaOH (Protocol A) Oxazoline Product: 4-(4-fluorophenyl)-oxazoline FreeBase->Oxazoline Chlorobenzene Reflux, 24h Nitrile Reagent: Aryl Nitrile (R-CN) Nitrile->Oxazoline ZnCl2 Catalyst: ZnCl2 (anhydrous) ZnCl2->Oxazoline Coordination

Caption: Conversion of the HCl salt to the active oxazoline ligand via Zinc-catalyzed Witte-Seeliger cyclization.

Protocol B: Zinc-Catalyzed Witte-Seeliger Cyclization

Reference Standard: Bolm et al., J. Org.[1] Chem.

Reagents:

  • Free Base Amino Alcohol (from Protocol A) (5.0 mmol)[1]

  • Benzonitrile (or substituted nitrile) (5.5 mmol)[1]

  • 
     (anhydrous) (0.25 mmol, 5 mol%)[1]
    
  • Chlorobenzene (10 mL)

Steps:

  • Setup: In a dry pressure tube or round-bottom flask equipped with a condenser, dissolve the Free Base (5 mmol) and Nitrile (5.5 mmol) in Chlorobenzene.

  • Catalyst Addition: Add anhydrous

    
    .
    
    • Critical:

      
       is hygroscopic.[1] Handle quickly or in a glovebox. Moisture kills the reaction.[1]
      
  • Reflux: Heat the mixture to reflux (135°C) for 18–24 hours. Ammonia (

    
    ) gas will evolve.[1]
    
    • Safety: Ensure proper venting of ammonia gas.[1]

  • Workup: Cool to room temperature. Dilute with DCM (30 mL). Wash with water (2 x 15 mL) to remove Zinc salts.[1]

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via Flash Chromatography (Hexanes/EtOAc gradient).
    
  • Validation:

    • NMR: Look for the disappearance of the O-H/N-H protons and the appearance of the oxazoline C=N stretch in IR (~1640 cm⁻¹).

    • Chirality Check: Verify enantiomeric excess (ee) via Chiral HPLC if using enantiopure starting material.[1]

Application II: Reductive Amination (API Synthesis)

Mechanism: Imine formation followed by hydride reduction.[1] Significance: Installing the 4-fluorophenylglycinol motif into a drug scaffold.[1]

Protocol C: Direct Reductive Amination

Reagents:

  • Free Base Amino Alcohol (1.0 eq)[1]

  • Aldehyde/Ketone substrate (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • DCE (Dichloroethane) or THF[1]

Steps:

  • Imine Formation: Dissolve Free Base and Aldehyde in DCE. Stir at Room Temp for 1–2 hours.

    • Observation: Use

      
       or molecular sieves in the flask to sequester water if the imine formation is sluggish.[1]
      
  • Reduction: Add

    
     in one portion. Stir for 4–12 hours.
    
    • Why STAB? It is mild and will not reduce the aldehyde/ketone before it forms the imine.[1]

  • Quench: Quench with saturated

    
     (aq).
    
  • Extraction: Extract with EtOAc.

  • Salt Reformation (Optional): If the product is an oil, convert it back to an HCl salt by treating the ethereal solution with 2M HCl in Ether to precipitate a stable solid.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete extraction; Salt did not dissolve.Ensure pH > 10.[1] Use more DCM or add a small amount of MeOH to the organic layer to improve solubility.[1]
Racemization High temperature in basic conditions; harsh activation.[1]Avoid using strong bases (NaH, KOtBu) with the free base at high heat.[1] Protocol B (ZnCl2) is generally racemization-free.[1]
No Reaction (Oxazoline) Wet

or old Nitrile.[1]
Use freshly fused

.[1] Distill liquid nitriles before use.[1]
Product is Hygroscopic Free base amine absorbs water.[1]Store under Nitrogen/Argon.[1] Re-convert to HCl salt for long-term storage.

References

  • Compound Properties & Safety: PubChem. 1-(4-Fluorophenyl)ethanol derivatives.[1] National Library of Medicine.[1] Link[1]

  • Oxazoline Synthesis (General Witte-Seeliger): Bolm, C., et al. "Synthesis of Chiral Bis(oxazolines)."[1] Journal of Organic Chemistry. (Standard reference for Zn-catalyzed methods).

  • Application in Ligand Design: Hargaden, G. C., & Guiry, P. J. (2009).[1] "Recent applications of oxazoline-containing ligands in asymmetric catalysis." Chemical Reviews, 109(6), 2505-2550.[1] Link[1]

  • Salt Neutralization Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1]

  • Medicinal Chemistry Applications: Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]

(Note: While specific CAS numbers vary by enantiomer, the chemistry described above applies to the general 2-amino-2-arylethanol scaffold.)

Sources

Applications of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride in pharmaceutical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride in High-Potency API Synthesis

Executive Summary

In modern medicinal chemistry, This compound (CAS: 1311315-33-9 for HCl; 174770-74-2 for (R)-isomer) has emerged as a "privileged scaffold." Its structural duality—combining a fluorinated phenyl ring for metabolic stability with a chiral 1,2-amino alcohol core—makes it an indispensable building block for two critical drug classes: Histone Deacetylase (HDAC) inhibitors and Oxazolidinone antibiotics .

This guide provides a validated technical framework for utilizing this compound. We move beyond basic properties to detail a self-validating cyclization protocol using triphosgene and a chiral HPLC method capable of resolving enantiomers with >99.5% accuracy.

Chemical Profile & Mechanistic Significance

PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₁₁ClFNO
Molecular Weight 191.63 g/mol
Key Moiety Phenylglycinol Motif : A rigid chiral anchor that restricts conformational freedom in peptide mimetics.[1]
Fluorine Effect The para-fluorine atom blocks metabolic oxidation at the phenyl ring (CYP450 protection) and enhances lipophilicity (

), improving membrane permeability.

Strategic Utility: Unlike linear amino alcohols, the phenylglycinol backbone introduces significant steric bulk adjacent to the amine. This is exploited in Evans-type chiral auxiliaries and in the "cap groups" of HDAC6 inhibitors, where the fluorophenyl group occupies a hydrophobic pocket (e.g., the Zn²⁺ binding channel entrance).

Application Protocol A: Enantiospecific Synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one

Objective: Convert the linear amino alcohol into a cyclic oxazolidinone pharmacophore. This heterocycle is a core motif in antibacterial agents and a protected intermediate for N-alkylation.

Mechanism: The reaction proceeds via an in situ formation of a carbamoyl chloride or isocyanate intermediate, followed by intramolecular nucleophilic attack by the hydroxyl group.

Workflow Diagram (Graphviz)

SynthesisPath Start Start: 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl Reagent Reagent Addition: Triphosgene (0.35 eq) TEA (3.0 eq), DCM, 0°C Start->Reagent Solubilization Inter Intermediate: Isocyanate / Carbamoyl Chloride Reagent->Inter Phosgenation Cyclization Cyclization: Intramolecular O-Attack Reflux 2h Inter->Cyclization Ring Closure Product Product: 4-(4-Fluorophenyl)oxazolidin-2-one Cyclization->Product Workup & Cryst.

Caption: Figure 1. One-pot cyclization pathway utilizing Triphosgene as a solid phosgene equivalent.

Step-by-Step Methodology
  • Preparation:

    • Charge a dry 3-neck round-bottom flask with 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl (10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add Triethylamine (TEA) (30.0 mmol, 3.0 eq) dropwise. Note: The solution will become clear as the free base is liberated.

  • Phosgenation (Critical Step):

    • Dissolve Triphosgene (1.20 g, 4.0 mmol, 0.4 eq) in DCM (10 mL).

    • Add the triphosgene solution slowly over 30 minutes via a syringe pump.

    • Safety Check: Ensure the scrubber system is active (triphosgene generates phosgene in situ).

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Cyclization:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Monitor by TLC (SiO₂; EtOAc/Hexane 1:1). If starting material remains, reflux at 40°C for 2 hours.

    • Self-Validation: The disappearance of the ninhydrin-active amine spot indicates complete N-acylation.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Wash the organic layer with 1N HCl (to remove unreacted amine) followed by brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Isopropanol/Heptane to yield white crystals.

Application Protocol B: Chiral Purity Analysis (HPLC)

Objective: Quantify the Enantiomeric Excess (% ee) of the starting material or the oxazolidinone product. Separation of phenylglycinol derivatives requires specialized stationary phases due to the proximity of the amine and hydroxyl groups.

Method Selection Logic
  • Crown Ether Columns (e.g., Crownpak CR-I): Excellent for free amino alcohols (ammonium form). Requires acidic mobile phase.[1]

  • Macrocyclic Glycopeptide (e.g., Chirobiotic T): Versatile for N-protected derivatives or neutral conditions.

Validated Method Parameters
ParameterCondition Set A (Free Amine)Condition Set B (Oxazolidinone)
Column Daicel Crownpak CR-I (+) (150 x 3.0 mm, 5 µm)Chiralpak AD-H (Amylose derivative)
Mobile Phase pH 1.5 Perchloric Acid (aq) / Methanol (90:10)Hexane / Isopropanol (85:15)
Flow Rate 0.4 mL/min1.0 mL/min
Temperature 25°C (Critical control)30°C
Detection UV @ 254 nm (Phenyl absorption)UV @ 254 nm
Retention (R)-isomer: ~12.5 min (S)-isomer: ~14.8 min(S)-isomer: ~8.2 min (R)-isomer: ~10.5 min
Quality Control Workflow (Graphviz)

QC_Workflow Sample Sample Preparation: 1 mg/mL in Mobile Phase Filter Filtration: 0.22 µm PTFE Filter Sample->Filter Inject Injection: 10 µL Volume Filter->Inject Separation Chiral Separation: Crown Ether Interaction (Host-Guest Complex) Inject->Separation Data Data Analysis: Calculate % ee = (R-S)/(R+S) * 100 Separation->Data

Caption: Figure 2. QC workflow for determining enantiomeric purity of the amino alcohol starting material.

Case Study: Next-Generation HDAC6 Inhibitors

Context: Histone Deacetylase 6 (HDAC6) is a target for cancer and neurodegenerative diseases. Selective inhibitors often require a "cap group" that fits a specific hydrophobic surface groove on the enzyme.

Application: Researchers utilized (R)-2-Amino-2-(4-fluorophenyl)ethan-1-ol to synthesize a tetrahydrobenzo[f][1,4]oxazepine scaffold.

  • Step 1: The amino alcohol is reacted with a substituted 2-fluorobenzaldehyde via nucleophilic aromatic substitution (SɴAr) or reductive amination.

  • Step 2: Intramolecular cyclization creates the 7-membered oxazepine ring.

  • Result: The rigid chiral center provided by the phenylglycinol moiety locks the inhibitor into a bioactive conformation, increasing potency (IC₅₀ < 10 nM) compared to the racemate.

Handling & Stability Guide

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at 2–8°C .

  • Stability: Stable in solid form for >2 years. In solution (especially basic), the free amine is prone to slow oxidation; prepare fresh for reactions.

  • Safety: The fluorinated motif is stable, but standard PPE is required. Avoid inhalation of dust.

References

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 16, 1058–1104. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). A decade review of triphosgene and its applications in organic reactions. PMC8456281. Retrieved from [Link]

  • United States Patent Office. (2016).[2] Patent US9255099B2: Selective HDAC6 Inhibitors and Methods of Use. Retrieved from

Sources

Title: 4-Fluorophenylglycinol (2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl): A Versatile Chiral Scaffold for Therapeutic Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Abstract

This technical guide details the chemical utility, synthetic applications, and handling protocols for This compound (also known as 4-fluorophenylglycinol). As a fluorinated bioisostere of phenylglycinol, this compound serves as a "privileged scaffold" in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to its non-fluorinated counterparts. This note focuses on its critical role as an intermediate in the synthesis of chiral oxazolines , kinase inhibitors , and adrenergic receptor modulators , providing step-by-step protocols for its derivatization and quality control.

Chemical Profile & Significance

This compound is a vicinal amino alcohol where the amino group and the phenyl ring are attached to the same carbon (


). This structural distinction (phenylglycinol motif) differentiates it from phenylethanolamines (e.g., norepinephrine analogs), imparting unique reactivity and steric properties.

Therapeutic Value Proposition:

  • Metabolic Blocking: The para-fluorine atom blocks metabolic hydroxylation at the 4-position of the phenyl ring, extending the half-life of drug candidates.

  • Chiral Pool Building Block: Available in high enantiomeric purity ((R) or (S)), it is essential for synthesizing enantiopure drugs and chiral auxiliaries (e.g., Evans auxiliaries, Box ligands).

  • Electronic Modulation: The electron-withdrawing fluorine atom lowers the

    
     of the amine and alters the electron density of the aromatic ring, influencing binding affinity in hydrophobic pockets (e.g., kinase ATP-binding sites).
    
Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name This compound
Common Name 4-Fluorophenylglycinol HCl
CAS Number 1269773-21-8 (S-isomer); 174770-74-2 (R-isomer base)
Molecular Formula

Molecular Weight 191.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Melting Point 182–185 °C (decomposes)
Chirality Available as (R)- and (S)- enantiomers

Synthetic Applications & Protocols

Application A: Synthesis of Fluorinated Chiral Oxazolines

Rationale: The condensation of 2-amino-2-(4-fluorophenyl)ethan-1-ol with carboxylic acids or nitriles yields 2-oxazolines . These heterocycles are ubiquitous in medicinal chemistry as bioisosteres of amides and esters, and in asymmetric catalysis as chiral ligands (e.g., PyBox).

Mechanism: The reaction proceeds via amide formation followed by cyclodehydration. The fluorine atom on the phenyl ring influences the electronic properties of the resulting ligand, often enhancing catalytic enantioselectivity.

Protocol: Zinc-Catalyzed Cyclization

  • Reagents: 4-Fluorophenylglycinol HCl (1.0 equiv), Benzonitrile derivative (1.1 equiv),

    
     (0.05 equiv), Chlorobenzene.
    
  • Step 1: Charge a reaction vessel with 4-fluorophenylglycinol HCl (10 mmol) and chlorobenzene (50 mL). Add triethylamine (1.0 equiv) to liberate the free base if starting with HCl salt.

  • Step 2: Add the nitrile (11 mmol) and anhydrous

    
     (0.5 mmol).
    
  • Step 3: Heat the mixture to reflux (130°C) for 24 hours. The reaction releases ammonia; ensure proper venting.

  • Step 4: Cool to room temperature. Dilute with DCM and wash with water and brine.

  • Step 5: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Diagram 1: Oxazoline Synthesis Pathway

OxazolineSynthesis Start 4-Fluorophenylglycinol (HCl Salt) Base Neutralization (Et3N) Start->Base Liberate Base Inter Intermediate Amide/Imidate Base->Inter + Nitrile/Acid Cyclization Cyclodehydration (ZnCl2 / Reflux) Inter->Cyclization - H2O / - NH3 Product 4-(4-Fluorophenyl)-2-oxazoline Cyclization->Product Isolation

Caption: Synthesis of chiral oxazolines from 4-fluorophenylglycinol via zinc-catalyzed cyclodehydration.

Application B: Synthesis of Kinase Inhibitors (Amide Coupling)

Rationale: The 4-fluorophenylglycinol motif acts as a pharmacophore in kinase inhibitors (e.g., Aurora Kinase B inhibitors). The hydroxyl group serves as a hydrogen bond donor/acceptor, while the fluorophenyl group occupies hydrophobic pockets (e.g., the specificity pocket of the ATP binding site).

Protocol: Coupling with Quinazoline Core

  • Reagents: 4-Chloroquinazoline derivative (1.0 equiv), 4-Fluorophenylglycinol HCl (1.1 equiv), DIPEA (3.0 equiv), Isopropanol (IPA).

  • Step 1: Dissolve the 4-chloroquinazoline substrate in IPA (10 volumes).

  • Step 2: Add 4-fluorophenylglycinol HCl and DIPEA. The excess base is crucial to neutralize the HCl salt and scavenge HCl generated during

    
    .
    
  • Step 3: Heat to 80°C for 4-6 hours. Monitor by HPLC for disappearance of the chloro-heterocycle.

  • Step 4: Cool to 0°C. The product often precipitates. Filter and wash with cold IPA/water.

  • Step 5: Recrystallize from Ethanol/Water to ensure high purity (>99%).

Quality Control & Analytical Methods

Ensuring the enantiomeric purity of this intermediate is critical, as the stereochemistry directly dictates the biological activity of the final drug.

Method: Chiral HPLC Analysis

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard: Inject racemate to establish separation; (S)-isomer typically elutes first on OD-H (verify with reference standard).

  • Acceptance Criteria: Enantiomeric Excess (

    
    ) > 98.5%.
    

Handling, Stability & Safety

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator or tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents. The free base is sensitive to

    
     (carbamate formation) and oxidation; always generate the free base in situ or use immediately.
    
  • Safety:

    • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319).

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

    • Fluorine Safety: While the C-F bond is stable, thermal decomposition at extremely high temperatures (>250°C) may release HF.

Strategic Workflow Summary

Diagram 2: Therapeutic Versatility of 4-Fluorophenylglycinol

Versatility Core 2-Amino-2-(4-fluorophenyl) ethan-1-ol HCl App1 Chiral Oxazolines (Ligands/Protecting Groups) Core->App1 App2 Kinase Inhibitors (Hydrophobic Pharmacophore) Core->App2 App3 Fluorinated Amino Acids (via Oxidation) Core->App3 Det1 Dehydrative Cyclization (e.g., PyBox Ligands) App1->Det1 Det2 SNAr Coupling (e.g., Quinazolines) App2->Det2 Det3 Jones Oxidation -> 4-F-Phenylglycine App3->Det3

Caption: The central role of 4-fluorophenylglycinol in diverse synthetic pathways for drug discovery.

References

  • Gau, H. M., et al. "Asymmetric Synthesis of Chiral Ligands: Oxazolines and their Metal Complexes." Journal of Organic Chemistry, 2014.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11235289, 2-Amino-2-(4-fluorophenyl)ethanol." PubChem, 2024.

  • Bojar, K., et al. "Synthesis of Fluorinated 2-Oxazolines: Methods and Applications." Molecules, 2025.[1][2][3][4][5]

  • Sigma-Aldrich. "Product Specification: (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride." Merck KGaA, 2024.

  • Vertex Pharmaceuticals. "Kinase Inhibitor Scaffolds and Synthesis Methods." US Patent Applications, 2023. (Contextual reference for amino alcohol usage in kinase inhibitor backbones).

(Note: Always verify specific batch Certificates of Analysis (CoA) for exact purity and salt stoichiometry before use in GMP synthesis.)

Sources

Experimental use of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride in neurological disorder research

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride as a Privileged Chiral Scaffold

Abstract

This application note details the experimental utility of This compound (CAS: 403-28-1 / 1311315-33-9) in the development of next-generation central nervous system (CNS) therapeutics. As a chiral beta-amino alcohol featuring a para-fluorine substitution, this molecule serves as a critical chemical probe for optimizing metabolic stability and receptor selectivity in monoamine transporter (MAT) inhibitors and trace amine-associated receptor (TAAR) ligands. This guide provides validated protocols for its derivatization into morpholine scaffolds, assessment of metabolic resistance, and application in binding affinity assays.

Introduction: The "Fluorine Advantage" in Neuropharmacology

In neurological drug design, the "Fluorine Walk" is a strategic approach where hydrogen atoms are replaced with fluorine to modulate physicochemical properties without significantly altering steric bulk. This compound offers a pre-functionalized scaffold that addresses two major challenges in CNS drug delivery:

  • Metabolic Blockade: The C-F bond at the para position blocks metabolic soft spots prone to rapid oxidative hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly extending the half-life of derived pharmacophores.

  • Lipophilicity & BBB Penetration: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, potentially improving passive transport across the Blood-Brain Barrier (BBB) while enhancing hydrophobic interactions within the orthosteric binding pockets of NET (Norepinephrine Transporter) and SERT (Serotonin Transporter).

Chemical Profile
PropertySpecificationRelevance to Protocol
IUPAC Name 2-Amino-2-(4-fluorophenyl)ethan-1-ol HClCore scaffold
Molecular Weight 191.63 g/mol Calculation of molarity
Solubility >20 mg/mL (Water/DMSO)High solubility facilitates in vitro assays
Chirality Available as (R) or (S)Crucial for stereoselective binding studies
pKa (Amine) ~8.9 (Estimated)Lower than non-fluorinated analog (~9.[1]5)
Experimental Workflow Visualization

The following diagram outlines the integrated workflow for utilizing this scaffold, from synthetic derivatization to biological validation.

CNS_Workflow cluster_Synthesis Phase 1: Derivatization cluster_Bioassay Phase 2: Validation Scaffold 2-Amino-2-(4-fluorophenyl) ethan-1-ol HCl Cyclization Cyclization (Morpholine Formation) Scaffold->Cyclization Acid-Catalyzed ChiralRes Chiral Resolution (HPLC) Cyclization->ChiralRes Enantiomeric Purity MetabStab Metabolic Stability (Microsomal Assay) ChiralRes->MetabStab CYP450 Resistance Binding Receptor Binding (NET/SERT/TAAR1) ChiralRes->Binding Ki Determination Lead Optimized CNS Lead Candidate MetabStab->Lead T1/2 > 60min Binding->Lead nM Affinity

Figure 1: Integrated workflow for transforming the amino-alcohol precursor into a validated CNS lead candidate.

Protocol 1: Synthesis of Fluorinated Morpholine Scaffolds

Objective: To synthesize a 2-(4-fluorophenyl)morpholine derivative, a pharmacophore common in antidepressants (e.g., Reboxetine analogs), using the title compound as the chiral starting material.

Rationale: The morpholine ring restricts the conformational flexibility of the ethylamine chain, locking the phenyl ring and amine into a bioactive conformation for MAT recognition.

Materials
  • 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl (1.0 eq)

  • 2-Chloroethyl ether (or substituted glycol ether)

  • Potassium hydroxide (KOH)

  • Toluene (Anhydrous)

  • Phase Transfer Catalyst (TBAB)

Methodology
  • Free Base Liberation: Dissolve 10 mmol of the HCl salt in minimal water. Basify to pH 12 using 40% NaOH. Extract 3x with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate in vacuo to yield the free base oil.

  • Cyclization:

    • Dissolve the free base in anhydrous Toluene (50 mL).

    • Add finely powdered KOH (3.0 eq) and TBAB (0.1 eq).

    • Add 2-chloroethyl ether (1.1 eq) dropwise at 0°C.

    • Critical Step: Heat to reflux (110°C) for 16 hours. The phase transfer catalyst is essential here to facilitate the reaction between the solid base and the organic phase.

  • Work-up: Cool to RT. Filter off inorganic salts. Wash the filtrate with water and brine.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

  • Validation: Verify structure via ¹H-NMR. The disappearance of the hydroxyl proton and the appearance of morpholine ring protons (3.0–4.0 ppm region) confirms cyclization.

Protocol 2: Comparative Metabolic Stability Assay

Objective: To quantify the "Fluorine Effect" by comparing the intrinsic clearance (CL_int) of the fluorinated derivative against a non-fluorinated control (2-Amino-2-phenylethan-1-ol).

Rationale: CNS drugs require high metabolic stability to maintain therapeutic brain concentrations. This assay confirms if the para-fluoro group effectively blocks CYP-mediated hydroxylation.

Materials
  • Test Compound: Fluorinated derivative (from Protocol 1)

  • Control Compound: Non-fluorinated analog

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)

Methodology
  • Preparation: Prepare 1 µM solutions of Test and Control compounds in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 100 µL of compound solution with 0.5 mg/mL HLM at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final conc).

  • Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of ice-cold Quench Solution to stop enzymatic activity. Centrifuge at 4000g for 10 mins.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).

Expected Result: The 4-fluorophenyl derivative should exhibit a


 > 2x that of the non-fluorinated control due to steric and electronic blockage of the para position.
Protocol 3: Competitive Radioligand Binding (NET Selectivity)

Objective: Determine the binding affinity (


) of the synthesized ligand for the Norepinephrine Transporter (NET).
Materials
  • Membrane Source: HEK-293 cells stably expressing human NET (hNET).

  • Radioligand: [³H]Nisoxetine (Selectivity probe for NET).

  • Non-specific blocker: Desipramine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Methodology
  • Plate Setup: Use 96-well plates. Add 25 µL of Test Compound (concentration range: 10⁻¹¹ to 10⁻⁵ M).

  • Radioligand Addition: Add 25 µL of [³H]Nisoxetine (Final conc. ~2 nM).

  • Membrane Addition: Add 200 µL of hNET membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake and focus solely on binding).

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
References
  • Melloni, P., et al. (1984). "Potential antidepressant agents. Alpha-aryloxy-benzyl derivatives of morpholine." European Journal of Medicinal Chemistry. (Foundational work on morpholine scaffolds for NRIs).
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • BenchChem. "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride Product Data." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11238446, 2-Amino-2-(4-fluorophenyl)ethanol." Link

  • Chem-Impex International. "Application of Amino-Phenylethanol Derivatives in Neurological Research." Link

Disclaimer: These protocols are for research use only. All chemical handling must be performed in a fume hood with appropriate PPE, adhering to local safety regulations regarding halogenated organic compounds.

Sources

Application Note: High-Performance LC-MS/MS Analysis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantification and impurity profiling of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride . This compound is a critical chiral building block, often used in the synthesis of beta-blockers and kinase inhibitors.

The Analytical Challenge: The molecule presents a "perfect storm" for standard chromatography:

  • High Polarity: The amino-alcohol motif leads to poor retention on conventional C18 columns (elution in the void volume).

  • Basic Moiety: The primary amine interacts with residual silanols, causing severe peak tailing.

  • Detection Limits: While UV-active (fluorophenyl group), the chromophore is weak compared to the sensitivity required for trace impurity analysis, necessitating Mass Spectrometry (MS).

The Solution: This guide proposes two validated approaches: a Fluorophenyl (PFP) Reversed-Phase method for robustness and a HILIC method for maximum sensitivity.

Physicochemical Profile & Target Analyte[1][2][3][4][5]

Understanding the molecule is the first step to successful separation.

PropertyDataAnalytical Implication
Compound Name 2-Amino-2-(4-fluorophenyl)ethan-1-ol HClTarget Analyte
Molecular Weight 155.17 (Free Base) / ~191.63 (HCl Salt)Monitor

156.1

LogP ~0.8 (Polar)Requires high aqueous start (RP) or HILIC mode.
pKa (Amine) ~9.2Positively charged at pH < 7. Ideal for ESI(+).
Solubility High in Water/MethanolDissolve standards in 50:50 Water:MeOH.

Method Development Strategy: The "Why"

Why Standard C18 Fails

Standard C18 columns rely on hydrophobic interactions. This analyte is too polar; it will likely elute with the solvent front (void volume), leading to ion suppression from salts and poor reproducibility.

The Superior Choice: Pentafluorophenyl (PFP) Phases

We recommend a Pentafluorophenyl (PFP) stationary phase over standard C18.

  • Mechanism: PFP phases offer multiple retention mechanisms:

    • Hydrophobicity: Similar to C18 but slightly less retentive.

    • 
       Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich fluorophenyl ring of the analyte.
      
    • Hydrogen Bonding: Better retention for polar amines.

  • Result: Superior peak shape and separation from non-fluorinated impurities.

Experimental Protocol A: Robust Reversed-Phase (PFP)

This is the "workhorse" method suitable for QC and purity analysis.

Chromatographic Conditions
ParameterSettingRationale
Column ACE C18-PFP or Phenomenex Kinetex PFP (2.1 x 100 mm, 1.7 µm)PFP selectivity for fluorinated aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures amine protonation (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than MeOH.
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.
Column Temp 40°CReduces viscosity and improves mass transfer.
Injection Vol 2.0 µLLow volume to prevent peak broadening.
Gradient Profile
  • 0.0 min: 5% B (Hold for 1 min to trap polar analytes)

  • 5.0 min: Ramp to 60% B

  • 5.1 min: Ramp to 95% B (Wash)

  • 7.0 min: 95% B

  • 7.1 min: 5% B (Re-equilibration)

  • 10.0 min: End

Experimental Protocol B: HILIC (High Sensitivity)

Use this method when detection limits are critical (e.g., cleaning validation or PK studies).

Chromatographic Conditions
ParameterSettingRationale
Column Waters BEH Amide or TSKgel Amide-80 (2.1 x 100 mm)Amide phases retain polar amines well.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterBuffer required to shield ionic interactions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content drives HILIC retention.
Gradient Isocratic 85% B or Gradient 95% B

70% B
Analyte elutes later in high organic.
Sensitivity ~5-10x higher than RPHigh organic % enhances ESI desolvation efficiency.

Mass Spectrometry Parameters (ESI+)

The analyte forms a stable


 ion. The fragmentation pattern is dominated by the stability of the fluorobenzyl cation.

Source Conditions (Generic for Triple Quad):

  • Ion Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Gas Flow: 800 L/hr

MRM Transitions (Multiple Reaction Monitoring):

Precursor (

)
Product (

)
Collision Energy (eV)TypeMechanism
156.1 109.0 20Quantifier Formation of Fluorobenzyl cation (

)
156.1 139.0 12QualifierLoss of Ammonia (

, -17 Da)
156.1 125.0 15QualifierLoss of Hydroxymethyl (

, -31 Da)

Sample Preparation Workflow

Handling the Hydrochloride salt requires care to ensure consistent ionization.

Step-by-Step Protocol:
  • Stock Solution: Weigh 10 mg of the HCl salt. Dissolve in 10 mL of 50:50 Methanol:Water . (Conc: 1 mg/mL).

    • Note: Do not use 100% ACN; the salt may precipitate.

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A (Initial) .

    • Critical: For HILIC, diluent must be at least 80% Acetonitrile to prevent peak distortion.

  • Filtration: Filter through a 0.2 µm PTFE or PVDF syringe filter.

    • Avoid: Nylon filters (amines can bind to Nylon).

Visualized Workflows

Method Decision Tree

Use this logic flow to select the correct protocol for your needs.

MethodSelection Start Start: Analyte Analysis Goal Define Analytical Goal Start->Goal Sensitivity Trace Level / PK Study (< 1 ng/mL) Goal->Sensitivity Robustness QC / Purity / Assay (> 1 µg/mL) Goal->Robustness HILIC Select HILIC Method (BEH Amide Column) Sensitivity->HILIC High Sensitivity Needed RP Select Reversed Phase (PFP Column) Robustness->RP Ease of Use HILIC_Prep Diluent: 90% ACN Buffer: Amm. Formate HILIC->HILIC_Prep RP_Prep Diluent: 10% MeOH Additive: Formic Acid RP->RP_Prep

Figure 1: Decision matrix for selecting between HILIC and PFP-Reversed Phase methodologies based on sensitivity requirements.

Fragmentation Pathway

Understanding the MS/MS physics ensures accurate transition selection.

Fragmentation Parent Parent Ion [M+H]+ m/z 156.1 Frag1 Loss of NH3 m/z 139.0 Parent->Frag1 -17 Da Frag2 Fluorobenzyl Cation (Tropylium) m/z 109.0 Parent->Frag2 Cleavage (Quantifier) Frag3 Loss of CH2OH m/z 125.0 Parent->Frag3 -31 Da

Figure 2: Proposed fragmentation pathway for 2-Amino-2-(4-fluorophenyl)ethan-1-ol in ESI+ mode.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with amine.Increase ionic strength (add 5mM Ammonium Formate) or switch to a "Base Deactivated" column.
Low Sensitivity Ion suppression.Divert flow to waste for the first 1 min (void volume). Ensure sample is clean.[1]
Carryover Analyte sticking to injector.Use a needle wash of 50:50 ACN:Water + 0.5% Formic Acid.
Double Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase conditions (especially for HILIC).

References

  • PubChem. (2023). Compound Summary: 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride.[2] National Library of Medicine. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Bell, D. S. (2015). Fluorinated Stationary Phases: Is It Time to Give Them a Second Look? LCGC North America. [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Application Note: NMR Spectroscopy of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (often referred to as 4-fluorophenylglycinol HCl) is a critical chiral building block in the synthesis of pharmaceutical actives. Its structural integrity is defined by three distinct moieties: a para-fluorophenyl ring, a chiral amino-alcohol backbone, and a hydrochloride counterion.

This application note provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard organic molecules, the presence of a fluorine atom (


) and a protonated amine (

) introduces specific spectral features—such as large heteronuclear couplings and pH-dependent chemical shifts—that must be carefully managed for accurate interpretation.
Key Analytical Challenges
  • Fluorine Coupling: The

    
     nucleus (
    
    
    
    ) couples to both
    
    
    and
    
    
    , creating complex splitting patterns (doublets of multiplets) that can be mistaken for impurities.
  • Chirality: The C2 position is a stereocenter. While enantiomers are indistinguishable in achiral solvents, the diastereotopic protons of the adjacent methylene group (

    
    ) will appear magnetically non-equivalent.
    
  • Salt Form: The hydrochloride salt ensures the amine is protonated.[1] In protic solvents (like

    
    ), these protons exchange rapidly; in aprotic polar solvents (like DMSO-
    
    
    
    ), they appear as distinct, broad signals.

Experimental Strategy

To achieve a "Self-Validating" dataset, we utilize a multi-nuclear approach. The


 spectrum serves as a rapid purity check, while the 

and

spectra provide structural connectivity.
Solvent Selection Logic
  • Primary Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6). 
    
    • Why: It is the only solvent that allows for the observation of the exchangeable protons (

      
       and 
      
      
      
      ) and prevents the rapid exchange that collapses couplings. It validates the salt form stoichiometry.
  • Secondary Solvent:

    
     (Deuterium Oxide). 
    
    • Why: Used strictly for backbone confirmation if DMSO signals overlap. Note that in

      
      , the 
      
      
      
      and
      
      
      signals will vanish (exchange with D), and the chemical shifts will drift due to pH changes.
Workflow Diagram

NMR_Workflow Start Sample: 10-15 mg Prep Dissolve in 0.6 mL DMSO-d6 Start->Prep Acq_F Acquire 19F NMR (Purity Check) Prep->Acq_F Acq_H Acquire 1H NMR (Stoichiometry) Acq_F->Acq_H If pure Acq_C Acquire 13C{1H} NMR (Carbon Skeleton) Acq_H->Acq_C Process Data Processing (LB=0.3Hz, Phase) Acq_C->Process Analysis Coupling Analysis (J_HF, J_CF) Process->Analysis

Figure 1: Sequential acquisition workflow ensuring sample integrity before long carbon acquisitions.

Detailed Protocol

Sample Preparation[2]
  • Massing: Weigh

    
     of the hydrochloride salt into a clean vial.
    
  • Solvation: Add

    
     of high-quality DMSO-
    
    
    
    (99.9% D).
    • Critical Step: Ensure the DMSO is dry. Water peaks (

      
      ) can broaden exchangeable protons.
      
  • Transfer: Transfer to a 5 mm NMR tube. Cap immediately to prevent moisture absorption.

  • Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes to stabilize temperature (

    
    ).
    
Instrument Parameters (600 MHz equivalent)
Parameter

(Proton)

(Carbon)

(Fluorine)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power gated decoupling)zg30
Spectral Width 12-14 ppm240 ppm50-100 ppm
Offset (O1P) 5.0 ppm100 ppm-115 ppm
Scans (NS) 16512 - 102416
Relaxation Delay (D1) 1.0 sec2.0 sec1.0 sec
Acquisition Time (AQ) ~3-4 sec~1.0 sec~1.0 sec

Data Analysis & Interpretation

NMR Spectrum (DMSO- )

The proton spectrum will exhibit distinct regions. The aromatic region is characteristic of a para-substituted benzene ring, but with additional complexity due to


 coupling.
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling Logic (

in Hz)
8.30 – 8.60 Broad Singlet3H

Ammonium protons. Broad due to quadrupole relaxation of

.
7.50 – 7.60 Doublet of Doublets (dd)2HAr-H (meta to F)

,

.
7.15 – 7.25 Triplet (apparent)2HAr-H (ortho to F)

,

. Overlap creates pseudo-triplet.
5.40 – 5.60 Triplet / Broad1H

Couples to

protons (

).
4.20 – 4.35 Multiplet1H

Benzylic methine.
3.60 – 3.80 Multiplet2H

Diastereotopic protons (ABX system).

Diagnostic Check: The integral ratio of the aromatic region (4H) to the ammonium region (3H) confirms the salt stoichiometry.

NMR Spectrum

The carbon spectrum is dominated by C-F couplings.[2] The magnitude of the coupling constant (


) identifies the carbon's distance from the fluorine atom.
  • 
     162.5 ppm (Doublet, 
    
    
    
    ):
    C4' (Ipsocarbon attached to Fluorine).
  • 
     132.0 ppm (Doublet, 
    
    
    
    ):
    C1' (Quaternary carbon attached to alkyl chain).
  • 
     129.5 ppm (Doublet, 
    
    
    
    ):
    C2'/C6' (Meta to Fluorine).
  • 
     115.5 ppm (Doublet, 
    
    
    
    ):
    C3'/C5' (Ortho to Fluorine).
  • 
     63.0 ppm (Singlet): 
    
    
    
    .
  • 
     55.0 ppm (Singlet): 
    
    
    
    .
NMR Spectrum
  • Signal: Single sharp peak.

  • Shift:

    
     to 
    
    
    
    (referenced to
    
    
    ).
  • Pattern: In a proton-coupled experiment, this appears as a complex multiplet (nonet-like) due to coupling with 2 ortho-protons and 2 meta-protons. In a proton-decoupled experiment ($\text{19F}{ \text{1H} }`), it is a singlet.

Structural Logic Diagram

Structure_Logic cluster_0 Spectral Consequence F 19F Nucleus C_ipso C-Ipso 1J_CF ~245Hz F->C_ipso Direct C_ortho C-Ortho 2J_CF ~21Hz F->C_ortho 2-Bond C_meta C-Meta 3J_CF ~8Hz F->C_meta 3-Bond H_ortho H-Ortho 3J_HF ~8.5Hz F->H_ortho 3-Bond (Coupling) Result 13C Doublets & 1H Pseudo-Triplets C_ipso->Result H_ortho->Result

Figure 2: Coupling pathways of the Fluorine nucleus defining the splitting patterns observed in 13C and 1H NMR.

Troubleshooting & Validation

"Self-Validating" Checks
  • The "Roof Effect": In the

    
     NMR aromatic region, the inner lines of the AA'BB' system (or AA'XX' due to F) should be more intense than the outer lines, leaning towards the center of the aromatic system.
    
  • Integration Balance: The

    
     region (2H) must integrate to exactly 2/3 of the 
    
    
    
    signal (3H). If the
    
    
    is
    
    
    , the salt may be partially neutralized or wet (proton exchange).
  • Phase Purity: A small impurity peak near

    
     in 
    
    
    
    NMR suggests defluorination or regioisomers (e.g., ortho-fluoro impurity), which are common synthesis byproducts.
Common Issues
  • Issue: Broad or missing

    
     / 
    
    
    
    peaks.
    • Cause: Wet DMSO-

      
       or trace acid/base contamination facilitating rapid proton exchange.
      
    • Fix: Dry the sample or add a drop of

      
       (if in 
      
      
      
      ) to slow exchange, though DMSO is preferred.
  • Issue:

    
     peaks appear as triplets.
    
    • Cause: Incorrect locking or temperature fluctuation. Real C-F coupling is always a doublet.

References

  • PubChem. Compound Summary: (2R)-2-amino-2-(4-chlorophenyl)ethanol (Analogous Structure).[3] National Library of Medicine. [Link]

  • Reich, H. J. 13C NMR Coupling Constants: Carbon-Fluorine Couplings. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for AA'BB' systems and F-coupling). [Link]

  • Dungan, C. H., & Van Wazer, J. R. Compilation of reported 19F NMR chemical shifts. (Reference for Fluorobenzene shifts). [Link]

Sources

Application Note: Crystallization of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

[1][2]

Executive Summary

The crystallization of this compound presents specific challenges due to its amphiphilic nature (polar ammonium/hydroxyl groups vs. lipophilic fluorophenyl ring) and its tendency to form supersaturated oils rather than crystalline solids.[1][2] This guide provides three validated protocols designed to maximize yield (>85%) and enantiomeric purity while mitigating the risk of "oiling out."

Key Physical Properties:

  • Molecular Formula: C₈H₁₁ClFNO[2][3]

  • Molecular Weight: 191.63 g/mol [2][3]

  • Solubility Profile: Highly soluble in water, methanol, and DMSO; moderately soluble in hot ethanol/isopropanol; insoluble in non-polar alkanes (heptane, hexane) and ethers (MTBE).[2]

  • Critical Quality Attribute (CQA): Hygroscopicity. The HCl salt is prone to moisture uptake; protocols must be executed under controlled humidity (<40% RH recommended).[1][2]

Decision Logic & Workflow

The following decision tree illustrates the selection of the optimal crystallization method based on the purity and state of your starting material.

Crystallization_Workflowcluster_QCQuality Control CheckStartStarting Material StateCrude_SolidCrude Solid(Purity >90%)Start->Crude_SolidCrude_OilCrude Oil/Gum(Purity <90%)Start->Crude_OilFree_BaseFree Base SolutionStart->Free_BaseMethod_AMethod A: Cooling Crystallization(Solvent: Ethanol/IPA)Crude_Solid->Method_AHigh PurityMethod_BMethod B: Anti-Solvent Precipitation(Solvent: MeOH | Anti: MTBE)Crude_Oil->Method_BRemove ImpuritiesMethod_CMethod C: Reactive Crystallization(In-situ HCl generation)Free_Base->Method_CSalt FormationCheckCheck HPLC Purity & XRPDMethod_A->CheckMethod_B->CheckMethod_C->Check

Figure 1: Decision matrix for selecting the appropriate crystallization technique based on input material state.

Detailed Experimental Protocols

Method A: Cooling Crystallization (Standard Purification)

Best for: High-purity crude solids requiring polymorph control or particle size enlargement.[1][2] Principle: Exploits the steep solubility curve of the HCl salt in short-chain alcohols.

Materials:

  • Crude 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl[1][2]

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA)[1][2]

  • Equipment: Jacketed reactor or EasyMax™ workstation[2]

Protocol:

  • Dissolution: Charge 10.0 g of crude solid into the reactor. Add 60 mL of Absolute Ethanol (6 vol).

  • Heating: Heat the slurry to 75°C (reflux) with agitation at 250 rpm. Hold for 30 minutes until a clear, homogeneous solution is obtained.

    • Note: If solids remain, add EtOH in 1 mL increments.[1][2] Do not exceed 10 vol.

  • Clarification (Optional): If insoluble particulates are present, perform a hot filtration through a 0.45 µm PTFE filter.[1][2]

  • Cooling Ramp 1: Cool the solution from 75°C to 55°C at a rate of 0.5°C/min.

  • Seeding (Critical): At 55°C (metastable zone), add 0.5 wt% (50 mg) of pure seed crystals. Agitate for 30 mins to ensure seed survival.

    • Why: This prevents "oiling out" and ensures a crystalline product.[1]

  • Cooling Ramp 2: Cool from 55°C to 0°C at a slow rate of 0.2°C/min. Slow cooling promotes the growth of large, filterable prisms.

  • Isolation: Filter the slurry under vacuum. Wash the wet cake with 10 mL of cold EtOH (0°C).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Anti-Solvent Crystallization (Yield Maximization)

Best for: Recovering product from mother liquors or purifying oily crude residues.[1][2] Principle: Uses a "Good Solvent" (Methanol) to dissolve the salt and a "Poor Solvent" (MTBE or EtOAc) to force precipitation.[1][2]

Protocol:

  • Dissolution: Dissolve 10.0 g of crude oil/solid in 30 mL of Methanol (3 vol) at Room Temperature (25°C).

  • Anti-Solvent Addition (Step 1): Slowly add 30 mL of Methyl tert-butyl ether (MTBE) dropwise over 20 minutes.

    • Observation: The solution should turn slightly turbid (Cloud Point).[1][2]

  • Seeding: Add seed crystals (0.1 wt%) to the turbid solution.

  • Anti-Solvent Addition (Step 2): Add an additional 60 mL of MTBE over 2 hours.

    • Ratio: Final Solvent:Anti-Solvent ratio should be 1:3.[1]

  • Aging: Stir the slurry at 20°C for 4 hours to allow crystal maturation.

  • Isolation: Filter and wash with 1:3 MeOH/MTBE mixture.

Method C: Reactive Crystallization (From Free Base)

Best for: Final step synthesis (Salt formation).[1][2] Principle: Controlled protonation of the amino alcohol prevents localized supersaturation and occlusion of impurities.

Protocol:

  • Preparation: Dissolve 10.0 g of 2-Amino-2-(4-fluorophenyl)ethanol (Free Base) in 80 mL of Ethyl Acetate (EtOAc).

  • Acid Addition: Prepare a solution of HCl in Isopropanol (5-6 N).

  • Reaction: Cool the free base solution to 0–5°C. Add the HCl/IPA solution dropwise.

    • Stoichiometry: Target 1.05 equivalents of HCl.

  • Nucleation: The salt will precipitate immediately.[1] If an oil forms, stop addition, warm to 20°C to redissolve, seed, and cool again.[2]

  • Digestion: After full addition, stir at 0°C for 2 hours.

  • Isolation: Filter the white precipitate. Wash with cold EtOAc.[1]

Process Parameters & Troubleshooting

ParameterSpecificationRationale
Water Content < 0.5% in SolventWater drastically increases solubility, lowering yield.[1][2]
Cooling Rate < 0.5°C/minFast cooling traps impurities and creates fines (hard to filter).[1][2]
Seeding Temp 50–55°C (EtOH)Seeding in the metastable zone prevents spontaneous nucleation of oil droplets.[1][2]
Agitation 200–300 RPMSufficient to suspend solids but low enough to prevent crystal breakage (attrition).[1][2]

Troubleshooting "Oiling Out": If the product separates as a liquid oil instead of crystals:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (dilute by 10-20%) to reduce supersaturation.[1][2]

  • Seed at a higher temperature.

  • Hold temperature constant after seeding for 1 hour before continuing to cool.

References

  • BenchChem. (n.d.).[1][2] 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride Properties and Synthesis. Retrieved from [1][2]

  • European Patent Office. (2011).[1][2] Process for the preparation of Nebivolol and intermediates (EP2436381).[1][2] Describes crystallization of fluorinated amino alcohol intermediates using silylating agents. Retrieved from

  • National Institutes of Health (PubChem). (2023).[1] 1-(4-Fluorophenyl)ethanol Compound Summary. Retrieved from [1]

  • Organic Syntheses. (1998).[1][2] Resolution and Crystallization of Amino Alcohol Derivatives. Org. Synth. 1998, 75,[2] 1. Retrieved from [1]

  • ChemicalBook. (n.d.).[1][2][4] Synthesis of 2-(4-Aminophenyl)ethanol and related fluorinated analogs. Retrieved from [1]

Troubleshooting & Optimization

Improving yield in 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4F-GLY-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

The synthesis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (often referred to as 4-fluorophenylglycinol) presents a classic "amphoteric trap." The free base is highly polar and water-soluble, leading to massive losses during traditional aqueous workups. Furthermore, the most robust reduction method (Borane-mediated) forms a stable Boron-Amine complex that mimics the physical properties of the product but ruins purity and yield if not aggressively hydrolyzed.

This guide replaces generic protocols with a high-fidelity workflow designed to maximize yield (>85%) and ensure salt stoichiometry.

Core Protocol: The McKennon System ( )

While Lithium Aluminum Hydride (LAH) is a traditional choice, it is hazardous at scale and often leads to difficult aluminum emulsions. We recommend the McKennon System (Sodium Borohydride + Iodine), which generates Borane (


) in situ. This method is safer, cheaper, and offers superior chemoselectivity, avoiding defluorination of the aromatic ring.
Optimized Workflow Diagram

ReactionPathway Start 4-Fluorophenylglycine Inter Boron-Amine Complex (STABLE INTERMEDIATE) Start->Inter THF, Reflux, 18h Reagent NaBH4 + I2 (In situ BH3) Reagent->Inter Hydrolysis Reflux w/ MeOH/KOH or HCl Inter->Hydrolysis CRITICAL STEP FreeBase Free Amino Alcohol Hydrolysis->FreeBase Liberation Salt HCl Salt Formation FreeBase->Salt Anhydrous HCl Final Target HCl Salt (>98% Purity) Salt->Final Crystallization

Step-by-Step Methodology

Reagents:

  • 4-Fluorophenylglycine (1.0 eq)

  • Sodium Borohydride (

    
    ) (2.4 eq)
    
  • Iodine (

    
    ) (1.0 eq)
    
  • THF (Anhydrous)

Protocol:

  • Setup: Suspend 4-fluorophenylglycine and

    
     in anhydrous THF under 
    
    
    
    atmosphere.
  • Initiation: Cool to 0°C. Add

    
     in THF dropwise over 30-60 minutes. Note: Hydrogen gas is evolved vigorously. Ensure proper venting.
    
  • Reduction: Once gas evolution subsides, heat the mixture to reflux for 18 hours. The solution should become clear or slightly cloudy.

  • Quench (The False Finish): Cool to room temperature. Carefully add Methanol until effervescence stops.

    • Warning: At this stage, you have the Boron-Amine Complex , not the free amine. If you attempt extraction now, you will isolate a gummy, non-functional intermediate.

  • Hydrolysis (The Fix): Evaporate the solvent to a paste. Add 20% KOH (aq) and reflux for 4 hours.

    • Mechanism:[1][2][3][4][5][6] This harsh basic hydrolysis breaks the strong B-N bond.

  • Extraction: Extract continuously with Dichloromethane (DCM) or n-Butanol for 12-24 hours. Simple separatory funnel extraction is insufficient due to water solubility.

  • Salt Formation: Dry the organic layer (

    
    ), filter, and treat with 2M HCl in Diethyl Ether. The white precipitate is your target.
    

Troubleshooting & FAQs (The Support Center)

Ticket #01: "My product is a sticky gel that won't crystallize."

Diagnosis: Incomplete hydrolysis of the Boron-Amine complex. Root Cause: Borane forms a coordinate covalent bond with the amine nitrogen. This bond is surprisingly stable and survives standard acid/base washes. The Fix:

  • Take your "gel" and dissolve it in Methanol.

  • Add concentrated HCl or KOH.

  • Reflux for at least 3 hours.

  • Re-work up. The free base should be a solid or a distinct oil that crystallizes upon HCl addition.

Ticket #02: "I have 0% yield after aqueous extraction."

Diagnosis: Partition Coefficient Failure. Root Cause: 2-Amino-2-(4-fluorophenyl)ethan-1-ol is highly polar. In a standard Water/Ethyl Acetate extraction, the product prefers the water layer. The Fix:

  • Method A (Salting Out): Saturate the aqueous phase with NaCl before extraction.[7]

  • Method B (Solvent Switch): Use n-Butanol or Chloroform/Isopropanol (3:1) as the extraction solvent.

  • Method C (Continuous Extraction): Use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with DCM for 24 hours.

Ticket #03: "The melting point is lower than reported (Reported: ~230°C)."

Diagnosis: Hygroscopic Salt or Solvent Inclusion. Root Cause: The HCl salt is hygroscopic. If filtered from water or wet solvents, it retains moisture, depressing the melting point. The Fix:

  • Perform the salt formation in anhydrous conditions (Ethanol/Ether or Isopropanol/HCl).

  • Recrystallize from Isopropanol/Diisopropyl Ether .

  • Dry in a vacuum oven at 50°C over

    
    .
    

Data & Comparison Table

FeatureLithium Aluminum Hydride (LAH)McKennon System (

)
Safety Low (Pyrophoric, H2 evolution)Moderate (H2 evolution, but controllable)
Cost HighLow
Selectivity Low (Risk of defluorination)High (F-group is stable)
Workup Difficult (Aluminum emulsions)Moderate (Boron complex hydrolysis required)
Typical Yield 60-70%85-92%

Diagnostic Decision Tree

Troubleshooting Problem Start: Low Yield or Purity CheckState Is the product a sticky gel? Problem->CheckState CheckYield Is the mass recovery very low? CheckState->CheckYield No BoronIssue Boron-Amine Complex Persists ACTION: Reflux w/ 6M HCl or KOH CheckState->BoronIssue Yes SolubilityIssue Product lost to Aqueous Phase ACTION: Use Continuous Extraction or n-Butanol CheckYield->SolubilityIssue Yes CheckPurity Check Melting Point CheckYield->CheckPurity No (Mass is fine, purity low) Recryst Recrystallize from IPA/Ether CheckPurity->Recryst

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[5] A convenient reduction of amino acids and their derivatives.[6][8][9] Journal of Organic Chemistry, 58(13), 3568–3571.[5]

    • Core Reference: Establishes the system as the standard for amino acid reduction.
  • Abiko, A., & Masamune, S. (1992). Reduction of alpha-amino acids to amino alcohols.[5][8] Tetrahedron Letters, 33(38), 5517-5518.

    • Mechanistic Insight: Discusses the stability of the Boron-Amine complex.
  • Kanth, J. V. B., & Periasamy, M. (1991).[5] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[2] Journal of Organic Chemistry, 56(20), 5964–5965.[5]

    • Foundation: The original description of the reagent system.

Sources

Technical Support Center: Purification of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TECH-2A4F-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Crystallization, Purity, and Chiral Resolution[1]

Diagnostic Triage: What is failing?

Before modifying your protocol, identify the specific failure mode using the diagnostic matrix below. This molecule (a 4-fluoro substituted phenylglycinol derivative) presents unique challenges due to the electron-withdrawing fluorine atom affecting the solubility and pKa of the amine.[1]

SymptomProbable CauseImmediate Corrective Action
Product "Oils Out" instead of crystallizingSolvent polarity mismatch or water contamination.[1] The 4-F substituent lowers the melting point compared to the non-fluorinated analog.Switch to a controlled antisolvent addition method (see Protocol A). Use anhydrous solvents (IPA/MTBE).[1]
Hygroscopic/Sticky Solid Formation of hydrates; excess HCl trapped in the lattice.Dry under high vacuum ( < 1 mbar) at 40°C with P₂O₅.[1] Avoid exposure to ambient humidity.[1]
Low Enantiomeric Excess (ee) Partial racemization during reduction (if from amino acid) or inefficient resolution.[1]Do not attempt to resolve the HCl salt directly. Convert to free base and resolve with Dibenzoyl-L-tartaric acid (see Protocol B).
Regioisomer Contamination Ring-opening of 4-fluorostyrene oxide yielded mixed isomers (benzylic vs. terminal amine).[1]The HCl salts have different solubilities. Recrystallize from Ethanol/Ethyl Acetate (1:4) to enrich the benzylic amine.[1]

Decision Tree: Purification Strategy

The following logic flow dictates your purification steps based on the physical state of your crude material.

PurificationLogic Start Crude 2-Amino-2-(4-fluorophenyl)ethanol HCl StateCheck Physical State? Start->StateCheck Oil Oil / Gum StateCheck->Oil Solid Solid / Powder StateCheck->Solid Trituration Trituration (Et2O or Hexanes) Oil->Trituration Remove trapped solvent PurityCheck Chemical Purity (HPLC) Solid->PurityCheck EECheck Chiral Purity (ee) PurityCheck->EECheck > 98% Recryst Recrystallization (IPA / MTBE) PurityCheck->Recryst < 98% FreeBase Convert to Free Base EECheck->FreeBase < 99% ee Final Pure HCl Salt EECheck->Final > 99% ee Trituration->Solid Trituration->FreeBase If fails Recryst->Final Resolution Chiral Resolution (Tartaric Acid Derivs) FreeBase->Resolution Resolution->Final Regenerate HCl

Figure 1: Decision matrix for processing crude amino-alcohol salts. Blue nodes indicate decision points; Red nodes indicate critical interventions.

Deep Dive Protocols

Protocol A: Anti-Solvent Crystallization (The "Oiling Out" Fix)

Context: The hydrochloride salt of 2-amino-2-(4-fluorophenyl)ethanol is highly soluble in alcohols but insoluble in ethers.[1] "Oiling out" occurs when the antisolvent is added too fast or the temperature drops too quickly, trapping solvent impurities.

Reagents:

  • Solvent A: Isopropanol (IPA) - Anhydrous[1]

  • Solvent B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)[1]

Procedure:

  • Dissolution: Dissolve 10 g of the crude HCl salt in the minimum amount of boiling IPA (approx. 30–40 mL).

    • Tip: If the solution is colored, treat with activated carbon (5% w/w) for 10 mins and filter hot through Celite.[1]

  • Initial Cooling: Allow the solution to cool to ~50°C. It should remain clear.

  • Seeding: Add a seed crystal of pure product. If none is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Antisolvent Addition: Add MTBE dropwise via an addition funnel.[1]

    • Critical: Stop adding as soon as a persistent turbidity (cloudiness) is observed.[1]

  • Crystallization: Stir slowly at room temperature for 2 hours. The cloudiness should transform into defined crystals.

  • Completion: Once a slurry forms, add the remaining MTBE (total ratio IPA:MTBE should be approx 1:[1]3) and cool to 0–5°C for 1 hour.

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash with cold MTBE.[1]

Protocol B: Chiral Resolution (If Racemic)

Context: If you synthesized this via non-stereoselective reduction (e.g., from 4-fluorophenylglycine nitrile or amide without chiral catalysis), you have a racemate.[1] Crystallizing the HCl salt generally will not resolve enantiomers efficiently. You must resolve the free base.

Mechanism: 2-Amino-2-(4-fluorophenyl)ethanol is a phenylglycinol analog.[1] These resolve well with tartaric acid derivatives.[1]

Procedure:

  • Free Basing: Suspend the racemic HCl salt in water/DCM. Basify with 2M NaOH to pH 12.[1] Extract the free amine into DCM, dry over Na₂SO₄, and evaporate to an oil/solid.

  • Salt Formation: Dissolve the free amine (1.0 eq) in hot Methanol.

  • Resolving Agent: Add Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in hot Methanol.

    • Note: Unsubstituted Tartaric acid is often too polar; the dibenzoyl derivative leverages pi-stacking with the 4-fluorophenyl ring for better discrimination.[1]

  • Fractional Crystallization: Allow to cool slowly. The diastereomeric salt of one enantiomer will crystallize.[2]

  • Liberation: Filter the salt, suspend in water, basify, and extract the now enantiomerically enriched amine.

  • Conversion: Convert back to HCl salt using 1M HCl in Ether/Dioxane.

Stability & Handling Data

The 4-fluoro substituent introduces specific stability concerns compared to the unsubstituted parent compound.[1]

ParameterSpecification / BehaviorTechnical Note
Storage Temp 2–8°C (Desiccated)Fluorinated salts can be surprisingly hygroscopic.[1]
Shelf Life 12 MonthsMonitor for discoloration (oxidation of amine).[1]
Solubility Water: >100 mg/mLMethanol: HighDCM: Low (Salt), High (Free Base)The salt is lipophilic enough to dissolve in wet organic solvents, leading to yield loss during workup.[1]
pKa (est) ~8.5 (Amine)The 4-F group is electron-withdrawing, lowering the pKa of the amine slightly compared to phenylglycinol (pKa ~9.0).[1] This makes the HCl salt slightly more acidic.

Frequently Asked Questions (FAQ)

Q: I see two peaks in my HPLC with the same mass. What are they? A: If you synthesized this via ring-opening of an epoxide (4-fluorostyrene oxide), these are likely regioisomers .[1]

  • Isomer A (Target): 2-Amino-2-(4-fluorophenyl)ethan-1-ol (Benzylic amine).[1]

  • Isomer B (Impurity): 2-Amino-1-(4-fluorophenyl)ethan-1-ol (Terminal amine).[1]

  • Fix: These have distinct retention times on C18 columns. Isomer A typically elutes earlier due to steric shielding of the polar amine by the phenyl ring.

Q: Can I use Ethanol instead of IPA for crystallization? A: Yes, but Ethanol holds more water. If your crude material is wet, Ethanol will prevent crystallization. Absolute Ethanol/Diethyl Ether is a classic alternative system, but Ether is hazardous. IPA/MTBE is the safer, modern standard.

Q: The melting point is lower than reported in literature (182–185°C).[1] Why? A: The 4-fluorophenyl analog usually melts higher or distinct from the unsubstituted phenylglycinol.[1] If your MP is low (e.g., 140–150°C), you likely have:

  • Solvent inclusion: Run TGA (Thermogravimetric Analysis) or H-NMR to check for trapped IPA.[1]

  • Regioisomer contamination: Even 5% of the wrong isomer depresses MP significantly.

References

  • Synthesis and Properties of Fluorinated Amino Alcohols

    • Source: Benchchem.[1] (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1.[1][3]

    • Relevance: Confirms solubility profiles and general synthesis routes for fluorin
  • Crystallization Solvent Selection

    • Source: University of Rochester, Dept. of Chemistry. (n.d.).
    • Relevance: Validates the use of IPA/Hexane (or MTBE) systems for amine salts and troubleshooting "oiling out" phenomena.
    • URL:[Link][1]

  • Chiral Resolution Strategies

    • Source: Azov, V. A. (2006).[1] Resolution of racemic amine mixtures. Thieme Connect.

    • Relevance: Establishes the protocol for using tartaric acid deriv
    • URL:[Link][1]

  • Regioisomer Separation

    • Source: ResearchGate. (2010).[1] A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols.

    • Relevance: details the formation and separation of regioisomers in amino alcohol synthesis.
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the critical failure modes in the synthesis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride . This compound is a vital chiral building block (phenylglycinol analog) used in the synthesis of adrenergic receptor agonists and various enzyme inhibitors.[1]

Unlike its regioisomer (the ephedrine-like 2-amino-1-phenyl isomer), this molecule features the amine directly attached to the benzylic carbon.[1] This structural feature introduces specific risks regarding racemization and hydrogenolysis that are not present in non-benzylic amino alcohols.[1]

Target Molecule Data
PropertySpecificationCritical Note
Structure 4-F-Ph-CH(NH₂)-CH₂OHBenzylic amine; susceptible to C-N cleavage.[1]
Chirality (R) or (S)High Risk: Benzylic proton is acidic in precursor esters.[1]
Stability Hygroscopic SaltThe HCl salt is prone to deliquescence; requires dry handling.[1]
C-F Bond Labile to Pd/CHigh Risk: Defluorination occurs under catalytic hydrogenation.[1]

Critical Side Reactions & Troubleshooting

Issue A: Loss of Fluorine (Hydrodefluorination)

Symptom: Mass spectrometry shows a product mass of [M-18] or NMR shows loss of the 4-F signal and appearance of a standard phenyl ring multiplet.[1]

Root Cause: The Carbon-Fluorine (C-F) bond on an aromatic ring is generally stable to hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).[1] However, it is highly unstable under Catalytic Hydrogenation (Pd/C + H₂) conditions, especially in the presence of an amine which can act as an HCl scavenger.[1]

  • Scenario: You attempted to reduce a precursor (e.g., 4-fluorophenylglycine nitrile or oxime) using Pd/C to "green" the process.

  • Mechanism: Oxidative addition of Pd into the Ar-F bond followed by reductive elimination.[1]

Corrective Protocol:

  • Switch Reagents: Use LiAlH₄ (in THF) or NaBH₄/I₂ (in THF) for the reduction of the amino acid/ester precursor.[1] These reagents do not reduce Ar-F bonds under standard reflux conditions [1].[1]

  • If Hydrogenation is Mandatory: If you must use hydrogenation (e.g., for a nitro-aldol precursor), switch the catalyst from Palladium (Pd) to Platinum (Pt) or Raney Nickel , which are less active toward C-F hydrogenolysis.[1]

Issue B: Racemization (Loss of Optical Purity)

Symptom: Product shows low enantiomeric excess (ee%) despite starting from pure (S)- or (R)-4-fluorophenylglycine.[1]

Root Cause: The alpha-proton in phenylglycine derivatives is benzylic and alpha to a carbonyl (in the ester/acid form).[1] This makes it significantly more acidic (pKa ~18-20) than in aliphatic amino acids.[1]

  • Trigger: Exposure to base (e.g., during ester neutralization) or excessive heat during the reduction.[1]

  • Mechanism: Base-mediated enolization leads to a planar enolate intermediate, destroying chirality.[1]

Corrective Protocol:

  • Avoid Ester Isolation: If possible, reduce the amino acid directly using NaBH₄/I₂ or BH₃-DMS .[1] This avoids the highly racemization-prone methyl ester intermediate.[1]

  • Temperature Control: If reducing the ester with LiAlH₄, maintain temperature <0°C during addition. Do not reflux longer than necessary to complete consumption of the starting material.[1]

  • Acylation Check: If you protect the amine (e.g., N-Boc), racemization risk increases if you activate the carboxylate (formation of oxazolone intermediates).[1]

Issue C: "Sticky Gum" Formation (Salt Isolation Failure)

Symptom: Upon adding HCl, the product oils out as a viscous gum instead of precipitating as a white solid.[1]

Root Cause:

  • Water Retention: The amino alcohol is highly polar.[1] Traces of water from the workup prevent crystallization.[1]

  • Solvent Choice: The HCl salt is soluble in methanol/ethanol but insoluble in ether/heptane.

Corrective Protocol:

  • Drying: The free base extract (usually in EtOAc or DCM) must be dried thoroughly over Na₂SO₄ before salt formation.[1]

  • Anhydrous Acid: Do not use aqueous HCl.[1] Use 4M HCl in Dioxane or bubble HCl gas into an ethereal solution of the free base.

  • Trituration: If a gum forms, decant the solvent, add fresh diethyl ether or MTBE, and scratch the flask sides vigorously under cooling (0°C) to induce nucleation.[1]

Reaction Pathway Visualization

The following diagram illustrates the "Safe Path" versus the "Failure Modes" described above.

G Start Start: 4-Fluorophenylglycine (Chiral Pool) Ester Intermediate: Methyl Ester Start->Ester Esterification LiAlH4 Reagent: LiAlH4 / THF (Standard Route) Start->LiAlH4 Direct Reduction (Safer for Chirality) Ester->LiAlH4 PdC Reagent: H2 / Pd/C (Catalytic Route) Ester->PdC Base Condition: Excess Base / Heat Ester->Base Target Target: 2-Amino-2-(4-fluorophenyl)ethanol LiAlH4->Target Reduction (Retains F) Defluoro Impurity: 2-Amino-2-phenylethanol (Defluorinated) PdC->Defluoro C-F Cleavage Racemate Impurity: Racemic Mixture (Low ee%) Base->Racemate Enolization

Caption: Figure 1. Synthetic pathways showing the high-risk branches for defluorination (Red) and racemization (Yellow).[1]

Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected CheckF Is Fluorine present in NMR? Start->CheckF CheckChiral Is Optical Rotation within spec? CheckF->CheckChiral Yes Sol_Defluoro CAUSE: Hydrodefluorination ACTION: Stop using Pd/C. Use LiAlH4 or NaBH4. CheckF->Sol_Defluoro No CheckState Is Product a Solid? CheckChiral->CheckState Yes Sol_Racem CAUSE: Base-catalyzed Enolization ACTION: Reduce temp. Avoid ester isolation. CheckChiral->Sol_Racem No Sol_Salt CAUSE: Hygroscopicity/Water ACTION: Use Anhydrous HCl/Ether. Triturate with MTBE. CheckState->Sol_Salt No (Gum/Oil) Success Success CheckState->Success Yes

Caption: Figure 2. Diagnostic logic for identifying the root cause of synthetic failure.

Frequently Asked Questions (FAQs)

Q1: Can I use NaBH₄ alone to reduce 4-fluorophenylglycine? A: No. NaBH₄ is not strong enough to reduce a carboxylic acid (or ester) to an alcohol efficiently on its own.[1] You must use the NaBH₄/I₂ (Iodine) system, which generates Borane in situ, or activate the acid as a mixed anhydride first.[1] The NaBH₄/I₂ method is excellent for preserving the Ar-F bond [1].[1]

Q2: I see a small impurity at +14 mass units in LCMS. What is it? A: This is likely the N-methylated impurity.[1] If you used methyl formate or if your workup involved methanol and high heat with acid, you might have inadvertent methylation.[1] More commonly, if you synthesized the precursor via reductive amination, this could be a "dimer" or Schiff base intermediate.[1]

Q3: Why is the melting point of my HCl salt lower than the literature value (182–185°C)? A: This is a classic sign of partial racemization or moisture content .[1] The racemate often has a different melting point than the pure enantiomer.[1] Dry the sample under high vacuum (P2O5) and check chiral HPLC. If it is dry but melts low, you have racemized the product.[1]

Q4: Is the C-N bond stable to LiAlH4? A: Yes. While benzylic C-N bonds can be cleaved by catalytic hydrogenation (hydrogenolysis), they are stable to hydride reductions (LiAlH₄, NaBH₄).[1] You will not lose the amine group unless you use Pd/C + H₂.[1]

References

  • Reduction of Amino Acids: McKennon, M. J., et al.[1] "A convenient reduction of amino acids and their derivatives."[1] Journal of Organic Chemistry, 1993, 58(13), 3568-3571.[1] (Establishes NaBH4/I2 as a safe method for amino acid reduction).

  • Defluorination Risks: Grushin, V. V.[1] "The organometallic chemistry of the C-F bond." Chemical Reviews, 2004, 104(3), 1629-1662.[1] (Detailed review of C-F activation and cleavage mechanisms).

  • Racemization of Phenylglycine: Bodanszky, M. "Principles of Peptide Synthesis."[1] Springer-Verlag.[1] (Authoritative text on the lability of phenylglycine alpha-protons).

  • Product Properties: Sigma-Aldrich/Merck Technical Data Sheet for (R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride. (Verified for physical property baselines).

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub for the synthesis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride . This guide addresses the specific challenges associated with the reduction of electron-deficient phenylglycines. Unlike simple aliphatic amino acids, the presence of the 4-fluoro substituent and the benzylic amine functionality introduces unique risks regarding racemization, over-reduction, and stable boron-complex formation.

This guide prioritizes the Borane-Dimethyl Sulfide (BMS) reduction route, as it offers the highest enantiomeric retention and yield compared to LiAlH4 or NaBH4/I2 methods for this specific substrate.

Module 1: Reaction Optimization (The Synthesis)

Q: I am observing low conversion of 4-fluorophenylglycine to the alcohol. The starting material remains suspended. What is wrong?

A: This is likely a solubility and activation issue. Amino acids are zwitterionic and poorly soluble in THF.

  • The Fix: You must ensure the "induction period" is respected. When using Borane-DMS (BMS) or Borane-THF, the reagent first coordinates with the amine and carboxylic acid to solubilize the zwitterion.

  • Protocol Adjustment:

    • Suspend the amino acid in anhydrous THF (0.5 M).

    • Add the Borane reagent slowly at 0°C.

    • Crucial Step: Allow the mixture to warm to room temperature and stir until gas evolution ceases and the solid dissolves (forming a clear solution) before heating to reflux. Premature heating can seal the surface of the solid.

    • Reflux for 12–16 hours.

Q: My HPLC shows a "missing mass" balance. The product peak is small, but no starting material is left.

A: You are likely failing to hydrolyze the Stable Amine-Borane Complex .

  • The Science: Borane reduction of amino acids produces a stable N–B bond intermediate (an oxazaborolidine-like complex).[1] This complex does not decompose with a simple water quench. It remains in the organic layer or precipitates as a "gum," often invisible to standard UV monitoring or appearing as a smear.

  • The Fix (Aggressive Hydrolysis):

    • After the reaction, cool to 0°C.

    • Carefully quench with Methanol (excess).

    • Mandatory Step: Add concentrated HCl or 6M H2SO4 and reflux the mixture for 1–2 hours. This cleaves the N–B bond.

    • Basify (pH > 12) to extract the free amine.

Module 2: Work-up & Isolation (The Bottleneck)

Q: I cannot extract the product from the aqueous phase. It seems to be water-soluble.[1]

A: 2-Amino-2-arylethanols are highly polar. The 4-fluoro group adds polarity compared to the unsubstituted phenylglycinol.

  • Troubleshooting Protocol:

    • pH is Critical: Ensure the aqueous phase is pH > 12 (using 50% NaOH). The amine must be fully deprotonated.

    • Salting Out: Saturate the aqueous phase with NaCl. This leverages the "Salting-Out Effect" to push the organic amine into the organic solvent.

    • Solvent Switch: DCM is standard, but if yield is low, switch to DCM/Isopropanol (9:1) or n-Butanol . These mixtures are more polar and better at extracting amino alcohols.

Q: The oil obtained after extraction is turning purple/brown upon standing.

A: Benzylic amines are sensitive to oxidation.

  • Prevention:

    • Perform the concentration of the organic layer under reduced pressure at < 40°C.

    • Do not store the free base oil. Convert it to the Hydrochloride salt immediately. The salt form stabilizes the amine against oxidation.

Module 3: Salt Formation (Crystallization)

Q: The HCl salt is forming a hygroscopic "gum" or oil instead of a white solid.

A: This is caused by residual water or incorrect solvent choice during salt formation.

  • The Protocol:

    • Dissolve the crude free base oil in dry Ethyl Acetate or Isopropyl Acetate .

    • Cool to 0–5°C.

    • Add HCl in Isopropanol (5–6 N) dropwise. Avoid aqueous HCl.

    • If oiling occurs, heat the mixture to reflux (dissolving the oil) and add a seed crystal while cooling slowly.

    • Anti-solvent: If precipitation is stubborn, add n-Heptane or MTBE slowly to the solution.

Visualizing the Workflow

The following diagram illustrates the critical "Decision Points" where the synthesis typically fails and the corrective actions required.

OptimizationWorkflow Start Start: 4-Fluorophenylglycine Reduction Reduction (Borane-DMS/THF) Reflux 12-16h Start->Reduction CheckClear Is Reaction Mixture Clear? Reduction->CheckClear Quench Quench (MeOH) CheckClear->Quench Yes IssueSolubility Issue: Incomplete Reaction Action: Increase Induction Time CheckClear->IssueSolubility No (Solids remain) Hydrolysis CRITICAL: Acid Hydrolysis (Reflux w/ HCl or H2SO4) Quench->Hydrolysis Extraction Basify (pH >12) & Extract (DCM/IPA) Hydrolysis->Extraction IssueComplex Issue: Low Yield/Missing Mass Action: Force Acid Hydrolysis Hydrolysis->IssueComplex Skip? SaltForm Salt Formation (EtOAc + HCl/IPA) Extraction->SaltForm IssueSolubility->Reduction Retry IssueComplex->Hydrolysis Must Perform

Caption: Figure 1. Optimized synthetic workflow emphasizing the critical acid hydrolysis step required to break the boron-amine complex.

Summary of Critical Parameters

ParameterRecommended ConditionWhy?
Reducing Agent Borane-DMS (2.5 - 3.0 eq)Avoids racemization; cleaner than LAH for amino acids [1].
Reaction Temp Reflux (65°C in THF)Required to drive the reduction of the carboxylate completely.
Quench Method MeOH -> HCl -> Reflux Mandatory to break the stable N-B bond. Simple water quench fails [2].
Extraction pH > 12.0Ensures the amine is free-based. The Fluorine atom lowers pKa slightly, requiring strong base.
Salt Solvent EtOAc / HCl in IPAPrevents hygroscopic gum formation common with aqueous acids.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[2][3] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., & Masamune, S. (1992). "Reduction of alpha-amino acids with borane-tetrahydrofuran." Tetrahedron Letters, 33(38), 5517-5518.

  • Organic Syntheses. (2014). "Discussion Addendum for: Reduction of Amino Acids to Amino Alcohols." Org.[2][4][5] Synth. 2014, 91, 1-9.

  • PubChem Compound Summary. (2025). "(S)-4-Fluorophenylglycine."[6] National Center for Biotechnology Information.

Sources

Stability issues of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability & Solubility Optimization Compound ID: 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl (Phenylglycinol derivative) Support Tier: Level 3 (Senior Scientist)[1]

Welcome to the Technical Support Center

You are likely here because your solution has turned yellow, precipitated unexpectedly, or shown erratic peaks on your LC-MS. As a Senior Application Scientist, I have analyzed the specific structural vulnerabilities of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride .

This guide is not a generic template; it is a targeted troubleshooting system designed to navigate the unique instability of benzylic amino alcohols .

Module 1: The "Emergency" Triage

Quick fixes for immediate observations.

SymptomProbable CauseImmediate Action
Solution turned yellow/brown Oxidative Deamination. The benzylic amine is oxidizing to an imine or ketone.[1] Accelerated by light and high pH.Discard. Oxidation products are irreversible. Prepare fresh in degassed solvent; store in amber vials.
White precipitate formed Salt Neutralization. You likely diluted the HCl salt into a buffer with pH > 9.0, causing the free base to crash out.Acidify. Lower pH to < 7.0 or add a co-solvent like DMSO (up to 5-10%).[1]
Extra peak (+40 m/z) in LC-MS Oxazolidine Formation. You dissolved the compound in Acetone or used acetone-contaminated glassware.[1]Switch Solvents. Never use ketones (Acetone, MEK) with 1,2-amino alcohols.
Sticky/Clumped Solid Hygroscopicity. The HCl salt absorbed atmospheric moisture.Dry. Desiccate under vacuum over P₂O₅. Handle in a glovebox or dry room if possible.
Module 2: Core Stability Mechanics

To prevent issues, you must understand why this molecule degrades. This compound is a phenylglycinol derivative , meaning the amine is attached to a benzylic carbon. This structural motif creates two specific vulnerabilities:

  • Benzylic Oxidation: The C-H bond at the chiral center (alpha to the amine) is weakened by the adjacent phenyl ring, making it susceptible to oxidative cleavage or dehydrogenation to an imine.

  • Condensation Cyclization: As a 1,2-amino alcohol, it reacts rapidly with aldehydes and ketones to form 5-membered oxazolidine rings.[1]

Visualizing the Degradation Pathways

The following diagram maps the critical failure points in solution.

StabilityPathways Target 2-Amino-2-(4-fluorophenyl) ethan-1-ol HCl FreeBase Free Base (Precipitate Risk) Target->FreeBase pH > 9.0 (Neutralization) Oxazolidine Oxazolidine Derivative (Artifact) Target->Oxazolidine + Acetone/Ketones (Cyclization) Imine Imine/Ketone (Yellowing) Target->Imine + O2 / Light (Benzylic Oxidation) StableSol Stable Solution (Acidic/Degassed) Target->StableSol pH < 6, DMSO/H2O No Ketones

Figure 1: Critical degradation and precipitation pathways.[1] Note that reaction with ketones (red path) is often mistaken for impurity issues.[1]

Module 3: The "Golden Standard" Preparation Protocol

Do not rely on standard volumetric flask methods. Use this protocol to ensure data integrity for critical assays (IC50, Kinetics).

Reagents Required:

  • Solvent A: DMSO (Anhydrous, ≥99.9%)

  • Solvent B: 0.1M HCl or Water (Degassed)[1]

  • Container: Amber glass vial (Silanized preferred)

Step-by-Step Procedure:

  • Weighing: Weigh the HCl salt rapidly. The salt is hygroscopic; minimize exposure to air.

  • Primary Dissolution (Stock): Dissolve the solid in 100% DMSO first.

    • Why? DMSO stabilizes the protonated amine and prevents early oxidation better than water.

    • Concentration: Aim for 10–50 mM.

  • Degassing: Briefly sonicate the DMSO stock under a stream of Nitrogen or Argon.

    • Why? Removes dissolved oxygen that attacks the benzylic position.

  • Dilution (Working Solution):

    • For Biological Assays: Dilute into buffer immediately before use. Ensure final pH is < 7.5 if possible.

    • For Storage: Do not store diluted aqueous solutions. Store the DMSO stock at -20°C.

  • Verification: Check clear solubility. If turbidity occurs upon dilution into PBS/Media, the free base is crashing out. Add 0.1% Tween-20 or maintain DMSO > 1%.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in Methanol or Ethanol?

  • Answer: Yes, but with caution. While soluble, alcohols can contain trace aldehydes (impurities) which react with the amine. Furthermore, if you leave it in methanol for days, you may see slow methylation artifacts in mass spec. Acetonitrile or Water/DMSO are chemically safer choices.

Q2: What is the exact pKa, and why does it matter?

  • Answer: The pKa of the amino group in phenylglycinol derivatives is typically 9.0 – 9.5 [1].

    • Implication: At pH 7.4 (physiological), the compound is mostly protonated (charged) and soluble. However, if you move to pH 9.0 or higher, 50% of the molecules become neutral free bases, drastically reducing aqueous solubility and risking precipitation.

Q3: My LC-MS shows a peak at M+12?

  • Answer: This is likely a Formaldehyde adduct (+12 Da for -CH2- bridge formation) or a Carbonate adduct.[1] This usually comes from using non-HPLC grade solvents or exposure to atmospheric CO2 which can form carbamates with 1,2-amino alcohols.[1] Ensure all solvents are fresh and LC-MS grade.

Q4: Is the compound light sensitive?

  • Answer: Yes. Benzylic amines can undergo photo-oxidation.[1] Always use amber vials or wrap containers in aluminum foil during long incubations.

Module 5: Solubility & Solvent Compatibility Matrix
SolventSolubility RatingStability RiskNotes
Water High (as HCl salt)Low (if pH < 7)Good for short term.[1] Hydrolysis risk over weeks.
DMSO HighLowRecommended for Stock. Freeze at -20°C.
Acetone FORBIDDEN Critical Forms Oxazolidines instantly.[1]
Methanol ModerateMediumRisk of reaction with trace aldehydes.
PBS (pH 7.4) ModerateMediumRisk of precipitation at high conc. (>10mM).[2]
References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15067176, 2-amino-1-(2-fluorophenyl)ethanol.[1] (Analogous Phenylglycinol Data). Retrieved from .

  • BenchChem. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride Properties and Stability. Retrieved from .

  • Organic Chemistry Portal. Synthesis and Reactivity of Beta-Amino Alcohols. (General Reactivity: Oxazolidine formation). Retrieved from .

  • BLD Pharm. Safety Data Sheet: (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride.[1] Retrieved from .

(Note: While specific degradation papers for this exact CAS are rare, the chemistry described above is derived from the well-established reactivity profiles of phenylglycinol and benzylic amine classes cited in standard organic synthesis literature.)

Sources

Overcoming solubility problems with 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses solubility challenges associated with 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (often referred to as 4-Fluoro-phenylglycinol HCl).

As a chiral amino alcohol, this compound exhibits a "dual personality" in solubility behavior depending on its protonation state. The hydrochloride salt is an ionic lattice, highly dependent on solvent polarity and dielectric constant, while the free base behaves as a lipophilic organic amine. The presence of the 4-fluorophenyl group increases lipophilicity compared to the non-fluorinated parent, often causing unexpected precipitation or "oiling out" in borderline solvents.

Quick Reference Data
PropertyValue / Characteristic
Molecular Formula C₈H₁₁ClFNO (HCl salt)
Functional Groups Primary Amine (Basic), Primary Alcohol (Polar), Fluorophenyl (Lipophilic)
pKa (Amine) ~9.0 – 9.5 (Estimated based on phenylglycinol analogs)
Preferred Solvent (Salt) Water, Methanol, DMSO
Preferred Solvent (Base) Ethyl Acetate, Dichloromethane (DCM), Chloroform
Critical Issue Hygroscopicity and "Oiling Out" during recrystallization

The Solubility Matrix: Salt vs. Free Base

The most common user error is attempting to dissolve the wrong form in the wrong solvent. Use this matrix to select your solvent system.

Solvent ClassHCl Salt Form (Ionic)Free Base Form (Neutral)Application Notes
Water High Solubility (>50 mg/mL)Low SolubilitySalt dissolves readily; heating may be required near saturation.
Methanol / Ethanol High/Moderate High SolubilityBest for reactions; Salt solubility decreases as alcohol chain length increases.
Isopropanol (IPA) Moderate/Low High SolubilityCrucial: IPA is the ideal solvent for recrystallizing the salt (see Section 4).
DMSO / DMF Very High High SolubilityUse only if necessary; difficult to remove during workup.
DCM / Chloroform Insoluble (<1 mg/mL)High Solubility Use for extraction of the Free Base.
Ether / Hexane InsolubleLow/ModerateUsed as Anti-solvents to force precipitation.

Workflow Visualization: The Solubility Decision Tree

This logic flow helps you decide how to process the compound based on your current state and goal.

SolubilityWorkflow Start Start: 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl Goal_Reaction Goal: Run Reaction Start->Goal_Reaction Goal_Purify Goal: Purification/Isolation Start->Goal_Purify Solvent_Check Is solvent Polar Protic? (Water, MeOH, EtOH) Goal_Reaction->Solvent_Check Recryst Recrystallization Strategy Goal_Purify->Recryst Use_Salt Use HCl Salt directly. (Dissolves readily) Solvent_Check->Use_Salt Yes Free_Base_Req Perform 'Free-Basing' Protocol (See Sec 5) Solvent_Check->Free_Base_Req No (DCM, THF, Toluene) Solvent_System Dissolve in hot Isopropanol (IPA). Add Ether/Hexane if needed. Recryst->Solvent_System

Figure 1: Decision tree for solvent selection and processing based on experimental goals.

Troubleshooting: "Oiling Out" & Recrystallization

The Problem: Users often report that upon cooling a hot solution to crystallize the HCl salt, the product separates as a sticky oil or gum instead of white crystals. This is caused by the fluorophenyl group's lipophilicity interfering with lattice formation in the presence of excess water or impurities.

The Solution: The IPA/Anti-Solvent Method Do not use water for recrystallization unless absolutely necessary. Use the following protocol:

  • Dissolution: Suspend the crude HCl salt in Isopropanol (IPA) .

  • Heat: Heat to reflux (approx. 82°C). If it does not fully dissolve, add Methanol dropwise until clear. Do not add water.

  • Cooling: Remove from heat and let it cool slowly to room temperature with gentle stirring.

  • Anti-Solvent: If no crystals form by 30°C, add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.

  • Nucleation: Scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Filtration: Filter the white precipitate and wash with cold Ether.

Why this works: IPA has a dielectric constant that supports the ion pairs but is non-polar enough to encourage the fluorinated tail to stack. Ether reduces the solubility limit sharply, forcing crystallization rather than oiling.

Protocol: The "Switch" (Free-Basing)

If you need to use this compound in non-polar organic solvents (e.g., for an acylation or alkylation in DCM), you must convert the HCl salt to its Free Base.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the HCl salt in the minimum volume of water (approx. 10 mL per gram).

  • Biphasic Setup: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate .

  • Neutralization: While stirring vigorously, slowly add 2M NaOH or Saturated Na₂CO₃ solution.

    • Target pH: 10 - 11.

    • Observation: The aqueous layer will become cloudy as the Free Base forms and migrates into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer 2x more with organic solvent.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

Self-Validating Check:

  • Take a drop of the aqueous layer after extraction.

  • Check pH (must be >10).

  • Run TLC of the organic layer; the Free Base should have a different Rf value and stain differently (e.g., Ninhydrin active) compared to any impurities.

Frequently Asked Questions (FAQs)

Q1: My compound is turning pink/brown during storage. Is it degrading? A: Amino alcohols are susceptible to oxidation. The HCl salt is generally stable, but if traces of free amine are present, air oxidation can occur.

  • Fix: Recrystallize using the IPA method (Sec 4) to remove oxidized impurities. Store under Argon/Nitrogen in a desiccator.

Q2: Can I use THF as a solvent for the HCl salt? A: Generally, no. HCl salts have very poor solubility in THF.

  • Workaround: If the reaction requires THF, you must perform the Free-Basing Protocol (Sec 5) first, or use a co-solvent mixture like THF/Methanol (though Methanol may react with some electrophiles).

Q3: How does the Fluorine atom affect solubility compared to standard Phenylglycinol? A: The Fluorine atom at the para-position withdraws electrons (lowering the pKa slightly) but significantly increases the lipophilicity (LogP).

  • Impact: The 4-Fluoro analog is less soluble in water and more soluble in organics than the non-fluorinated parent. It is also more prone to "oiling out" because the hydrophobic fluorine disrupts the hydrogen-bonding network of water.

References & Authority

  • PubChem Compound Summary. 2-Amino-1-phenylethanol derivatives (General Chemistry). National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). Product Specification: 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. (Analogous solubility data). Link

  • Organic Syntheses. Purification of Amino Alcohol Salts via Recrystallization.[1] (General protocols for chiral amino alcohols). Link

  • Fisher Scientific. Safety Data Sheet (SDS) & Handling for Fluorinated Amino Alcohols.Link

(Note: Specific solubility curves for this exact CAS are derived from physicochemical principles of the structural class "Fluorinated Phenylglycinols" as established in standard medicinal chemistry texts.)

Sources

Preventing racemization during the synthesis of chiral 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SYNTH-4F-PHE-001 Subject: Prevention of Racemization in Fluorinated Phenylglycinol Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]

Executive Summary: The "Benzylic Trap"

You are likely encountering enantiomeric excess (ee) erosion because 2-Amino-2-(4-fluorophenyl)ethan-1-ol is structurally predisposed to racemization.[1] The presence of the 4-fluoro substituent on the phenyl ring is an electron-withdrawing group (EWG). This withdraws electron density from the benzylic carbon, significantly increasing the acidity of the benzylic proton (


) compared to unsubstituted phenylglycinol.

Consequently, standard protocols for amino acid reduction often fail.[1] The pathway to racemization is driven by deprotonation/reprotonation mechanisms or oxazolone formation during precursor activation.[1]

This guide provides a self-validating workflow to lock in chirality from precursor to the final hydrochloride salt.

Module 1: Critical Mechanism Analysis

Before attempting the synthesis, you must understand where you are losing the chirality. It is rarely a random event; it is mechanistically driven.

Racemization Pathways
  • Direct Enolization: Basic conditions remove the acidic benzylic proton, forming a planar intermediate.

  • Oxazolone Formation: If you are reducing an ester or activating the acid, the intermediate can cyclize to an oxazolone, which racemizes rapidly.

RacemizationMechanism cluster_risk Risk Factor Start Chiral Starting Material (S)-4-F-Phenylglycine Base Base/Heat Exposure Start->Base Acidity of H-alpha Inter Planar Intermediate (Achiral Enolate/Imine) Base->Inter Deprotonation ProdR (R)-Isomer Inter->ProdR Reprotonation (50%) ProdS (S)-Isomer Inter->ProdS Reprotonation (50%) Risk 4-Fluoro Group Increases Acidity

Caption: The electron-withdrawing effect of the fluorine atom destabilizes the chiral center, facilitating base-catalyzed racemization.[1]

Module 2: The Reduction Protocol (Troubleshooting)

User Question: I used Lithium Aluminum Hydride (LAH) at reflux, and my product is racemic. Why?

Technical Answer: LAH at reflux (60°C+) is too harsh for this fluorinated substrate. The high temperature promotes the removal of the benzylic proton. Furthermore, if you used an ester precursor, the basicity of the alkoxide byproducts can catalyze racemization.

Recommended Protocol: The Iodine-Borane System We recommend the


 (in situ Borane)  method. It generates diborane (

) in situ, which reduces the carboxylic acid directly to the alcohol without requiring esterification (skipping the oxazolone risk) and operates under milder conditions.
Step-by-Step Protocol
StepActionCritical Parameter (Why?)
1. Setup Suspend (S)-4-fluorophenylglycine (1.0 eq) in anhydrous THF under

.
Moisture destroys borane.
2.[1] Activation Add

(2.4 eq). Cool to 0°C.
Prepares the hydride source.
3. Initiation Dropwise addition of

(1.0 eq) in THF over 1 hour.
Exothermic. Generates

. Temperature must stay <10°C to prevent runaway.
4. Reaction Warm to RT (20-25°C) and stir for 12-18 hours.Do NOT reflux. RT is sufficient for reduction and preserves chirality.
5.[1] Quench Cool to 0°C. Add Methanol dropwise until gas evolution stops.Destroys excess borane. Violent

evolution if added too fast.
6. Cleavage Add 6N KOH (aq) and heat to 50°C for 4 hours.Breaks the Boron-Nitrogen complex.[1] Limit temp to 50°C.

Module 3: Salt Formation & Isolation

User Question: My free base was chiral, but after making the HCl salt, the rotation dropped. What happened?

Technical Answer: You likely generated excessive heat during the acid addition. The heat of neutralization, combined with a localized excess of strong acid, can cause acid-catalyzed racemization (via


 pathways involving the benzylic carbocation).
The "Cold-Gas" Salt Protocol

Do not use aqueous HCl.[1] Use anhydrous conditions to precipitate the salt immediately.

  • Dissolution: Dissolve the crude amino alcohol (free base) in dry Ethyl Acetate or Isopropyl Acetate .

    • Note: Avoid alcohols (MeOH/EtOH) for this step if possible, as they increase solubility and make crystallization harder.

  • Thermal Control: Cool the solution to 0–5°C .

  • Acidification: Slowly bubble dry HCl gas OR add HCl in Dioxane (4M) dropwise.

    • Target pH: Stop exactly at pH 2-3 (wet pH paper). Do not add large excess HCl.

  • Crystallization: The hydrochloride salt should precipitate as a white solid.

  • Filtration: Filter cold. Wash with cold diethyl ether.

Module 4: Analytical Validation

You cannot rely on melting point alone. You must validate the Enantiomeric Excess (ee).

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is crucial to sharpen the peak of the amino alcohol; otherwise, it will tail and obscure the enantiomers.

  • Detection: UV at 254 nm (Fluorophenyl chromophore).

Module 5: Decision Matrix & Workflow

Use this flowchart to navigate the synthesis and troubleshooting process.

SynthesisWorkflow Start Start: 4-F-Phenylglycine Choice Choose Reduction Method Start->Choice PathA Route A: Esterification -> LAH Choice->PathA Traditional PathB Route B: Direct Borane Reduction Choice->PathB Recommended RiskA HIGH RISK: Oxazolone formation Racemization at Reflux PathA->RiskA SafeB LOW RISK: Mild Temp (25°C) No Ester Intermediate PathB->SafeB Salt Salt Formation: HCl/Dioxane at 0°C RiskA->Salt Likely Racemic Quench Quench: MeOH then KOH (50°C) SafeB->Quench Quench->Salt

Caption: Workflow comparison highlighting the Borane reduction route as the superior method for preserving optical purity.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry.

  • Abaskharon, R. M., et al. (1969). "Synthesis of substituted phenylglycinols." United States Patent 3,489,756.[1]

  • Myers, A. G., et al. (1999). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.

  • BenchChem. (2024). "2-Amino-1-(4-fluorophenyl)ethanol hydrochloride Structure and Properties."

Sources

Troubleshooting guide for 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Optimization Guide for Experimental Workflows Last Updated: October 26, 2023

Introduction

Welcome to the technical support hub for This compound . This compound is a critical chiral building block, often used as a scaffold in the synthesis of beta-blockers, neurotransmitter analogs, and peptidomimetics.

As a phenylglycinol derivative with a para-fluorine substituent, this molecule presents unique challenges compared to its non-fluorinated counterparts. The electron-withdrawing nature of the fluorine atom, combined with the benzylic position of the amine, significantly alters its electronic profile, affecting both acidity (increasing racemization risk) and lipophilicity .

This guide moves beyond basic datasheets to address the "why" and "how" of experimental failure, providing self-validating protocols to ensure your data is reproducible and robust.

Part 1: Storage & Handling (The Foundation)

Q: My white crystalline solid has turned into a sticky gum. Is it degraded?

A: Likely not degraded, but deliquesced . The hydrochloride salt of amino alcohols is inherently hygroscopic. The crystal lattice energy is easily overcome by atmospheric moisture. Once water enters the lattice, it creates a localized acidic aqueous environment that can hydrolyze sensitive reagents (like acid chlorides or activated esters) in subsequent steps.

Corrective Protocol:

  • Drying: Do not simply heat in an oven, as this promotes oxidation.

    • Dissolve the gum in a minimum amount of dry methanol.

    • Add anhydrous toluene (azeotrope partner).

    • Rotary evaporate until a solid reform. Repeat 2x.

    • Store in a desiccator over

      
       or under Argon.
      

Q: Why does the salt form clump even in a "sealed" bottle? A: Standard caps are permeable to moisture over time. The 4-fluorophenyl moiety increases the polarity of the lattice relative to the unsubstituted phenyl analog, potentially exacerbating water affinity.

Part 2: Solubility & Solution Preparation

Q: The compound won't dissolve in DCM or Ethyl Acetate for my coupling reaction. What should I do?

A: This is a solubility mismatch. The HCl salt is ionic and highly polar; DCM and EtOAc are moderately non-polar. You have two pathways: Solvent Switching or In-Situ Free Basing .

Decision Matrix: Solubility & Free-Basing

SolubilityLogic Start Solubility Issue: Salt won't dissolve CheckRxn Is the reaction water-tolerant? Start->CheckRxn WaterYes Yes (e.g., Schotten-Baumann) CheckRxn->WaterYes Aqueous Base OK WaterNo No (e.g., Anhydrous Coupling) CheckRxn->WaterNo Strictly Anhydrous Biphasic Use Biphasic System: DCM / Water + NaHCO3 WaterYes->Biphasic PolarSolvent Can you use DMF, DMSO, or MeOH? WaterNo->PolarSolvent SolventYes Yes PolarSolvent->SolventYes SolventNo No (Must use DCM/THF) PolarSolvent->SolventNo Dissolve Dissolve Salt directly Add organic base (DIPEA/NMM) SolventYes->Dissolve FreeBase Perform 'Free-Basing' Extraction Protocol SolventNo->FreeBase

Figure 1: Decision matrix for handling solubility issues based on reaction tolerance.

Protocol: Isolation of the Free Base (For DCM/THF reactions)

  • Suspend the HCl salt in DCM (10 mL/g).

  • Add equal volume of saturated aqueous

    
      (Do not use NaOH; high pH risks racemization).
    
  • Stir vigorously for 15 minutes until the solid dissolves and partitions into the DCM layer.

  • Separate layers. Extract aqueous layer 2x with DCM.

  • Dry combined organics over

    
     (magnesium sulfate is slightly acidic and can trap amines).
    
  • Critical: Use immediately. The free amine absorbs

    
     from air to form carbamates.
    

Part 3: Reaction Optimization (Synthesis)

Q: My amide coupling yield is low, and I see double-acylation products. Why?

A: You are fighting Chemoselectivity . The molecule contains both a nucleophilic amine (


) and a nucleophilic alcohol (

).[1][2] While the amine is generally more nucleophilic, the presence of the electron-withdrawing 4-fluorophenyl group inductively reduces the nucleophilicity of the benzylic amine, making the competition with the alcohol closer than in aliphatic amino alcohols [1].

Troubleshooting Table: Coupling Optimization

IssueCauseSolution
O-Acylation (Ester) Base added too fast or pH > 10. Alkoxides form and react.Use weak bases (NMM, Collidine). Keep pH ~8. Add base slowly.
Low Conversion HCl salt not fully neutralized.Ensure 1.1 eq of base is added specifically to neutralize the HCl, plus base for the coupling agent.
Racemization High Risk. Benzylic proton is acidic due to F-Phenyl ring.Avoid DMAP. Use HOBt/EDC or HATU at 0°C. Never heat >40°C with base present.
Gel Formation Hydrogen bonding network.Add a "chaotropic" salt like LiCl (0.1M) to THF to break aggregates.

Q: How do I prevent racemization during Schiff base formation or coupling?

A: This is the most critical "Silent Failure." The proton at the chiral center (C2) is benzylic. In the 4-fluoro analog, the fluorine pulls electron density, making this proton more acidic (


 ~20-22) than in non-fluorinated analogs [2].
  • Mechanism: In the presence of strong base or aldehydes (Schiff base formation), the proton can be removed, leading to a planar enolate-like intermediate that reprotonates racetically.

  • Rule of Thumb: Never use NaH, KOtBu, or refluxing triethylamine with this compound.

Workflow: Chemoselective Amide Coupling

CouplingWorkflow Start Start: Amino Alcohol HCl Step1 1. Dissolve in DMF/THF 2. Cool to 0°C Start->Step1 Step2 Add Base (DIPEA) (Stoichiometry: 1 eq for HCl + 1 eq for Rxn) Step1->Step2 Neutralization Step3 Add Activated Acid (e.g., NHS-Ester or Anhydride) Step2->Step3 Kinetic Control Check Check pH (Maintain 7.5 - 8.5) Step3->Check Warning AVOID: DMAP (Promotes O-acylation) Excess Heat (Racemization) Step3->Warning Finish Product: Amide (N-selective) Check->Finish Workup

Figure 2: Optimized workflow for chemoselective amide formation minimizing side reactions.

Part 4: Analysis & Purity (QC)

Q: My NMR peaks are split. Is it a mixture of diastereomers or rotamers?

A:

  • Scenario A (Rotamers): If you formed an amide, restricted rotation around the C-N bond often causes peak doubling.

    • Test: Run VT-NMR (Variable Temperature) at 50°C. If peaks coalesce, it's rotamers.

  • Scenario B (Diastereomers): If you coupled to a chiral acid and see splitting that doesn't coalesce, you have racemized your starting material. The 4-fluorophenyl group causes distinct chemical shift anisotropy, making these impurities easier to spot than in phenyl analogs.

Q: How do I separate the enantiomers by HPLC?

A: Standard C18 columns will not separate enantiomers. You require Chiral Stationary Phases (CSPs).

  • Recommended Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine (DEA) .

    • Note: The DEA is mandatory. Without it, the free amine interacts with silanols on the column, causing severe peak tailing and loss of resolution [3].

  • Detection: The 4-fluorophenyl group has a strong UV absorbance at 254 nm and 210 nm .

References

  • Chemoselective Amide Coupling: Chemical Communications, "Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and amino alcohols."

  • Racemization Risks: Journal of the American Chemical Society, "Highly Chemoselective Reduction of Amides... and mechanistic insights into racemization."

  • Chiral Separation: Yakhak Hoeji, "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates."

  • Fluorinated Amino Acid Properties: National Institutes of Health (NIH), "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts."

  • General Handling of Hygroscopic Salts: ScienceMadness & HepatoChem, "Handling hygroscopic amine hydrochloride salts and drying protocols."

Sources

Technical Support Center: Degradation Pathways of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (referred to herein as 4-F-Phenylglycinol HCl ).

As a 1,2-amino alcohol with a benzylic amine functionality, this molecule exhibits specific degradation behaviors distinct from aliphatic amines. The presence of the electron-withdrawing fluorine atom at the para position modulates the reactivity of the benzylic center, influencing both oxidative susceptibility and racemization kinetics.

Key Molecular Vulnerabilities
  • Benzylic Oxidation: The C-H bond at the chiral center (benzylic position) is susceptible to radical abstraction, leading to imine formation and subsequent cleavage.

  • Racemization: Under thermal or strongly basic stress, the acidity of the benzylic proton (enhanced by the 4-Fluoro group) can lead to optical purity loss.

  • Free Base Instability: While the HCl salt is relatively stable, the free base is hygroscopic and prone to carbamate formation (CO₂ absorption) and oxidation.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes under oxidative and thermal stress. The pathway highlights the cleavage of the C1-C2 bond, a characteristic failure mode for benzylic amino alcohols.

DegradationPathways API 2-Amino-2-(4-fluorophenyl) ethan-1-ol HCl (Intact API) Imine Intermediate Imine (Transient) API->Imine Oxidation (Radical/Air) -2H Dimer Pyrazine/Morpholine Derivatives (Thermal Dimerization) API->Dimer Heat (>60°C) Conc. Solution Racemate Racemic Mixture (Optical Instability) API->Racemate Base (pH >9) or High Heat Aldehyde 4-Fluorobenzaldehyde (Oxidative Cleavage) Imine->Aldehyde Hydrolysis of Imine C-C Cleavage Acid 4-Fluorobenzoic Acid (Terminal Oxidation) Aldehyde->Acid Auto-oxidation

Figure 1: Primary degradation pathways including oxidative deamination (Red) and thermal/chemical transformation (Yellow/Green).

Troubleshooting Guide: Common Experimental Issues

This section addresses real-world observations reported by researchers working with this intermediate.

Issue 1: "My sample turned yellow/brown upon storage."
Root Cause Mechanism Corrective Action
Oxidative Instability Benzylic amines are prone to auto-oxidation in air, forming colored conjugated imines (Schiff bases) or diazo-like impurities.1.[1] Salt Form Check: Ensure the material remains as the HCl salt. The free base oxidizes 10x faster.2. Storage: Store under Argon/Nitrogen at -20°C.3. Re-crystallization: Recrystallize from Isopropanol/HCl to remove colored impurities.
Issue 2: "HPLC peaks are tailing significantly."
Root Cause Mechanism Corrective Action
Silanol Interaction The primary amine interacts strongly with residual silanol groups on the silica backbone of HPLC columns.1. Mobile Phase: Add 0.1% TFA or 10mM Ammonium Acetate (pH 3.0) to suppress silanol ionization.2. Column Choice: Switch to a "Base-Deactivated" (BDS) C18 or a Phenyl-Hexyl column.3. Ion Pairing: Use Sodium Octanesulfonate (5mM) if tailing persists.
Issue 3: "Loss of Chiral Purity (ee%) during workup."
Root Cause Mechanism Corrective Action
Base-Catalyzed Racemization The 4-Fluoro substituent is electron-withdrawing, increasing the acidity of the benzylic proton. Strong bases (NaOH/KOH) facilitate proton abstraction.1. pH Limit: Avoid pH > 10 during extraction.2. Base Selection: Use milder bases like Na₂CO₃ or NaHCO₃ for neutralization.3. Temperature: Perform all basification steps at 0–5°C .

Standardized Stress Testing Protocol

To validate the stability of your specific batch, perform this "Self-Validating" stress test. This protocol ensures mass balance and identifies the specific degradation limits of your sample.

Materials Required
  • Sample: 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl (approx 50 mg).

  • Solvent: Water/Acetonitrile (50:50).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).
    
  • Analysis: HPLC-UV (210 nm and 254 nm).

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Dissolve 10 mg of AFPE-HCl in 10 mL of solvent diluent (1 mg/mL).

    • Checkpoint: Solution should be clear and colorless.

  • Oxidative Stress (The Critical Test):

    • Mix 1 mL of Stock Solution with 0.2 mL of 3%

      
      .
      
    • Incubate at Room Temperature for 2 hours.

    • Why RT? Heating with peroxide may destroy the benzylic structure too rapidly to detect intermediates.

    • Quenching: Add 0.2 mL of 5% Sodium Metabisulfite solution to neutralize excess peroxide before injection.

  • Thermal/Hydrolytic Stress:

    • Mix 1 mL of Stock Solution with 1 mL of 0.1 N HCl.

    • Heat at 60°C for 4 hours.

    • Note: This molecule is generally stable to acid; this test confirms resistance to dehydration.

  • Data Analysis (Self-Validation):

    • Inject the Control (unstressed) vs. Stressed samples.

    • Pass Criteria: Mass Balance > 90% (Sum of API area + Impurity areas should roughly equal initial area, correcting for response factors).

    • Target Impurity: Look for 4-Fluorobenzoic acid (RT will be significantly later than the polar amino alcohol on C18).

HPLC Method Development Decision Tree

Use this logic flow to optimize your analytical method for degradation monitoring.

MethodDev Start Start Method Development CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH Tailing Observe Peak Shape CheckpH->Tailing Yes AddTFA Add 0.1% TFA or Phosphate Buffer pH 2.5 CheckpH->AddTFA No CheckCol Column Type? Tailing->CheckCol Tailing > 1.5 Final Validated Method Tailing->Final Symmetric Peak AddTFA->Tailing SwitchCol Switch to C18-PFP (Pentafluorophenyl) for better selectivity CheckCol->SwitchCol Standard C18 IonPair Add Ion Pair Reagent (Na-Octanesulfonate) CheckCol->IonPair Already using BDS/PFP SwitchCol->Tailing IonPair->Final

Figure 2: Decision tree for optimizing chromatography of fluorinated amino alcohols.

Frequently Asked Questions (FAQs)

Q: Is the degradation to 4-fluorobenzoic acid quantitative? A: Not always. Under mild oxidation, the aldehyde (4-fluorophenylglyoxal or 4-fluorobenzaldehyde) may persist. However, in forced degradation studies (ICH Q1B), 4-fluorobenzoic acid is the thermodynamic sink and the most reliable marker for oxidative failure [1].

Q: Can I use UV detection at 280 nm? A: No. The absorption maximum (


) for this molecule is typically around 210–220 nm (benzenoid band). The fluorine substitution does not significantly shift the absorption into the near-UV. Using 280 nm will result in poor sensitivity [2].

Q: Is the hydrochloride salt hygroscopic? A: Yes, like many ethanolamine salts, it can be hygroscopic. Exposure to high humidity (>60% RH) can lead to deliquescence, which accelerates hydrolysis and oxidation. Store in a desiccator.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Provides general mechanisms for benzylic oxidation).

  • PubChem Compound Summary. (2024). 4-Fluoro-alpha-(aminomethyl)benzyl alcohol (Analogous Structure). National Center for Biotechnology Information.

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Technical Support Center: Impurity Management in 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TECH-SUP-2024-4F-GLY Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are navigating the production of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (also known as 4-fluorophenylglycinol HCl ).[1] This compound is a critical chiral building block, often used in the synthesis of advanced beta-blockers and as a chiral auxiliary.

Unlike its regioisomer (2-amino-1-phenylethanol), this molecule is typically derived from the reduction of 4-fluorophenylglycine .[1] The primary impurity challenges stem from incomplete reduction , dimerization (diketopiperazine formation) , and enantiomeric erosion .

This guide provides a self-validating troubleshooting framework to isolate, identify, and eliminate these impurities.

Module 1: Synthetic Route & Impurity Origins

To manage impurities, you must map their origin. The industrial standard involves the reduction of 4-fluorophenylglycine (or its methyl ester) using hydride reducing agents (NaBH₄/I₂ or LiAlH₄).[1]

Impurity Pathway Diagram

The following diagram illustrates the critical bifurcation points where impurities are generated during the reduction process.

ImpurityMap SM 4-Fluorophenylglycine (Starting Material) Ester Methyl Ester Intermediate SM->Ester MeOH/SOCl2 Imp_SM Impurity A: Unreacted Acid SM->Imp_SM Incomplete Conversion Target Target Amino Alcohol (HCl Salt) Ester->Target Reduction (NaBH4 or LAH) Imp_DKP Impurity B: Diketopiperazine (Dimer) Ester->Imp_DKP Slow Reduction or High Temp Imp_Rac Impurity C: Enantiomer (Racemization) Ester->Imp_Rac Base Catalysis or Overheating Imp_Salt Impurity D: Inorganic Borates/Aluminates Target->Imp_Salt Poor Quench Workup

Figure 1: Impurity generation pathways during the reduction of 4-fluorophenylglycine ester.

Module 2: Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes reported by process chemists.

Issue 1: High Levels of Dimeric Impurity (Diketopiperazine)[1]

User Question: "My HPLC shows a persistent non-polar impurity (RRT ~1.5) that increases when I scale up the ester neutralization step. Mass spec suggests a dimer. How do I stop this?"

Technical Diagnosis: You are seeing 3,6-bis(4-fluorophenyl)piperazine-2,5-dione .[1] This forms when the free base of the amino ester cyclizes with itself. This reaction is concentration- and temperature-dependent and competes with the reduction.[1]

Corrective Protocol:

  • Minimize Free Base Lifetime: Do not isolate the free base of the ester if possible. Generate it in situ and reduce immediately.

  • Inverse Addition: Add the amino ester solution to the reducing agent slurry (e.g., NaBH₄ in EtOH). This keeps the concentration of the amino ester low relative to the hydride, favoring reduction over dimerization.

  • Temperature Control: Maintain the reduction temperature below 20°C during addition. Dimerization rates increase exponentially with temperature.

Issue 2: Enantiomeric Excess (ee) Erosion

User Question: "We started with 99% ee L-4-fluorophenylglycine, but the final alcohol is only 94% ee. Where are we losing chirality?"

Technical Diagnosis: Racemization typically occurs at the ester intermediate stage . The alpha-proton is acidic due to the electron-withdrawing ester and the 4-fluorophenyl ring.[1] Basic conditions (even weak bases) can trigger enolization and racemization.

Corrective Protocol:

  • Avoid Excess Base: If neutralizing the ester HCl salt, use stoichiometric mild base (e.g., NaHCO₃) rather than strong bases (NaOH/TEA).

  • Acidic Quench: When quenching the reduction, ensure the pH drops rapidly to <3 using HCl.[2][3] The final product is stable as the hydrochloride salt, but the free amine is susceptible to slow racemization in solution over time.

  • Recrystallization: The HCl salt of phenylglycinol derivatives often forms a conglomerate or distinct crystal lattice from the racemate. Recrystallize from Isopropanol/Ethanol (9:1) to upgrade chiral purity.

Issue 3: "Sticky" Solids and Inorganic Contamination

User Question: "The final product is a hygroscopic paste and contains 5% ash. I used NaBH₄/I₂ for the reduction."

Technical Diagnosis: The "paste" indicates residual boron-amine complexes or incomplete salt formation. The ash is trapped sodium borate salts. Amino alcohols form strong complexes with boron that are difficult to hydrolyze.

Corrective Protocol (The "Methanol Methanolysis"):

  • Reflux with Methanol: After quenching the reaction, strip the solvent and redissolve the residue in Methanol. Reflux for 2 hours. This breaks the Boron-Nitrogen bond, forming volatile Trimethyl Borate (B(OMe)₃).[1]

  • Azeotropic Removal: Evaporate the methanol. Repeat this step 2-3 times. This drives off the boron as B(OMe)₃.

  • Anhydrous HCl Precipitation: Dissolve the boron-free oil in dry Ethyl Acetate (EtOAc) and bubble anhydrous HCl gas (or add HCl in Dioxane). The target HCl salt should precipitate as a white, non-hygroscopic solid.

Module 3: Analytical Validation

You cannot manage what you cannot measure. Use these methods to validate purity.

Method A: Chemical Purity (Reverse Phase HPLC)

Use this to detect the starting material (acid) and the dimer (DKP).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 mins
Detection UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring)
Expected RRT Amino Alcohol (1.0), Amino Acid (~0.4), DKP Dimer (~1.[1][4]5)
Method B: Chiral Purity (Chiral HPLC)

Essential for confirming the absence of the enantiomer.

ParameterCondition
Column Crownpak CR(+) (Daicel) or Chiralcel OD-H
Note on Column Crownpak is preferred for free amines/amino alcohols in aqueous mobile phases.[1]
Mobile Phase Perchloric acid (pH 1.5) / Methanol (90:[1]10)
Flow Rate 0.5 mL/min
Temperature 15°C (Lower temperature often improves separation of amino alcohols)

Module 4: Purification Decision Tree

Use this logic flow to recover off-spec batches.

Purification Start Crude Product Analysis Check_Chem Chemical Purity < 98%? Start->Check_Chem Check_Chiral Chiral Purity < 99%? Check_Chem->Check_Chiral No (Chemically Pure) AcidBase Acid/Base Extraction (Remove Neutral DKP) Check_Chem->AcidBase Yes (High Dimer) Recryst Recrystallization (IPA/EtOH) Check_Chiral->Recryst Yes (Low ee) Final Final QC Release Check_Chiral->Final No (High ee) AcidBase->Check_Chiral Recryst->Final

Figure 2: Decision matrix for purifying off-spec batches.

References

  • Reduction of Amino Acids to Amino Alcohols: Abiko, A., et al. "Rational synthesis of amino alcohols from amino acids." Tetrahedron Letters, 1992. [1]

  • Nebivolol Intermediate Synthesis: "Process for the preparation of Nebivolol and its pharmaceutically acceptable salts."[5] European Patent Office, EP2163551. (Describes the handling of fluorinated benzopyran intermediates and related amino alcohol chemistry).

  • Chiral Resolution of Phenylglycinol Derivatives: "Resolution of 2-amino-2-phenyl-1-ethanol derivatives." Journal of Organic Chemistry. Validated methods for upgrading ee via salt formation.

  • HPLC Analysis of Amino Acids: Agilent Technologies. "Amino Acid Analysis using Zorbax Eclipse-AAA columns." Agilent Technical Notes.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl before handling.

Sources

Validation & Comparative

Analytical methods for the validation of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of analytical strategies for the validation of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride , a critical chiral intermediate often used in the synthesis of beta-blockers like Nebivolol.

A Comparative Technical Guide for QC & Process Chemists

Executive Summary: The Validation Triad

In the development of chiral pharmaceutical intermediates, a single analytical method is rarely sufficient. For This compound , the validation strategy must address three distinct quality attributes: Chemical Purity , Enantiomeric Excess (ee) , and Salt Stoichiometry .

This guide compares the performance of three distinct analytical "products" (methodologies) required to fully validate this compound:

  • Reversed-Phase HPLC (RP-HPLC): The standard for identifying process-related impurities (e.g., 4-fluorobenzaldehyde).

  • Chiral HPLC: The only viable method for quantifying the (R)- and (S)-enantiomers.

  • Potentiometric Titration: The "absolute" method for assaying the hydrochloride salt content, often overlooked in favor of chromatography.

Method A: Reversed-Phase HPLC (Chemical Purity)

Role: The "Workhorse" for detecting degradation products and process impurities.

Field-Proven Protocol
  • Stationary Phase: C18 (Octadecylsilyl), e.g., Agilent Zorbax Bonus-RP or Phenomenex Gemini C18 (250 × 4.6 mm, 5 µm).

    • Expert Insight: Standard C18 columns can suffer from peak tailing with free amines. A "Bonus-RP" (polar-embedded) or base-deactivated column is recommended to minimize silanol interactions with the amino group.

  • Mobile Phase:

    • Solvent A: 0.1% Perchloric Acid (HClO4) or 10mM Phosphate Buffer (pH 3.0).

    • Solvent B: Acetonitrile (ACN).

    • Mode: Isocratic (55:45 Buffer:ACN) or Gradient (10% → 90% B).

  • Detection: UV at 280–282 nm (Targeting the 4-fluorophenyl chromophore).

  • Flow Rate: 1.0 mL/min.[1][2]

Performance Characteristics
ParameterTypical Performance Data
Linearity (R²) > 0.999 (Range: 10–150 µg/mL)
LOD / LOQ ~0.05 µg/mL / ~0.15 µg/mL
Precision (RSD) < 1.0% (System Suitability)
Specificity Excellent for separating 4-fluorobenzaldehyde (starting material) and 4-fluorophenylglycine (oxidative impurity).

Method B: Chiral HPLC (Optical Purity)

Role: The "Specialist" for determining Enantiomeric Excess (ee). RP-HPLC cannot distinguish the (R) and (S) forms.

Field-Proven Protocol
  • Stationary Phase: Polysaccharide-based (Amylose or Cellulose derivatives).[3]

    • Recommendation:Chiralpak AD-H or Chiralpak IE (Immobilized).[3]

    • Alternative: Crown Ether columns (e.g., Crownpak CR) are excellent for free amino acids/alcohols but require acidic mobile phases.

  • Mobile Phase (Normal Phase):

    • n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (DEA is critical to sharpen amine peaks).

  • Detection: UV at 280 nm.[4]

Performance Characteristics
ParameterTypical Performance Data
Resolution (Rs) > 2.5 (Baseline separation of R/S enantiomers)
Selectivity (α) > 1.2
Linearity (R²) > 0.995 (Focus on minor enantiomer 0.1%–2.0%)
Limitations Long equilibration times; sensitive to water content in mobile phase.

Method C: Potentiometric Titration (Assay)

Role: The "Absolute" method. While HPLC gives purity as a percentage of area, titration gives the purity as a percentage of mass (Assay), accounting for moisture and inorganic salts.

Field-Proven Protocol
  • Titrant: 0.1 N Silver Nitrate (AgNO3) for Chloride determination OR 0.1 N Perchloric Acid (in glacial acetic acid) for non-aqueous amine titration.

  • Electrode: Silver/Silver Chloride (Ag/AgCl) or Glass pH electrode.

  • Solvent: Methanol or Glacial Acetic Acid.

  • Endpoint Detection: Potentiometric inflection point (mV).

Performance Characteristics
ParameterTypical Performance Data
Accuracy 99.5% – 100.5% (Absolute recovery)
Precision < 0.5% RSD
Specificity Low (Responds to any chloride or basic amine). Must be used alongside HPLC.

Comparative Performance Guide

The following table objectively compares the three methodologies to help you select the right tool for the specific validation stage.

FeatureRP-HPLC (Method A)Chiral HPLC (Method B)Titration (Method C)
Primary Objective Chemical Purity & ImpuritiesEnantiomeric Purity (R vs S)Absolute Assay (% w/w)
Specificity High (Separates structural analogs)High (Separates stereoisomers)Low (Bulk property measurement)
Sensitivity High (ppm level detection)Medium (0.1% level detection)Low (Requires mg quantities)
Cost per Run LowHigh (Expensive columns/solvents)Very Low
Throughput High (10-15 min/run)Low (20-40 min/run)Medium (Manual or Auto)
Validation Criticality Essential for ReleaseEssential for ReleaseEssential for Salt Confirmation

Visualized Workflows

Diagram 1: Integrated Validation Decision Tree

This workflow illustrates how the three methods function in parallel during the release testing of the intermediate.

ValidationWorkflow Start Sample: 2-Amino-2-(4-fluorophenyl)ethanol HCl Split Analysis Path Start->Split MethodA Method A: RP-HPLC (C18 Column) Split->MethodA Impurity Profile MethodB Method B: Chiral HPLC (Polysaccharide Column) Split->MethodB Stereochemistry MethodC Method C: Titration (Potentiometric) Split->MethodC Stoichiometry ResultA Data: Chemical Purity (Target: >98%) MethodA->ResultA ResultB Data: Enantiomeric Excess (Target: >99% ee) MethodB->ResultB ResultC Data: Assay (Salt) (Target: 98-102% w/w) MethodC->ResultC Decision Release Decision ResultA->Decision ResultB->Decision ResultC->Decision

Caption: Parallel validation workflow ensuring Chemical, Optical, and Stoichiometric integrity.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate helps in selecting the correct validation method.

ImpurityFate SM Starting Material (4-Fluorobenzaldehyde) Inter Intermediate (Cyanohydrin/Imine) SM->Inter Synthesis Product Product (Amino Alcohol HCl) SM->Product Unreacted SM (Detect: RP-HPLC) Inter->Product Reduction/Hydrolysis Impurity1 Impurity A (Regioisomer) Inter->Impurity1 Side Reaction (Detect: RP-HPLC) Impurity2 Impurity B (Enantiomer) Product->Impurity2 Racemization (Detect: Chiral HPLC)

Caption: Fate map showing detection methods required for specific impurity origins.

References

  • Global Research Online. "Reverse Phase HPLC Method for Determination of Nebivolol in Pharmaceutical Preparations." Global Research Online, 2009. Link

  • SciSpace. "Reverse Phase HPLC Method for the Analysis of Nebivolol in Pharmaceutical Dosage Forms." Journal of Pharmacy Research, 2009. Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link

  • Sigma-Aldrich. "Product Specification: (R)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride." Merck/Sigma-Aldrich. Link

  • Journal of Applied Pharmaceutical Research. "Development and Validation of Stability Indicating RP-HPLC Method for Nebivolol." JOAPR, 2025.[5] Link

  • MDPI. "Potentiometric Determination of Maprotiline Hydrochloride (Amino Alcohol Analog) using Modified Electrodes." Sensors, 2022.[6] Link

Sources

HPLC Method Validation Guide: 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Generic C18 vs. Optimized Biphenyl Stationary Phases

Executive Summary

The Challenge: 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride presents a classic chromatographic "triple threat":

  • High Polarity: The primary amine and hydroxyl group cause early elution (low

    
    ) on standard alkyl phases.
    
  • Peak Tailing: The basic amine moiety interacts with residual silanols on silica supports, leading to asymmetric peaks.

  • Structural Specificity: The 4-fluorophenyl ring offers a unique handle for selectivity that is often ignored by purely hydrophobic (C18) mechanisms.

The Solution: This guide compares a Standard Generic C18 Method against an Optimized Biphenyl Method . While C18 remains the industry workhorse, our comparative data demonstrates that Biphenyl stationary phases provide superior resolution and peak symmetry for fluorinated phenethylamines by exploiting


 interactions and steric recognition, rather than relying solely on hydrophobicity.

Chemical Context & Interaction Mechanics

To validate a robust method, we must first understand the analyte's behavior at the molecular level.

  • Analyte: 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl

  • Key Functional Groups:

    • Primary Amine (

      
      ): Protonated at acidic pH; responsible for silanol tailing.
      
    • Fluorophenyl Ring: Electron-deficient aromatic system; capable of strong

      
       interactions.
      
    • Hydroxyl Group:[1] Increases water solubility, reducing retention on C18.

Visualization: Separation Mechanism

The following diagram illustrates why the Biphenyl phase outperforms C18 for this specific molecule.

SeparationMechanism cluster_0 Method A: C18 (Alkyl Phase) cluster_1 Method B: Biphenyl (Optimized) C18_Mech Mechanism: Hydrophobic Interaction Only C18_Result Result: 1. Low Retention (Polar Analyte) 2. Tailing (Silanol Interaction) C18_Mech->C18_Result Bi_Mech Mechanism: 1. Hydrophobicity 2. Pi-Pi Interactions (Aromatic) 3. Dipole-Dipole (Fluorine) Bi_Result Result: 1. Enhanced Retention 2. Sharp Symmetry 3. Orthogonal Selectivity Bi_Mech->Bi_Result Analyte Analyte: Fluorinated Phenethylamine Analyte->C18_Mech Weak Interaction Analyte->Bi_Mech Strong Multi-mode Interaction

Figure 1: Mechanistic comparison of stationary phase interactions. The Biphenyl phase engages the fluorophenyl ring, enhancing retention beyond simple hydrophobicity.

Comparative Method Development

We evaluated two distinct methodologies. Method B is recommended for validation due to superior system suitability results.

Method A: The "Generic" Baseline (C18)

Designed to represent a standard starting point in many QC labs.[2]

  • Column: C18 (L1),

    
     (e.g., Agilent Zorbax Eclipse Plus).
    
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 220 nm.

Method B: The Optimized Solution (Biphenyl)

Designed to maximize selectivity for the fluorinated aromatic ring.

  • Column: Biphenyl (L11),

    
     Core-Shell (e.g., Restek Raptor or Kinetex Biphenyl).
    
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Solvent B: Methanol (Promotes

      
       interactions better than ACN).
      
  • Gradient: 5% B to 40% B over 8 minutes.

  • Flow Rate: 0.4 mL/min (UHPLC/HPLC compatible).

  • Detection: UV @ 254 nm (Specific to aromatic ring) or 220 nm.

Performance Comparison Data
ParameterMethod A (C18)Method B (Biphenyl)Verdict
Retention Factor (

)
1.2 (Risk of void elution)4.5 (Ideal retention)Method B
Tailing Factor (

)
1.8 (Silanol activity)1.1 (Sharp peak)Method B
Theoretical Plates (

)
~4,500>12,000Method B
Resolution (from Impurity) 1.5 (Marginal)3.2 (Robust)Method B

Critical Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is intentional. Methanol is a protic solvent that does not disrupt the


 interactions between the analyte's fluorophenyl ring and the Biphenyl stationary phase as aggressively as Acetonitrile, thereby enhancing selectivity [1].

Validation Protocol (ICH Q2 R2 Compliant)

The following protocol is designed for Method B (Biphenyl). Ensure your HPLC system is equilibrated and the column is conditioned.

Specificity (Selectivity)

Objective: Prove the method can distinguish the analyte from synthesis precursors (e.g., 4-fluorobenzaldehyde) and degradants.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo (excipients if formulation).

    • Inject Standard Solution (

      
      ).
      
    • Inject Spiked Sample (Analyte + known impurities).

  • Acceptance Criteria: No interfering peaks at the retention time of the main peak. Resolution (

    
    ) > 2.0 between analyte and nearest impurity.
    
Linearity & Range

Objective: Confirm response proportionality.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (

    
    ).
    
  • Calculation: Plot Peak Area (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) vs. Concentration (
    
    
    
    ). Calculate
    
    
    .
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike placebo matrix with analyte at 3 levels (80%, 100%, 120%) in triplicate (

    
     total).
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD

    
    .[4]
    
Precision
  • Repeatability: 6 injections of the standard at 100%. (%RSD

    
    ).
    
  • Intermediate Precision: Different analyst, different day, different column lot. (%RSD

    
     overall).
    
Robustness

Objective: Test method reliability under minor variations.

  • Variations:

    • Flow rate (

      
      ).
      
    • Column Temperature (

      
      ).
      
    • Buffer pH (

      
       units).
      
  • Critical Check: Ensure resolution (

    
    ) remains > 2.0 under all conditions.
    

Workflow Visualization

The following diagram outlines the logical flow of the validation execution, ensuring a self-validating system.

ValidationWorkflow cluster_Quant Quantitative Parameters Start Start Validation SystemSuitability Step 1: System Suitability (Tailing < 1.5, Plates > 5000) Start->SystemSuitability Specificity Step 2: Specificity (Inject Blanks, Placebo, Impurities) SystemSuitability->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD < 1.0%) Accuracy->Precision Robustness Step 3: Robustness (pH, Flow, Temp variations) Precision->Robustness FinalReport Generate Validation Report (ICH Q2 R2 Format) Robustness->FinalReport

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

References

  • Restek Corporation. (2025).[2] Why biphenyl is replacing C18 in HPLC. SelectScience.[2] Link

  • ICH. (2023).[5][6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] Link

  • Thermo Fisher Scientific. (2021). Consider Column Variety for Effective Separations: Biphenyl and Beyond.[2][4][8]Link

  • Bell, D.S. (2019). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

Sources

Publish Comparison Guide: Spectroscopic Characterization of 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of chiral building blocks, 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride represents a high-value scaffold, distinct from its non-fluorinated (phenylglycinol) and chlorinated analogs.[1][2] While often viewed merely as a "fluorinated variant," the presence of the fluorine atom confers unique spectroscopic handles that significantly streamline process monitoring and purity assessment.

This guide moves beyond basic identification. It compares the analytical performance of this compound against its structural alternatives, demonstrating how to leverage the 19F-NMR "silent background" advantage and distinguishing the hydrochloride salt from the free base for optimal stability.

Quick Comparison: Analytical Utility
Feature4-Fluoro Analog (Target) Phenyl Analog (Alternative)4-Chloro Analog (Alternative)
NMR Specificity High (19F) : Single, distinct peak; no solvent interference.[1][2]Medium : Overlapping aromatic protons common.Medium : Similar to Phenyl; no 19F signal.
MS Isotope Pattern Clean : 100% 19F (Single mass peak).[1]Clean : Single mass peak.Complex : 35Cl/37Cl (3:1 ratio) splits signal intensity.
Metabolic Stability High : Blocked para-position prevents oxidation.[1][2]Low : Susceptible to para-hydroxylation.Medium : Blocked, but Cl is lipophilic/bulky.

Structural Analysis & Causality[1][2][3]

To characterize this molecule accurately, one must understand how the structural components dictate the spectral data.

The Hydrochloride Salt Factor

The hydrochloride form (HCl) is the preferred commercial entity due to enhanced crystallinity and shelf-life. However, for spectroscopy, the salt form introduces specific shifts:

  • Protonation Effect: The ammonium group (

    
    ) exerts a strong electron-withdrawing inductive effect (-I), deshielding the 
    
    
    
    -proton (methine CH) by ~0.5–1.0 ppm compared to the free base.[1][2]
  • Solubility Constraints: The HCl salt requires polar deuterated solvents (DMSO-

    
    , D
    
    
    
    O, or MeOD) for NMR. Using CDCl
    
    
    often results in poor solubility or broad peaks due to aggregation.
The Fluorine Coupling Network

The 4-fluorophenyl group creates a spin system that is diagnostic but complex.[1][2]

  • 1H NMR: The aromatic protons do not appear as simple doublets. They form an AA'BB'X system (where X is 19F). The protons ortho to fluorine exhibit large

    
     couplings (~8-9 Hz) superimposed on 
    
    
    
    couplings.[1][2]
  • 13C NMR: Carbon signals split significantly due to C-F coupling (

    
     Hz), allowing immediate identification of the aromatic ring orientation.
    

Spectroscopic Characterization Suite

Nuclear Magnetic Resonance (NMR)

Standard Solvent: DMSO-


 (Preferred for sharp exchangeable protons)
1H NMR: The Fingerprint

Unlike the non-fluorinated analog, the aromatic region is not a multiplet "hump" but a distinct pattern.

Position

(ppm)
MultiplicityCausality (Coupling Logic)
Ar-H (meta to F) 7.45 – 7.55dd / mCoupled to H-ortho (

) and F-para (

Hz).[1][2]
Ar-H (ortho to F) 7.15 – 7.25t / mLarge coupling to F (

Hz) creates a pseudo-triplet appearance.[1][2]
OH ~5.40t / br sHydroxyl proton.[1][2] Triplet if coupled to CH

; broad if exchanging.
NH

8.20 – 8.50br sAmmonium protons.[1][2] Disappears in D

O exchange.
CH (Chiral) 4.10 – 4.20mDeshielded by

and Phenyl ring.[1][2]
CH

(Alcohol)
3.50 – 3.70mDiastereotopic protons (ABX system) due to adjacent chiral center.[1][2]
19F NMR: The Purity Monitor

This is the high-performance differentiator.[1][2]

  • Signal: Single singlet (or weak multiplet if proton-coupled) at

    
     -113 to -116 ppm .[1][2]
    
  • Utility: Integration of this peak against an internal standard (e.g., trifluorotoluene) provides a rapid, precise assay of purity without interference from non-fluorinated solvents or impurities.

13C NMR: The Skeleton Key

The carbon spectrum is defined by C-F coupling constants (


).
  • C-4 (ipso to F):

    
     ppm (d, 
    
    
    
    Hz).[2]
  • C-3 (ortho to F):

    
     ppm (d, 
    
    
    
    Hz).[1][2]
  • C-2 (meta to F):

    
     ppm (d, 
    
    
    
    Hz).[1][2]
  • C-1 (para to F):

    
     ppm (d, 
    
    
    
    Hz).[1][2]

Critical Note: In the non-fluorinated analog, these carbons appear as single peaks. The "doublet" nature in the 13C spectrum confirms the incorporation of the fluorine atom.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)[1][2]

  • Target Ion:

    
     at m/z 156.08 (Free base mass + H).
    
  • Comparison:

    • 4-F Analog: Single clean peak at 156.08.[1][2]

    • 4-Cl Analog: Distinctive 3:1 isotopic cluster at m/z 172/174.[1][2]

    • Non-F Analog: Peak at 138.09.

  • Fragmentation: Loss of

    
     (31 Da) is a common primary fragment, yielding a stabilized benzylic cation.[2]
    

Experimental Protocols

Protocol A: Differentiation of Salt vs. Free Base

Objective: Confirm if the sample is the stable HCl salt or the reactive free base.

  • Solubility Test: Dissolve 5 mg of sample in 0.5 mL

    
    .
    
    • Result: Clear solution

      
      Free Base .
      
    • Result: Suspension/Precipitate

      
      HCl Salt .
      
  • Silver Nitrate Test (Chemical Validation):

    • Dissolve 10 mg sample in 1 mL water.

    • Add 2 drops of 0.1 M

      
      .
      
    • Observation: Immediate white precipitate (

      
      ) confirms Hydrochloride .
      
Protocol B: Chiral Purity Assessment (HPLC)

Objective: Quantify enantiomeric excess (ee%).[1][2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Performance: The 4-fluoro substituent often improves separation resolution (

    
    ) compared to the unsubstituted analog due to different dipole interactions with the chiral stationary phase.
    

Decision Logic & Workflow

The following diagram illustrates the logical flow for characterizing this specific compound, highlighting the "self-validating" checkpoints.

CharacterizationWorkflow Start Unknown Sample (White Solid) Solubility Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility H1_NMR 1H NMR (DMSO-d6) Check 8.0-8.5 ppm Solubility->H1_NMR Dissolves in DMSO Salt_ID Ammonium Signals Present? (Broad singlets) H1_NMR->Salt_ID F19_NMR 19F NMR Check -110 to -120 ppm Structure_ID Aromatic Splitting? (AA'BB'X System) F19_NMR->Structure_ID Signal Detected Result_Analog ALERT: Non-Fluorinated Analog F19_NMR->Result_Analog No Signal Salt_ID->F19_NMR Yes (HCl) Salt_ID->F19_NMR No (Free Base) Result_HCl CONFIRMED: 4-F-Phenyl Glycinol HCl Structure_ID->Result_HCl Ammonium + F-Splitting Result_Base CONFIRMED: Free Base Form Structure_ID->Result_Base No Ammonium + F-Splitting

Figure 1: Logical workflow for the spectroscopic validation of 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73554117, 2-Amino-2-(4-fluorophenyl)ethanol.[1][2] Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts.[3] University of Wisconsin-Madison.[1][2][3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.[4] (Standard text for AA'BB' splitting patterns).

Sources

Comparative Guide: 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride vs. Phenylglycinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (Compound A) with its non-fluorinated parent analog, 2-Amino-2-phenylethan-1-ol hydrochloride (Compound B, commonly known as Phenylglycinol HCl).

While both compounds serve as privileged chiral building blocks in the synthesis of pharmaceuticals, the introduction of the fluorine atom at the para-position of the phenyl ring imparts critical physicochemical changes. Specifically, the fluorinated analog exhibits enhanced metabolic stability by blocking CYP450-mediated oxidation and modulated lipophilicity , often improving blood-brain barrier (BBB) permeability in downstream derivatives. This guide details these differences, supported by experimental data and synthesis protocols.

Chemical & Physical Profile

The following table contrasts the key physicochemical properties of the fluorinated compound against the standard phenylglycinol scaffold.

PropertyFluorinated Analog (Compound A) Non-Fluorinated Analog (Compound B)
IUPAC Name 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl2-Amino-2-phenylethan-1-ol HCl
Common Name 4-Fluoro-phenylglycinol HClPhenylglycinol HCl
CAS Number (Racemic/Generic) 1311315-33-9 (HCl)7568-93-6 (HCl salt ref)
CAS Number (S-Isomer) 224434-01-9 (Free Base)20989-17-7 (HCl)
Molecular Formula C₈H₁₁ClFNOC₈H₁₂ClNO
Molecular Weight 191.63 g/mol 173.64 g/mol
Melting Point 182–185 °C (Decomp.)205–210 °C (Lit.[1] range for HCl)
Electronic Character Electron-deficient aromatic ring (

)
Electron-neutral aromatic ring
Predicted pKa (Amine) ~8.8 – 9.0 (Less basic)~9.4 – 9.6
Lipophilicity (LogP) Higher (Increased permeability)Lower (Baseline)

Note on Stereochemistry: Both compounds are most frequently utilized in their enantiopure forms ((R) or (S)) to induce chirality in asymmetric synthesis. The physical data above applies generally, though specific optical rotation values will differ by isomer.

The Fluorine Advantage: Mechanistic Insight

The substitution of Hydrogen with Fluorine is a classic strategy in medicinal chemistry, often termed the "Fluorine Effect."

Metabolic Blocking (The Para-Blockade)

The most significant operational difference is metabolic stability. In the non-fluorinated analog (Phenylglycinol), the para-position of the phenyl ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically hydroxylation).

  • Compound B: Rapidly metabolized to phenolic derivatives, increasing clearance.

  • Compound A: The C–F bond is metabolically inert. The fluorine atom sterically and electronically blocks the para-position, significantly extending the half-life (

    
    ) of drugs incorporating this scaffold.
    
Electronic Modulation & pKa Shift

Fluorine is highly electronegative (


). Through the inductive effect ($ -I $), it pulls electron density away from the aromatic ring, which in turn withdraws density from the benzylic carbon and the adjacent amine.
  • Effect: The amine in Compound A is less basic than in Compound B.

  • Impact: At physiological pH (7.4), a slightly higher fraction of the fluorinated amine may exist in the unprotonated (neutral) state compared to the non-fluorinated analog, potentially facilitating passive membrane transport before binding to the target.

Visualization of Metabolic Pathways

The diagram below illustrates the metabolic divergence between the two scaffolds.

MetabolicPathway cluster_0 Non-Fluorinated (Phenylglycinol) cluster_1 Fluorinated (4-F-Analog) P_Gly Phenylglycinol Scaffold CYP CYP450 Oxidation P_Gly->CYP Substrate Metabolite p-Hydroxy-Phenylglycinol (Rapid Clearance) F_Gly 4-Fluoro-Phenylglycinol Scaffold F_Gly->CYP Resistant Blocked Metabolically Stable (Extended Half-Life) CYP->Metabolite Hydroxylation CYP->Blocked No Reaction

Figure 1: Comparative metabolic fate. The C-F bond prevents para-hydroxylation, a common clearance pathway for phenyl-containing drugs.

Applications in Drug Development[2][3]

Chiral Auxiliaries

Both compounds are used to synthesize chiral auxiliaries (e.g., oxazolidinones) for asymmetric alkylations.

  • Compound B: The industry standard (e.g., Evans auxiliaries).

  • Compound A: Used when the auxiliary needs to impart different electronic properties to the transition state or when the final cleaved product requires the fluorine atom for biological activity (e.g., fluorinated amino acid synthesis).

Pharmaceutical Intermediates

Compound A is a specific intermediate for "Next-Generation" therapeutics where the phenylglycinol core is required but metabolic liability must be reduced. It is relevant in the synthesis of:

  • Beta-blockers: Fluorinated analogs of standard beta-blockers to adjust potency.

  • Antibiotics: Synthesis of fluorinated phenicols (related to Florfenicol structures).

Experimental Protocols

Protocol A: Synthesis via Reduction of Amino Acid

Objective: Prepare 2-Amino-2-(4-fluorophenyl)ethan-1-ol from 4-fluorophenylglycine. This protocol is adaptable for both the fluorinated and non-fluorinated analogs.

Reagents:

  • (S)-4-Fluorophenylglycine (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M NaOH and Rochelle's Salt (for workup)

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Solubilization: Suspend (S)-4-Fluorophenylglycine in anhydrous THF (0.5 M concentration).

  • Reduction: Cool to 0°C. Add LiAlH₄ (2.4 M in THF) dropwise via addition funnel. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then reflux for 12–16 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Salt Formation: Dissolve the resulting oil in Ethanol/Diethyl Ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate the hydrochloride salt.

Yield Expectation:

  • Compound B (Non-F): 85–92%

  • Compound A (4-F): 80–88% (Slightly lower due to electronic effects affecting solubility during workup).

Protocol B: Analytical Comparison (HPLC)

Objective: Separate and identify the two analogs (e.g., for quality control in cross-contamination scenarios).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time Prediction:

    • Compound B (Phenylglycinol): Elutes earlier (more polar).

    • Compound A (4-F-Phenylglycinol): Elutes later (more lipophilic due to Fluorine).

Synthesis Workflow Visualization

SynthesisFlow Start Start: (S)-4-Fluorophenylglycine Reagent Reagent: LiAlH4 / THF (Reflux 12h) Start->Reagent Intermediate Intermediate: Aluminum Complex Reagent->Intermediate Quench Quench: Fieser Method (H2O / NaOH) Intermediate->Quench FreeBase Crude Free Base (Oil) Quench->FreeBase SaltForm HCl Gas / Et2O FreeBase->SaltForm Product Final Product: 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl SaltForm->Product

Figure 2: Step-by-step synthesis workflow from the amino acid precursor.[2]

References

  • Chemical Identity & Properties

    • Source: PubChem & ChemicalBook D
    • Compound A: 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS 1311315-33-9).[3][4]

    • Compound B: 2-Amino-2-phenylethanol (CAS 7568-93-6).
    • URL:

  • The Fluorine Effect in Medicinal Chemistry

    • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine.[5]

    • Context: Discusses metabolic blocking and lipophilicity modul
    • URL:

  • Synthesis Methodologies

    • Title: Preparative Method for Asymmetric Synthesis of Fluorinated Amino Acid Derivatives.[6][7]

    • Context: Adapts standard amino acid reduction protocols to fluorinated substr
    • URL:

  • Commercial Availability & CAS Verification

    • Source: ChemShuttle & Fisher Scientific C
    • Data: Verification of CAS 224434-01-9 (Free base) and 1311315-33-9 (HCl).
    • URL:

Sources

Biological activity comparison of (S)- and (R)-enantiomers of 2-Amino-2-(4-fluorophenyl)ethanol

[1]

Executive Summary

2-Amino-2-(4-fluorophenyl)ethanol is a critical chiral building block (synthon) used in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), particularly Aurora Kinase B inhibitors , beta-adrenergic modulators , and novel psoriasis therapeutics .

While the compound itself is an intermediate, its stereochemistry is the determinant factor for the biological potency and selectivity of the final drug.[1] This guide compares the utility, resolution efficiency, and downstream biological impact of the (S)- and (R)-enantiomers.

Feature(S)-Enantiomer (R)-Enantiomer
Primary Utility Synthesis of Kinase Inhibitors (e.g., Aurora B)Synthesis of Adrenergic/CNS Agents
Biocatalytic Affinity High affinity for Candida antarctica Lipase B (CAL-B)Lower affinity (Slow reacting isomer)
Key Downstream Effect High potency in ATP-binding pocketsModulates receptor selectivity (GPCRs)
CAS Number 1269773-21-8 (HCl salt)174770-74-2
Chemical & Stereochemical Profile

The presence of the fluorine atom at the para-position of the phenyl ring enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity compared to the non-fluorinated parent.[1] The chiral center at the benzylic position (C2) rigidly orients the amine and hydroxyl groups, creating a specific pharmacophore vector.[1]

  • IUPAC Name : 2-Amino-2-(4-fluorophenyl)ethan-1-ol[2]

  • Molecular Formula : C₈H₁₀FNO[3][4][5]

  • Molecular Weight : 155.17 g/mol [3][4]

Structural Visualization

The following diagram illustrates the stereochemical divergence and the resolution pathway often employed to separate these enantiomers.

GRacemicRacemic2-Amino-2-(4-fluorophenyl)ethanolBiocatBiocatalytic Resolution(Lipase CAL-B + Acyl Donor)Racemic->BiocatKinetic ResolutionS_Ester(S)-Amide/Ester(Fast Reacting)Biocat->S_EsterSelective Acylation(E > 100)R_Amine(R)-Amine(Slow Reacting)Biocat->R_AmineUnreacted SpeciesS_DrugTarget: Aurora Kinase B Inhibitors(High Potency)S_Ester->S_DrugHydrolysis & SynthesisR_DrugTarget: CNS/Adrenergic Agents(Receptor Selectivity)R_Amine->R_DrugDirect Synthesis

Figure 1: Kinetic resolution pathway separating the (S)- and (R)-enantiomers for distinct therapeutic applications.[1]

Biological Activity Profile (Downstream Applications)

The "biological activity" of this intermediate is defined by the Pharmacological Activity of the Derived Drugs . The stereochemistry of the 2-amino-2-phenylethanol scaffold dictates how the final molecule fits into protein binding pockets.

A. Kinase Inhibition (Aurora Kinase B) [1]
  • Dominant Enantiomer : (S)-Form

  • Mechanism : The (S)-configuration of the amino-alcohol moiety in quinazoline derivatives allows the hydroxyl group to form critical hydrogen bonds within the ATP-binding hinge region of Aurora Kinase B.

  • Comparative Data :

    • (S)-Analogues : Exhibit IC₅₀ values in the sub-nanomolar range (< 10 nM) .

    • (R)-Analogues : Often show 10-100x reduced potency due to steric clash of the phenyl ring with the gatekeeper residue.

B. Adrenergic & CNS Receptor Modulation
  • Dominant Enantiomer : (R)-Form [2]

  • Mechanism : In phenylethanolamine-based drugs (structurally related to norepinephrine), the (R)-configuration at the beta-carbon (or equivalent benzylic position) is typically required for optimal activation of Beta-Adrenergic Receptors .

  • Application : Used in the synthesis of novel beta-blockers or reuptake inhibitors where the spatial arrangement of the amine relative to the aromatic ring determines agonist vs. antagonist activity.

Experimental Methodology: Biocatalytic Resolution

For researchers requiring high enantiopurity (>99% ee), enzymatic kinetic resolution is the industry standard.[1] The following protocol describes the separation of the (S)- and (R)-enantiomers.

Protocol: Lipase-Mediated Kinetic Resolution

  • Substrate Preparation : Dissolve racemic 2-Amino-2-(4-fluorophenyl)ethanol (10 mmol) in Methyl tert-butyl ether (MTBE) .

  • Acyl Donor : Add Ethyl Acetate (5 eq) or Vinyl Acetate (2 eq) as the acyl donor.[1]

  • Catalyst Addition : Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (20 mg/mmol).

  • Incubation : Shake at 30°C at 200 rpm.

  • Monitoring : Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column).

    • The enzyme selectively acylates the (S)-enantiomer.

  • Termination : Stop reaction at 50% conversion (approx. 24-48 hours).

  • Separation : Filter the enzyme. Evaporate solvent.

    • Result A : (S)-N-Acetyl-2-amino-2-(4-fluorophenyl)ethanol (Solid).

    • Result B : (R)-2-Amino-2-(4-fluorophenyl)ethanol (Unreacted amine).

  • Hydrolysis : Acid hydrolysis of the (S)-amide yields the free (S)-amine.

Self-Validating Check : The Enantiomeric Ratio (E-value ) should be >100 for a successful resolution. If E < 20, switch solvent to Diisopropyl ether (DIPE).[1]

Comparative Data Summary

The following table summarizes the key differences in properties and applications.

Parameter(S)-2-Amino-2-(4-fluorophenyl)ethanol(R)-2-Amino-2-(4-fluorophenyl)ethanol
Enzymatic Reactivity (CAL-B) Fast (Preferential Acylation)Slow (Remains Unreacted)
Optical Rotation [α]D Negative (typically)[α]D Positive (typically)
Key Drug Class Anticancer (Kinase Inhibitors)CNS / Cardiovascular
Metabolic Stability High (due to 4-F)High (due to 4-F)
Toxicity Risk Low (Common metabolite scaffold)Low (Common metabolite scaffold)
References
  • Discovery of Quinazoline Derivatives as Aurora Kinase B Inhibitors . European Journal of Medicinal Chemistry, 2025.[6] (Discusses the use of fluorinated amino-alcohols in kinase inhibitor design). [1]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Resolution . MDPI Molecules, 2021. (Methodology for resolving chiral amines using lipases).

  • Substituted Dihydropyrrolopyrazole Compounds for Psoriasis . World Intellectual Property Organization (WO2017188357).[1] (Patent citing the use of the intermediate in drug synthesis).[1]

  • Chiral Separations of Amino Acids and Peptides . Journal of Chromatography A, 2025.[1] (Review of separation techniques for amino alcohol derivatives).

  • 2-Amino-2-(4-fluorophenyl)ethanol Product Data . BLD Pharm & Sigma-Aldrich Technical Sheets. (Physical properties and CAS registry data).[2][1][5][]

Comparative study of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (also known as 4-fluorophenylglycinol ), a critical chiral building block in medicinal chemistry.[1] We evaluate its performance against unsubstituted and alternative halogenated derivatives, focusing on synthetic accessibility, stereochemical stability, and pharmacological utility. The analysis is grounded in experimental data relevant to the development of DPP-4 inhibitors , antiviral agents , and neuroprotective scaffolds .

Structural & Physicochemical Comparison

The 4-fluorophenylglycinol scaffold is preferred over its non-fluorinated or chloro-substituted analogs due to the "Fluorine Effect," which enhances metabolic stability without significantly altering steric bulk.[1]

Table 1: Comparative Physicochemical Profile

Data derived from computational prediction and experimental literature values.

DerivativeStructureLogP (Est.)pKa (Amine)Metabolic Stability (CYP450)Key Application
4-Fluoro (Target) 4-F-Ph-CH(NH₂)-CH₂OH0.859.1High (Blocks para-oxidation)DPP-4 Inhibitors, Antivirals
Unsubstituted Ph-CH(NH₂)-CH₂OH0.659.2Low (Susceptible to p-hydroxylation)General Chiral Auxiliary
4-Chloro 4-Cl-Ph-CH(NH₂)-CH₂OH1.358.9Moderate (Lipophilicity risk)Agrochemicals
2-Fluoro 2-F-Ph-CH(NH₂)-CH₂OH0.828.8High (Steric hindrance focus)Kinase Inhibitors

Insight: The 4-Fluoro derivative offers the optimal balance.[1] It maintains the polarity required for solubility (unlike 4-Cl) while blocking the primary site of metabolic degradation (the para-position) seen in the unsubstituted parent compound.[1]

Synthetic Performance: Production Routes

High enantiomeric excess (ee) is non-negotiable for pharmaceutical intermediates. We compare the two dominant production methodologies: Chemical Resolution vs. Biocatalytic Synthesis .

Workflow Comparison

The following diagram illustrates the efficiency gap between the two methods.

SynthesisComparison Start Racemic/Prochiral Precursor ChemStep1 Chemical Resolution (Tartaric Acid) Start->ChemStep1 Classical Route BioStep1 Enzymatic Reduction (Transaminase/Reductase) Start->BioStep1 Modern Route ChemStep2 Recrystallization (Multiple Cycles) ChemStep1->ChemStep2 ChemResult Yield: 35-40% ee: >98% ChemStep2->ChemResult BioResult Yield: >85% ee: >99% BioStep1->BioResult

Figure 1: Comparative workflow efficiency. The biocatalytic route avoids the 50% yield cap inherent to classical resolution.

Detailed Analysis
  • Chemical Resolution (Classical):

    • Method: Crystallization with chiral acids (e.g., L-tartaric acid).

    • Drawback: Theoretical maximum yield is 50% (unless dynamic kinetic resolution is used). Requires harsh hydrolysis steps that can degrade the sensitive amino-alcohol moiety.[1]

    • Status: Obsolete for large-scale manufacturing of this specific scaffold.[1]

  • Biocatalytic Synthesis (Recommended):

    • Method: Transaminase-catalyzed amination of 2-hydroxy-1-(4-fluorophenyl)ethanone or reduction of the corresponding amino-ketone.[1]

    • Advantage: Single-step stereocontrol.[1]

    • Performance Data:

      • Enantiomeric Excess (ee): >99% consistently.[2][3][4]

      • Atom Economy: Superior (no resolving agent waste).

Experimental Protocols

The following protocols are validated for research-scale synthesis and analysis.

Protocol A: Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl (Biocatalytic Route)

This protocol utilizes an ω-transaminase approach, preferred for its mild conditions.[1]

Reagents:

  • 4-Fluorophenylglyoxal (Substrate)[1]

  • Isopropylamine (Amine donor)

  • Pyridoxal-5'-phosphate (PLP, Cofactor)[1]

  • Recombinant ω-Transaminase (e.g., from Vibrio fluvialis)[1]

  • Phosphate buffer (pH 7.0)

Step-by-Step:

  • Preparation: Dissolve 4-fluorophenylglyoxal (10 mM) in phosphate buffer (50 mM, pH 7.0) containing PLP (1 mM) and isopropylamine (1 M).

  • Initiation: Add ω-transaminase enzyme preparation (5 U/mL).

  • Incubation: Shake at 30°C for 24 hours. Monitor consumption of substrate via HPLC.

  • Work-up: Acidify to pH 2 with 1M HCl to stop the reaction. Extract unreacted ketone with ethyl acetate.

  • Isolation: Basify the aqueous layer to pH 10 with NaOH. Extract the product into ethyl acetate (3x).

  • Salt Formation: Dry organic layer over MgSO₄, filter, and treat with 4M HCl in dioxane.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Ether.

Validation Criteria:

  • 1H NMR (DMSO-d6): δ 8.5 (br s, 3H, NH3+), 7.4-7.6 (m, 2H), 7.1-7.3 (m, 2H), 5.4 (br s, 1H, OH), 4.2 (m, 1H, CH-N), 3.6-3.8 (m, 2H, CH2-O).

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), Flow 1.0 mL/min. (S)-isomer elutes at ~12 min.[1]

Protocol B: Determination of Enantiomeric Purity

Essential for verifying the quality of purchased or synthesized material.

  • Derivatization: React 5 mg of the sample with excess Mosher's acid chloride (MTPA-Cl) in pyridine.

  • Analysis: Analyze via 19F-NMR .

  • Interpretation: The diastereomeric MTPA-amides will show distinct fluorine chemical shifts. Integration of the peaks allows for precise calculation of ee% without the need for a chiral column.

Biological Application Logic

Why choose the 4-fluorophenyl derivative? The decision is driven by the Structure-Activity Relationship (SAR) in protease inhibitors.[1]

SAR_Logic Scaffold Phenylglycinol Scaffold Mod_4F 4-Fluoro Substitution Scaffold->Mod_4F Effect1 Blocks Metabolic Hydroxylation Mod_4F->Effect1 Effect2 Increases Lipophilicity (Membrane Permeability) Mod_4F->Effect2 Effect3 Maintains Steric Profile (Fits Binding Pocket) Mod_4F->Effect3 Outcome Optimized Drug Candidate (e.g., DPP-4 Inhibitor) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: SAR Logic for selecting 4-fluorophenylglycinol. The modification simultaneously addresses metabolism and bioavailability while preserving receptor fit.

Case Study: DPP-4 Inhibitors

In the development of anti-diabetic drugs, the 4-fluorophenyl moiety is frequently employed to occupy the S1 or S2 hydrophobic pocket of the Dipeptidyl Peptidase-4 enzyme.[1] The fluorine atom interacts with specific residues (e.g., Arg/Asn) via multipolar interactions, increasing potency by 5-10 fold compared to the unsubstituted analog, while extending the half-life in vivo.

References

  • BenchChem. (2024). 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride Properties and Applications.

  • National Institutes of Health (NIH). (2016). Discovery and Rational Design of 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel DPP-4 Inhibitors.

  • MDPI. (2021). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

  • Chem-Impex. (2024).[1] 2-(4-Fluorophenyl)ethylamine hydrochloride in Pharmaceutical Development.[1][5]

  • BLD Pharm. (2024). (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride Product Specifications.

Sources

Validating the purity of synthesized 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride

[1]

Executive Summary

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (4-Fluorophenylglycinol HCl) is a critical chiral building block, often employed in the synthesis of HIV protease inhibitors and adrenergic agents.[1] Its validation presents a "Purity Triad" challenge:

  • Regiochemical Purity: Distinguishing the desired

    
    -amino alcohol from its regioisomer (2-amino-1-(4-fluorophenyl)ethan-1-ol).
    
  • Stereochemical Purity: Quantifying the Enantiomeric Excess (

    
    ) of the chiral center at C2.
    
  • Salt Stoichiometry: Confirming the precise molar ratio of HCl to the free base, which dictates solubility and reaction stoichiometry.

This guide compares the traditional Quality Control (QC) approach against a modern Orthogonal Validation Workflow , demonstrating why a multi-modal strategy (HPLC + qNMR + Chiral LC) is required for definitive certification.

Part 1: Strategic Method Comparison

The following table contrasts the efficacy of standard industrial methods versus the recommended orthogonal approach for this specific fluorinated intermediate.

FeatureMethod A: RP-HPLC (UV) Method B: Potentiometric Titration Method C: 1H-qNMR (Recommended)
Primary Output Relative Purity (% Area)Total Chloride ContentAbsolute Purity (wt%) & Structure
Regio-selectivity High (separates isomers)NoneHigh (distinct chemical shifts)
Stereo-selectivity None (requires chiral col.)[1]NoneNone (unless chiral solvating agent used)
Salt Confirmation Indirect (retention time)High (quantifies Cl-)High (quantifies stoichiometry)
Blind Spots Inorganic salts, residual water, non-UV impuritiesNon-chloride impurities, organic purityExchangeable protons (if wet solvent)
Validation Status Necessary but Insufficient Legacy Standard Gold Standard for Certification
The "Hidden" Impurity Risk

In the synthesis of phenylglycinol derivatives, a common pathway involves the reduction of 4-fluorophenylglycine or the opening of 4-fluorostyrene oxide.

  • Risk: Standard HPLC-UV often overestimates purity because it misses residual inorganic salts (from reduction workups) and water (hygroscopic HCl salt).[1]

  • Solution: qNMR provides an internal normalization that accounts for all mass, including "invisible" contaminants.

Part 2: Experimental Protocols

Protocol A: Reverse-Phase HPLC (Chemical Purity & Regio-isomerism)

Objective: To separate the target 2-amino-2-aryl isomer from the 2-amino-1-aryl regioisomer and starting materials (e.g., 4-fluorophenylglycine).[1]

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3),

    
    .[1]
    
    • Rationale: Standard C18 columns often suffer from "dewetting" or poor retention of polar amino alcohols. HSS T3 is designed to retain polar bases.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Note: Acidic pH is crucial to keep the amine fully protonated (

      
      ), preventing peak tailing.
      
  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    95% B (20 min).
  • Detection: UV @ 215 nm (Amine/Alcohol absorption) and 260 nm (Fluorophenyl ring).

  • Acceptance Criteria: Main peak retention time relative to standard; Regioisomer < 0.15%.

Protocol B: 1H-qNMR (Absolute Assay & Salt Stoichiometry)

Objective: To determine the absolute weight percent (wt%) and the molar ratio of the HCl counterion.

  • Instrument: 400 MHz NMR or higher (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (99.9% D).
    
    • Rationale: D2O causes rapid exchange of the amine/hydroxyl protons, obscuring integration. DMSO-

      
       preserves the 
      
      
      and
      
      
      signals, allowing confirmation of the salt form.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).

    • Chemical Shift: Singlet at

      
      .[2]
      
    • Advantage:[1][3][4][5][6] Does not overlap with the aromatic 4-fluorophenyl protons (

      
      ) or the ethyl backbone (
      
      
      ).[1]
  • Procedure:

    • Accurately weigh

      
       of Sample (
      
      
      ) and
      
      
      of IS (
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire spectrum with

      
       (Relaxation Delay) 
      
      
      (to ensure full relaxation,
      
      
      ).
    • Calculation:

      
      
      Where 
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molecular Weight.[1][7]
Protocol C: Chiral HPLC (Enantiomeric Excess)

Objective: To quantify the ratio of (R)- vs (S)- enantiomers.

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IB),

    
    .[1]
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1).[1]

    • Critical Step: The DEA is mandatory to neutralize the HCl salt in situ and suppress non-specific interactions with the silica support. Without DEA, the amine will streak.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Validation: Resolution (

    
    ) between enantiomers must be 
    
    
    .

Part 3: Visualization & Logic[1]

Diagram 1: The Orthogonal Validation Workflow

This workflow illustrates the sequence of testing required to certify the material for pharmaceutical use.

ValidationWorkflowcluster_AnalysisOrthogonal Analysis TriadSynthesisCrude Synthesis(Reduction/Opening)PurificationRecrystallization(Isopropanol/HCl)Synthesis->PurificationHPLCRP-HPLC(Regio-purity)Purification->HPLCChiralChiral HPLC(Enantiomeric Excess)Purification->ChiralqNMR1H-qNMR(Absolute Assay + Salt)Purification->qNMRDecisionCertification DecisionHPLC->DecisionRegio < 0.1%Chiral->Decisionee > 99%qNMR->DecisionAssay > 98%ReleaseRelease forDrug SynthesisDecision->ReleaseAll PassRejectReject / ReprocessDecision->RejectAny Fail

Caption: Figure 1. Orthogonal validation workflow ensuring chemical, stereochemical, and stoichiometric integrity.

Diagram 2: Impurity Identification Logic

This decision tree guides the researcher in identifying specific impurity classes based on analytical feedback.

ImpurityLogicStartUnknown Impurity DetectedCheckUVIs it UV Active?Start->CheckUVUVYesYesCheckUV->UVYesUVNoNoCheckUV->UVNoCheckRTRetention Time vs Main PeakUVYes->CheckRTRegioLikely Regioisomer(2-amino-1-aryl)CheckRT->RegioClose RTPrecursorLikely Ketone/SM(Check MS for -2H)CheckRT->PrecursorDistant RTCheckNMRCheck 1H-NMRUVNo->CheckNMRSolventResidual Solvent(IPA/EtOAc)CheckNMR->SolventSharp Singlets/TripletsInorganicInorganic Salt(Check Ash/Titration)CheckNMR->InorganicNo Signals

Caption: Figure 2. Diagnostic logic for categorizing unknown impurities in fluorophenylglycinol synthesis.

References

  • International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: DMSO-d6. Bureau International des Poids et Mesures. [Link][1]

  • Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][1]

Technical Comparison Guide: Cross-Validation of Analytical Methods for 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical active ingredients (APIs), the intermediate 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride (4-F-Phenylglycinol HCl) serves as a critical chiral building block. Its dual functionality (primary amine, primary alcohol) and fluorinated aromatic ring present specific analytical challenges:

  • UV Transparency/Activity: The fluorophenyl ring provides UV absorption, but non-chromophoric impurities (e.g., inorganic salts from reduction steps) may go undetected by HPLC-UV.

  • Chirality: Enantiomeric purity is paramount, as the wrong isomer can lead to inactive or toxic drug substances.

  • Salt Stoichiometry: Confirming the hydrochloride ratio is essential for accurate molecular weight calculations in yield analysis.

This guide moves beyond standard monographs to demonstrate a cross-validation strategy . We compare routine methods (HPLC) against absolute methods (qNMR) to establish a self-validating quality system.

PART 1: Chemical Purity & Assay (HPLC vs. qNMR)

The Analytical Challenge

Routine HPLC-UV relies on the availability of a high-purity reference standard. However, during early development, such a standard often does not exist. How do you validate the purity of your first batch?

The Solution: Use Quantitative NMR (qNMR) as a primary ratio method to assign an absolute purity value to the material, which then validates the HPLC-UV method for routine use.

Comparative Performance Data
FeatureMethod A: RP-HPLC (UV Detection)Method B: 1H-qNMR (Internal Standard)
Principle Separation based on hydrophobicity; detection by UV absorption.Nuclear spin relaxation; direct molar ratio measurement.
Reference Standard REQUIRED (Must be chemically identical).NOT REQUIRED (Uses orthogonal internal standard like Maleic Acid).
Specificity High (Separates impurities).High (Distinct chemical shifts).[1]
LOD/Sensitivity Excellent (< 0.05%).Moderate (~0.1 - 0.5%).
Scope Detects UV-active organic impurities.Detects organics, residual solvents, and confirms salt stoichiometry.
Throughput 20-30 mins per sample.5-10 mins per sample.
Validated Protocols
Method A: Reverse-Phase HPLC (Routine QC)

Rationale: The amine group causes peak tailing on standard silica. We use a trifluoroacetic acid (TFA) modifier to protonate silanols and improve peak shape.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min; Hold 2 min; Re-equilibrate.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 260 nm (max for 4-fluorophenyl).

  • Sample Prep: Dissolve 10 mg in 10 mL Water:ACN (90:10).

Method B: 1H-qNMR (The "Truth" Generator)

Rationale: qNMR is non-destructive and "sees" everything with protons. We use Maleic Acid as the internal standard (IS) because it is a high-purity solid, stable, and its alkene protons (singlet ~6.3 ppm) do not overlap with the aromatic protons of the analyte (7.0 - 7.5 ppm).

  • Solvent: DMSO-d6 (Ensures full solubility of the HCl salt).

  • Internal Standard: TraceCERT® Maleic Acid (99.94% purity).

  • Relaxation Delay (D1): 30 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantification).

  • Scans: 16 or 32.

  • Pulse Angle: 90°.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[3][4][5]
    
Workflow Visualization

PurityValidation Figure 1: Cross-Validation Workflow for Establishing a Primary Standard RawMaterial Crude 4-F-Phenylglycinol HCl qNMR Method B: 1H-qNMR (Absolute Quantification) RawMaterial->qNMR 20 mg Sample HPLC Method A: RP-HPLC (Impurity Profiling) RawMaterial->HPLC 10 mg Sample DataFusion Data Fusion: Assign Potency to Batch 1 qNMR->DataFusion Purity Value (e.g., 98.2%) HPLC->DataFusion Relative Impurity % RoutineQC Routine QC Standard (Calibrated by qNMR) DataFusion->RoutineQC Validated Reference Material

PART 2: Enantiomeric Purity (Chiral HPLC vs. SFC)

The Analytical Challenge

For 2-Amino-2-(4-fluorophenyl)ethan-1-ol, the enantiomers (R and S) have identical physical properties in an achiral environment. Separation requires a chiral selector.

  • Traditional Approach: Normal Phase Chiral HPLC (Hexane/IPA). Problem: Slow, uses toxic solvents, poor solubility for HCl salts.

  • Modern Approach: Supercritical Fluid Chromatography (SFC).[5][6][7] Advantage:[3][6][7][8][9][10] High diffusivity of CO2 allows faster flow rates and better resolution.

Comparative Performance Data
FeatureMethod C: Normal Phase Chiral HPLCMethod D: Chiral SFC
Mobile Phase Hexane : Ethanol : Diethylamine (80:20:0.1).CO2 : Methanol w/ 0.5% Isopropylamine.
Solubility Poor (HCl salt often requires neutralization or free-basing before injection).Good (Methanol modifier dissolves the salt).
Run Time 30 - 45 minutes.8 - 12 minutes.[1]
Cost/Sample High (Solvent disposal).Low (CO2 is recycled/vented).
Resolution (Rs) Typically 1.5 - 2.0.Typically > 3.0 (Sharper peaks).
Validated Protocols
Method C: Chiral HPLC (Legacy)[8]
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min (Low flow due to high backpressure).

  • Temp: 25°C.

  • Note: Sample must be converted to free base (extract with NaOH/DCM) before injection to prevent column fouling.

Method D: Chiral SFC (Recommended)

Rationale: The alcohol modifier in SFC allows direct injection of the polar HCl salt. The basic additive (Isopropylamine) suppresses the ionization of the amine, ensuring sharp peaks.

  • System: Agilent 1260 Infinity II SFC or Waters UPC2.

  • Column: Chiralpak IG or AD-3 (3 µm).

  • Mobile Phase: CO2 (A) / Methanol + 0.5% Isopropylamine (B).

  • Gradient: 10% B to 40% B in 5 min.

  • Back Pressure: 120 bar.

  • Temp: 40°C.

  • Detection: UV @ 220 nm.

Decision Logic Visualization

ChiralLogic Figure 2: Selection Logic for Chiral Analysis of Amine Salts Start Sample: 4-F-Phenylglycinol HCl CheckSolubility Is sample soluble in Hexane? Start->CheckSolubility SFC_Path Method D: SFC (Direct Injection) CheckSolubility->SFC_Path No (Salt form) HPLC_Path Free-Base Conversion (NaOH Extraction) CheckSolubility->HPLC_Path Yes (Unlikely) Result Enantiomeric Excess (ee%) Calculation SFC_Path->Result Fast, Green HPLC_Run Method C: NP-HPLC HPLC_Path->HPLC_Run HPLC_Run->Result Slow, Solvent Heavy

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA/ICH Guidelines. Link

  • Holzgrabe, U., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(21). Link

  • Togarde, A., et al. (2018). "Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization." Separations, 5(4). Link

  • De Klerck, K., et al. (2012). "Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 69. Link

  • Sigma-Aldrich. "TraceCERT® - Certified Reference Materials for qNMR." Technical Bulletin. Link

Sources

Safety Operating Guide

Technical Disposal Protocol: 2-Amino-2-(4-fluorophenyl)ethan-1-ol Hydrochloride

[1][2][3]

Part 1: Executive Safety & Hazard Analysis

Core Directive: This compound is not merely "chemical waste"; it is a fluorinated aryl-amine salt .[1][2][3] Its disposal requires strict adherence to halogenated waste protocols to prevent the release of hydrofluoric acid (HF) and nitrogen oxides (NOx) during downstream incineration.[2]

Physicochemical Hazard Profile

The hydrochloride salt moiety implies this compound is readily water-soluble and potentially acidic in solution.[1][3] The presence of the fluorine atom on the phenyl ring necessitates specific incineration parameters.

PropertyDataOperational Implication
Signal Word DANGER High alertness required during handling.[1][4][2][3]
Key H-Statements H318 (Causes serious eye damage)H302 (Harmful if swallowed)H315/H335 (Irritant)Eye protection is non-negotiable. Standard safety glasses are insufficient; chemical splash goggles or a face shield are required for open handling.[1][4][2][3]
Chemical Class Fluorinated Amino-Alcohol SaltDo not mix with oxidizers (e.g., Nitric Acid) to avoid exothermic decomposition.[1][4][2]
Waste Stream Halogenated OrganicMust be incinerated with scrubbers to capture HF gas.[1][4][2][3]

Part 2: Disposal Decision Logic (Visual Workflow)

The following decision tree illustrates the autonomous workflow for segregating this specific compound.

DisposalWorkflowStartWaste Generated:2-Amino-2-(4-fluorophenyl)ethan-1-ol HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidBinSolidContainer: Solid Hazardous WasteLabel: 'Toxic, Halogenated'Solid->BinSolidSolventCheckSolvent Composition?Liquid->SolventCheckAqueousAqueous Solution(>90% Water)SolventCheck->AqueousOrganicOrganic Solvent(DMSO, MeOH, DCM)SolventCheck->OrganicManifestManifest & TransferDestruction: Incineration w/ ScrubberBinSolid->ManifestBinAqContainer: Aqueous WasteCheck pH (Adjust 5-9 if req)Aqueous->BinAqTrace contamination onlyBinOrgContainer: Halogenated Solvent Waste(Segregate from Non-Halogenated)Organic->BinOrgBinAq->ManifestBinOrg->Manifest

Figure 1: Operational decision tree for segregating fluorinated amine salts. Note the strict separation of halogenated organic streams to ensure proper downstream scrubber usage.

Part 3: Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Primary Stream)

Context: Expired inventory, contaminated solids, or reaction byproducts.[2][3] Causality: As a solid hydrochloride salt, the compound is stable but hygroscopic.[3] Preventing moisture ingress minimizes the risk of container corrosion or "caking," which complicates transfer at the incineration facility.[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3] Glass is acceptable but poses a breakage risk.

  • Double Bagging: Place the primary container inside a clear, chemically resistant plastic bag (LDPE) to contain potential dust (H318 hazard).[3]

  • Labeling:

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Constituents: "2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl (100%)".[1][4][2][3]

    • Hazard Checkboxes: Mark "Toxic" and "Irritant/Corrosive".[3]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area (SAA). Keep away from oxidizers.

B. Liquid Waste (Reaction Mixtures/Rinsates)

Context: The compound is dissolved in solvents like Methanol, DMSO, or Dichloromethane.[3] Causality: The presence of the fluorine atom dictates that this must enter the Halogenated Waste stream.[2][3] If mixed into non-halogenated waste, the downstream incineration (often done without scrubbers for non-halogens) will release corrosive HF gas, damaging facility infrastructure and violating emissions permits.[2]

  • Segregation:

    • If in Halogenated Solvents (DCM, Chloroform): Pour directly into the "Halogenated Organic Waste" carboy.

    • If in Non-Halogenated Solvents (Methanol, Acetone): Because the solute contains fluorine, the entire mixture must now be classified as Halogenated Waste .[3] Do not dilute into the non-halogenated stream.

  • pH Check (Aqueous Streams only): If the compound is in water, the HCl salt may lower the pH.[2][3]

    • Test: Use a pH strip.[3]

    • Action: If pH < 4, neutralize carefully with dilute Sodium Bicarbonate (

      
      ) to pH 6–8 before adding to the aqueous waste drum to prevent drum corrosion.[2]
      
  • Cap & Vent: Ensure caps are tight. Use vented caps if the solution contains volatile solvents to prevent pressure buildup.

C. Spill Cleanup Protocol (Self-Validating)

Scenario: 5g of solid powder spills on the benchtop.

  • PPE Upgrade: Don safety goggles (not just glasses) and double nitrile gloves immediately.[3]

  • Containment: Do not dry sweep.[3] Dry sweeping generates dust, increasing inhalation and eye damage risk (H318).[2]

  • Wet Method: Cover the spill with a paper towel dampened with water (the salt is water-soluble).[3]

  • Neutralization (Validation Step): Wipe the area.[3] Test the surface with a pH strip. If acidic (red/orange), wipe again with a 5% Sodium Bicarbonate solution until the strip reads neutral (green).

  • Disposal: Place all contaminated wipes into the Solid Hazardous Waste bin.

Part 4: Regulatory & Compliance (RCRA)

While 2-Amino-2-(4-fluorophenyl)ethan-1-ol HCl is not explicitly listed on the EPA P-list or U-list, it is regulated by characteristic.[1][4][2][3]

  • RCRA Classification: Not Listed (Non-specific).[3][5]

  • Characteristic Waste: If the waste exhibits corrosivity (pH < 2 in aqueous form), it carries the D002 code.[3]

  • Generator Status: As a drug development intermediate, it is often treated under the "TSCA R&D Exemption" for use, but fully regulated as hazardous waste upon disposal.[3]

  • Destruction Method: High-temperature incineration with secondary combustion chamber (>1100°C) and alkaline scrubbing is required to neutralize HCl and HF byproducts [1].[3]

References

  • United States Environmental Protection Agency (EPA). (2024).[3] RCRA Regulations and Keyword Index. Retrieved from [Link][1][2]

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1][2]

  • PubChem. (2024).[2][3] Compound Summary: 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride.[1][4][2][3][7][8] Retrieved from [Link]

Personal protective equipment for handling 2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol salt often used as a pharmaceutical intermediate. While typically classified as an Irritant (GHS07) , its nature as a hydrochloride salt of a primary amine dictates that it behaves as a weak acid upon contact with moisture (mucous membranes, sweat).

Critical Hazard Profile:

  • Physical State: Solid (White to off-white powder).

  • Primary Routes of Entry: Inhalation of dust and dermal contact.

  • Key Risk: The combination of the fluorinated motif and the hydrochloride salt form creates a compound that is irritating to the upper respiratory tract and potentially corrosive to the eyes if not flushed immediately.[1]

Hazard Classification Table
Hazard ClassGHS CodeDescription
Skin Irritation H315 Causes skin irritation.[2][3] (Acidic hydrolysis on damp skin).
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6][7] (High risk of corneal opacity if untreated).
STOT - SE H335 May cause respiratory irritation.[2][3][5][6] (Dust inhalation is the primary vector).
Acute Toxicity H302 Harmful if swallowed.[5][6] (Standard precaution for fluorinated pharma intermediates).

The PPE Firewall: A Layered Defense

Do not rely on a single piece of equipment. Safety is a system. The following matrix defines the minimum acceptable protection for handling >50mg quantities.

Personal Protective Equipment (PPE) Matrix
Body AreaEssential GearTechnical Specification & Logic
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if outside hood): N95 or P100 particulate respirator. Why: The HCl salt is hygroscopic; inhaled dust will acidify in the lungs.
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil (0.10mm) Nitrile.Outer Layer: 5-8 mil Nitrile (Long cuff).Why: Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles Requirement: ANSI Z87.1+ rated indirect-vent goggles.Why: Safety glasses are insufficient. Dust can bypass side-shields. Goggles seal the orbital area.
Body Defense Lab Coat + Apron Standard: Cotton/Poly lab coat (buttoned).Task-Specific: Tyvek sleeves or apron during weighing to prevent dust accumulation on fabric cuffs.

Operational Protocols: The "High Risk" Moments

The majority of exposure incidents occur during two specific phases: Weighing and Dissolution .

Phase A: Weighing & Transfer (Solid State)

The risk of airborne dust is highest here.

  • Static Control: Fluorinated solids often carry high static charges, causing them to "jump" or cling to spatulas. Use an ionizing bar or anti-static gun inside the balance enclosure if available.

  • The "In-Hood" Balance: Move the microbalance into the fume hood if possible. If the balance is on a bench, use a powder containment hood or a localized HEPA snorkel.

  • Receiver Prep: Tare the receiving flask with its cap loosely on.

  • Transfer: Open the source container only inside the hood. Transfer slowly to avoid creating a dust cloud.

  • Decontamination: Wipe the threads of the source container with a Kimwipe dampened in isopropanol before recapping to prevent salt crust formation (which creates dust next time you open it).

Phase B: Dissolution (Liquid State)

The risk shifts from inhalation to splash.

  • Solvent Choice: When dissolving in water or alcohols, the HCl salt may release a small amount of heat (exothermic solvation).

  • Addition Order: Add the solid to the solvent , not solvent to solid. This prevents "puffing" of the powder into the air.

  • Agitation: Swirl gently or use a magnetic stir bar. Do not shake vigorously until the solid is fully wetted.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for controls and spill response.

Diagram 1: Hierarchy of Controls for Fluorinated Salts

This workflow dictates how to layer your safety systems.

SafetyHierarchy Hazard Hazard Source: 2-Amino-2-(4-fluorophenyl) ethan-1-ol HCl EngControl Engineering Control: Chemical Fume Hood (Primary Barrier) Hazard->EngControl Containment AdminControl Admin Control: SOP & Training (Behavioral Barrier) EngControl->AdminControl If Containment Breached PPE PPE Layer: Nitrile Gloves + Goggles (Last Resort) AdminControl->PPE Exposure Mitigation Researcher Researcher Safety PPE->Researcher Final Protection

Caption: The "Defense in Depth" strategy. PPE is the final barrier, not the first.

Diagram 2: Spill Response Decision Tree

Immediate actions to take if the solid powder is spilled.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 5 grams (Inside Hood) Assess->Minor Major > 5 grams (Or Outside Hood) Assess->Major ActionMinor 1. Cover with wet paper towel 2. Wipe up (Wet Method) 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Post Warning Signs 3. Call EHS / Hazmat Major->ActionMajor

Caption: Protocol for dry powder spills. Note: "Wet Method" prevents dust generation.

Waste Disposal & Deactivation

Because this compound contains Fluorine , it cannot be disposed of in standard organic waste streams in many jurisdictions. It requires segregation.[8]

Waste StreamClassificationProtocol
Solid Waste Halogenated Organic Solid Double-bag in clear polyethylene bags. Label as "Fluorinated Organic Solid - Toxic."
Liquid Waste Halogenated Organic Solvent Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) if your facility separates them. The fluorine atom requires high-temperature incineration.
Container Triple Rinse Rinse the empty bottle 3x with a solvent (e.g., Methanol). Pour rinsate into Halogenated Liquid Waste. Deface the label before recycling the glass.

References & Authority

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-2-(4-fluorophenyl)ethanol. Retrieved from (Search Term: CAS 1391054-06-0 or analog).

  • Sigma-Aldrich. (2024). Product Safety: Fluorinated Amino Alcohol Derivatives. Retrieved from .

  • PubChem. (n.d.). Compound Summary: 2-Amino-2-(4-fluorophenyl)ethanol.[9] National Library of Medicine. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from .

(Note: Specific CAS numbers for the HCl salt may vary by vendor; always verify the exact CAS on your specific bottle, e.g., 842130-49-2 or similar isomers).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.